molecular formula C36H60O10 B12338390 Brachyoside B CAS No. 86764-12-7

Brachyoside B

Cat. No.: B12338390
CAS No.: 86764-12-7
M. Wt: 652.9 g/mol
InChI Key: MHQQPTNPTWQCBN-XQZOPXIASA-N
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Description

beta-D-Glucopyranoside, (3beta,6alpha,16beta,20R,24S)-20,24-epoxy-3,16,25-trihydroxy-9,19-cyclolanostan-6-yl has been reported in Astragalus spinosus with data available.

Properties

CAS No.

86764-12-7

Molecular Formula

C36H60O10

Molecular Weight

652.9 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-6,14-dihydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C36H60O10/c1-30(2)22(39)8-11-36-17-35(36)13-12-32(5)27(34(7)10-9-23(46-34)31(3,4)43)18(38)15-33(32,6)21(35)14-19(28(30)36)44-29-26(42)25(41)24(40)20(16-37)45-29/h18-29,37-43H,8-17H2,1-7H3/t18-,19-,20+,21-,22-,23-,24+,25-,26+,27-,28-,29+,32+,33-,34+,35-,36+/m0/s1

InChI Key

MHQQPTNPTWQCBN-XQZOPXIASA-N

Isomeric SMILES

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C)O

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)O)C

Origin of Product

United States

Foundational & Exploratory

Brachyoside B: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brachyoside B is a naturally occurring cycloartane-type triterpenoid saponin. Its discovery within the genus Astragalus, a plant group with a long history in traditional medicine, has opened avenues for investigating its potential pharmacological applications. This technical guide provides a comprehensive overview of the discovery, isolation, and known biological activities of this compound and related compounds, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery of this compound

This compound was first identified as a constituent of Astragalus wiedemannianus.[1] Subsequent research has also reported its presence in Astragalus spinosus. The initial discovery and structural elucidation were accomplished through a combination of advanced spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESIMS).

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, based on data available in the PubChem database.

PropertyValueSource
Molecular FormulaC36H60O10PubChem
Molecular Weight652.9 g/mol PubChem
IUPAC Name(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-6,14-dihydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triolPubChem
CAS Number86764-12-7PubChem

Experimental Protocols: Isolation and Purification

While the seminal publication by Polat et al. (2010) outlines the discovery of this compound from Astragalus wiedemannianus, the detailed experimental protocol for its isolation is embedded within the full-text article. Based on general methodologies for the separation of cycloartane saponins from Astragalus species, a representative workflow is presented below. This process typically involves extraction, partitioning, and a series of chromatographic separations.

General Experimental Workflow for Isolation of Cycloartane Saponins from Astragalus sp.

G General Workflow for Cycloartane Saponin Isolation cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification cluster_analysis Analysis and Identification plant_material Dried & Powdered Astragalus Plant Material extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract partitioning Partitioning (e.g., n-butanol/water) crude_extract->partitioning butanol_fraction n-Butanol Fraction column_chromatography Column Chromatography (e.g., Silica Gel, C18) butanol_fraction->column_chromatography fractions Collection of Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Isolated this compound hplc->pure_compound analysis Spectroscopic Analysis (NMR, MS) pure_compound->analysis

A generalized workflow for the isolation of cycloartane saponins.
Key Methodological Steps:

  • Extraction: The dried and powdered plant material (typically roots or aerial parts) is extracted with methanol, often at room temperature with agitation or under reflux.

  • Solvent Partitioning: The resulting crude methanol extract is then subjected to solvent-solvent partitioning. A common method involves partitioning between n-butanol and water, which serves to concentrate the saponins in the n-butanol fraction.

  • Column Chromatography: The n-butanol fraction is then subjected to one or more rounds of column chromatography. Common stationary phases include silica gel and reverse-phase C18 silica gel. Elution is typically performed with a gradient of solvents, such as chloroform-methanol-water or methanol-water mixtures.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC, which offers higher resolution and yields a pure compound.

  • Structure Elucidation: The structure of the isolated compound is then confirmed using spectroscopic methods, primarily 1D-NMR (¹H, ¹³C), 2D-NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).

Biological Activities and Potential Signaling Pathways

Direct studies on the biological activities of this compound are limited in the currently available literature. However, extensive research on other cycloartane-type saponins isolated from various Astragalus species provides valuable insights into the potential pharmacological effects of this class of compounds. These activities include immunomodulatory, anti-inflammatory, and anticancer effects.

Immunomodulatory and Anti-inflammatory Effects

Cycloartane saponins from Astragalus have been shown to modulate the immune system. Studies on related compounds have demonstrated effects on cytokine release, such as the enhancement of Th1 cytokines (IL-2 and IFN-γ) and the suppression of Th2 cytokines (IL-4).[2] Some cycloartane saponins have also been found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting anti-inflammatory potential.[3][4][5][6] Interestingly, some studies have indicated that these immunomodulatory effects may occur without significantly affecting the NF-κB signaling pathway.[2]

Anticancer Activity

Several studies have highlighted the anticancer potential of Astragalus saponins. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) in cancer cells.[7] For some astragalosides, this has been linked to the modulation of signaling pathways such as the Akt/NF-κB pathway, leading to the regulation of pro- and anti-apoptotic proteins like those in the Bcl-2 family and caspases.[7]

Potential Signaling Pathway

Based on the activities of related cycloartane saponins from Astragalus, a potential signaling pathway for the anti-inflammatory and immunomodulatory effects of this compound can be hypothesized. This pathway may involve the modulation of cytokine production and inflammatory mediators.

G Hypothesized Signaling Pathway for Astragalus Cycloartane Saponins cluster_stimulus External Stimulus cluster_cell Macrophage cluster_intervention Intervention cluster_effects Observed Effects lps LPS tlr4 TLR4 lps->tlr4 signaling_cascade Signaling Cascade tlr4->signaling_cascade nfkb NF-κB signaling_cascade->nfkb inos iNOS nfkb->inos cytokines Pro-inflammatory Cytokines nfkb->cytokines no Nitric Oxide (NO) inos->no brachyoside_b This compound / Related Saponins inhibition_inos Inhibition of iNOS brachyoside_b->inhibition_inos Inhibits modulation_cytokines Modulation of Cytokine Release brachyoside_b->modulation_cytokines Modulates

A hypothesized signaling pathway for Astragalus cycloartane saponins.

Conclusion and Future Directions

This compound represents a promising lead compound from a medicinally important plant genus. While its discovery and chemical characterization have been established, a significant opportunity exists for further research into its biological activities. Future studies should focus on:

  • Detailed Pharmacological Profiling: Comprehensive in vitro and in vivo studies are needed to elucidate the specific anti-inflammatory, immunomodulatory, and anticancer activities of pure this compound.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential.

  • Optimization of Isolation Protocols: The development of efficient and scalable methods for the isolation of this compound will be essential for facilitating further research and potential commercial development.

This technical guide serves as a foundational resource to stimulate and guide future research efforts into this intriguing natural product.

References

Brachyoside B: A Technical Guide to its Chemical Structure, Properties, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brachyoside B, a cycloartane-type triterpenoid saponin isolated from Astragalus spinosus, represents a promising yet underexplored natural product. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and inferred biological activities based on its compound class. Drawing from methodologies applied to similar cycloartane glycosides, this document outlines detailed experimental protocols for isolation and potential bioactivity assessment. Furthermore, it visualizes a putative signaling pathway and a general experimental workflow to guide future research and drug discovery efforts centered on this molecule.

Chemical Structure and Physicochemical Properties

This compound is a complex glycoside with a cycloartane skeleton, a characteristic feature of many bioactive compounds found in the Astragalus genus. Its chemical identity is well-defined, and its properties have been computationally predicted and are available through public chemical databases.

Chemical Structure

The systematic name for this compound is (3β,6α,16β,20R,24S)-20,24-epoxy-3,16,25-trihydroxy-9,19-cyclolanostan-6-yl β-D-glucopyranoside. The core structure is a tetracyclic triterpenoid with a distinctive cyclopropane ring (C-9 to C-19), classifying it as a cycloartane. A glucose molecule is attached at the C-6 position of the aglycone.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₃₆H₆₀O₁₀PubChem[1]
Molecular Weight 652.9 g/mol PubChem[1]
IUPAC Name (2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-6,14-dihydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triolPubChem[1]
CAS Number 86764-12-7PubChem[1]
Topological Polar Surface Area 169 ŲPubChem[1]
Hydrogen Bond Donor Count 7PubChem[1]
Hydrogen Bond Acceptor Count 10PubChem[1]
Rotatable Bond Count 5PubChem[1]
XLogP3 2.8PubChem[1]

Potential Biological Activities and Therapeutic Applications

While specific biological activities of this compound have not been extensively reported, the broader class of cycloartane glycosides from Astragalus species is known for a wide array of pharmacological effects. These compounds are major bioactive constituents of this genus, which has a long history of use in traditional medicine.[2][3]

The documented activities for related compounds suggest that this compound may possess:

  • Immunomodulatory Effects: Saponins from Astragalus are well-known for their ability to modulate the immune system.[2][3]

  • Anti-inflammatory Properties: Many cycloartane glycosides exhibit anti-inflammatory activity.[3]

  • Antioxidant Potential: The antioxidant capacity of cycloartane glycosides from Astragalus plumosus has been evaluated, suggesting that this compound may also help protect cells from oxidative stress.[4]

  • Antitumor Activity: Cytotoxic effects against various cancer cell lines have been reported for some cycloartane glycosides.[3]

  • Hepatoprotective Effects: Compounds with a similar chemical backbone have demonstrated protective effects on liver cells.[5]

  • Antiviral Activity: Antiviral properties are another reported bioactivity of this class of natural products.[3]

  • Neuroprotective Effects: A study on saponins from Astragalus spinosus, the source of this compound, demonstrated ameliorative effects against neurotoxicity and DNA damage in rats, suggesting a potential neuroprotective role for this compound.[6][7]

Postulated Mechanism of Action: A Hypothetical Signaling Pathway

Given the lack of specific studies on this compound's mechanism of action, a hypothetical signaling pathway is proposed based on the known activities of other cycloartane saponins, particularly their antioxidant and anti-inflammatory effects. This putative pathway illustrates how this compound might mitigate cellular stress.

Figure 1: A hypothetical signaling pathway for this compound's antioxidant and anti-inflammatory effects.

Experimental Protocols

The following sections provide generalized experimental protocols for the isolation and a potential biological evaluation of this compound. These are based on methodologies reported for similar compounds from Astragalus species.

General Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a typical workflow for the isolation and preliminary biological screening of this compound.

G General Experimental Workflow Plant_Material Plant Material (e.g., Astragalus spinosus) Extraction Extraction (e.g., Maceration with MeOH) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Liquid-Liquid Partitioning) Crude_Extract->Fractionation Fractions Fractions (e.g., n-BuOH, EtOAc) Fractionation->Fractions Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Fractions->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioactivity_Screening Biological Activity Screening (e.g., Neuroprotection Assay) Pure_Compound->Bioactivity_Screening Data_Analysis Data Analysis and Mechanism of Action Studies Bioactivity_Screening->Data_Analysis

Figure 2: A generalized workflow for the isolation and study of this compound.
Detailed Protocol for Isolation and Purification

This protocol is adapted from methods used for the isolation of cycloartane glycosides from Astragalus species.

  • Plant Material and Extraction:

    • Air-dried and powdered aerial parts of Astragalus spinosus are macerated with methanol (MeOH) at room temperature.

    • The extraction is repeated three times to ensure exhaustive extraction.

    • The combined MeOH extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent-Solvent Partitioning:

    • The crude MeOH extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

    • The resulting fractions are concentrated in vacuo. Saponins are typically enriched in the n-BuOH fraction.

  • Chromatographic Separation:

    • The n-BuOH fraction is subjected to column chromatography on a silica gel column.

    • Elution is performed with a gradient of CHCl₃-MeOH-H₂O.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing compounds with similar TLC profiles are pooled.

  • Purification:

    • Further purification of the pooled fractions is achieved by repeated column chromatography on silica gel or Sephadex LH-20.

    • Final purification to obtain pure this compound is performed using preparative high-performance liquid chromatography (HPLC).

  • Structural Elucidation:

    • The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS).

Protocol for Neuroprotection Assay

This protocol is based on the study of saponins from Astragalus spinosus against bisphenol A (BPA)-induced neurotoxicity.[6][7]

  • Cell Culture:

    • A suitable neuronal cell line (e.g., SH-SY5Y) is cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Induction of Neurotoxicity:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Neurotoxicity is induced by exposing the cells to a neurotoxin, such as BPA, for a specified period (e.g., 24 hours).

  • Treatment with this compound:

    • Cells are pre-treated with various concentrations of this compound for a certain duration before the addition of the neurotoxin.

    • Alternatively, cells can be co-treated with this compound and the neurotoxin.

  • Assessment of Cell Viability (MTT Assay):

    • After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Following incubation, the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control group.

  • Measurement of Oxidative Stress Markers:

    • Levels of reactive oxygen species (ROS) can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • The activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), and the levels of reduced glutathione (GSH) can be determined using commercially available kits.

  • Analysis of Apoptosis (Flow Cytometry):

    • Apoptosis can be quantified by staining cells with Annexin V-FITC and propidium iodide (PI) followed by analysis using a flow cytometer.

  • Western Blot Analysis:

    • The expression levels of key proteins involved in apoptotic and survival pathways (e.g., Bax, Bcl-2, caspases) can be analyzed by Western blotting to elucidate the underlying molecular mechanisms.

Conclusion and Future Directions

This compound, a cycloartane glycoside from Astragalus spinosus, holds considerable potential for further investigation due to the diverse biological activities associated with its chemical class. While direct experimental data on this compound is scarce, this guide provides a solid foundation for initiating research into its properties and mechanisms of action. Future studies should focus on the systematic evaluation of its bioactivities, particularly its potential neuroprotective, anti-inflammatory, and immunomodulatory effects. Elucidating its specific molecular targets and signaling pathways will be crucial for its development as a potential therapeutic agent. The experimental protocols outlined herein offer a starting point for researchers to unlock the full therapeutic potential of this promising natural product.

References

Brachyoside B: A Technical Guide to its Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brachyoside B is a cycloartane-type triterpenoid saponin, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, its occurrence, and methodologies for its isolation. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their endeavors to study and utilize this compound.

Natural Occurrence of this compound

This compound has been identified as a constituent of plants belonging to the Astragalus genus (Fabaceae family). The primary documented sources are:

  • Astragalus wiedemannianus : The whole plant is a confirmed source from which this compound has been isolated and structurally elucidated[1][2]. This species is a significant source of various other cycloartane-type triterpenoid saponins[1][2].

  • Astragalus spinosus : this compound has been reported to be present in this species[3].

The following diagram illustrates the taxonomic relationship of the known plant sources of this compound.

Brachyoside_B_Sources Fabaceae Fabaceae Astragalus Astragalus Fabaceae->Astragalus Astragalus wiedemannianus Astragalus wiedemannianus Astragalus->Astragalus wiedemannianus Astragalus spinosus Astragalus spinosus Astragalus->Astragalus spinosus

Taxonomic relationship of this compound sources.

Quantitative Data

CompoundPlant SourcePlant PartConcentration (mg/g DW)Reference
Astragaloside IAstragalus thracicus (in vitro root culture)Roots1.50[4]
Astragaloside IIAstragalus thracicus (in vitro root culture)Roots1.01[4]
Astragaloside IVAstragalus thracicus (in vitro root culture)Roots0.91[4]
Astragaloside IAstragalus thracicus (native)Roots1.14[4]
Astragaloside IIAstragalus thracicus (native)Roots0.47[4]
Astragaloside IVAstragalus thracicus (native)Roots0.40[4]
Astragaloside IAstragalus membranaceus (native)Roots0.23[4]
Astragaloside IIAstragalus membranaceus (native)Roots0.18[4]
Astragaloside IVAstragalus membranaceus (native)Roots0.05[4]

Experimental Protocols

While a specific, detailed experimental protocol for the isolation of this compound from Astragalus wiedemannianus is not fully accessible, a general and representative methodology can be constructed based on established procedures for the isolation of triterpenoid saponins from Astragalus species. The following workflow outlines the key steps involved.

Isolation_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Dried & Powdered Plant Material extraction Methanol Extraction plant_material->extraction concentration Concentration in vacuo extraction->concentration suspension Suspension in Water concentration->suspension partitioning Solvent Partitioning (n-Butanol) suspension->partitioning buoh_fraction n-Butanol Fraction partitioning->buoh_fraction column_chrom Column Chromatography (e.g., Silica Gel, Reversed-Phase) buoh_fraction->column_chrom fractions Collection of Fractions column_chrom->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

General workflow for the isolation of this compound.
Detailed Methodologies

1. Plant Material and Extraction:

  • Plant Material: The whole plant of Astragalus wiedemannianus is collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is exhaustively extracted with methanol (MeOH) at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.

2. Fractionation:

  • Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity. For the isolation of triterpenoid saponins, the n-butanol (n-BuOH) fraction is typically enriched with these compounds and is collected for further purification.

3. Purification:

  • Column Chromatography: The n-BuOH fraction is subjected to column chromatography on silica gel or a reversed-phase C18 stationary phase. Elution is performed with a gradient of solvents, such as chloroform-methanol-water or methanol-water mixtures. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column with a suitable mobile phase, typically a gradient of acetonitrile-water or methanol-water, to yield the pure compound.

4. Structure Elucidation:

  • The structure of the isolated this compound is confirmed by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Conclusion

This technical guide consolidates the current knowledge on the natural sources and occurrence of this compound, a cycloartane-type triterpenoid saponin of interest to the scientific community. While Astragalus wiedemannianus and Astragalus spinosus are the identified plant sources, further research is required to quantify the content of this compound in these and other species of the Astragalus genus. The provided experimental framework for isolation serves as a practical starting point for researchers aiming to obtain this compound for further investigation into its chemical and biological properties.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Brachyoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brachyoside B, a complex triterpenoid saponin isolated from Astragalus species, presents a fascinating case study in plant specialized metabolism. While its complete biosynthetic pathway has yet to be fully elucidated, extensive research into the biosynthesis of structurally related cycloartane-type saponins in Astragalus provides a robust framework for proposing a putative pathway. This technical guide synthesizes the current understanding of triterpenoid saponin biosynthesis and extrapolates a detailed biosynthetic route to this compound. We delve into the key enzymatic steps, from the initial cyclization of 2,3-oxidosqualene to the intricate tailoring reactions catalyzed by cytochrome P450 monooxygenases and UDP-glycosyltransferases. This document provides a comprehensive overview of the likely enzymatic players, their mechanisms, and the experimental methodologies required to validate this proposed pathway, serving as a vital resource for researchers aiming to unravel the complete biosynthesis of this promising bioactive compound.

Introduction

Triterpenoid saponins from the genus Astragalus have long been a cornerstone of traditional medicine, with a growing body of scientific evidence supporting their diverse pharmacological activities. This compound, a cyclolanostanol glycoside, is a notable member of this class of natural products[1]. Understanding its biosynthesis is not only of fundamental scientific interest but also holds significant potential for metabolic engineering and synthetic biology approaches to enhance its production for therapeutic applications. This guide outlines a putative biosynthetic pathway for this compound, drawing parallels with the well-characterized biosynthesis of other astragalosides[2][3].

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to originate from the ubiquitous isoprenoid pathway, leading to the formation of the triterpenoid backbone, which then undergoes a series of specific modifications.

Formation of the Triterpenoid Skeleton

The initial steps of this compound biosynthesis are conserved among most triterpenoids in plants. The pathway begins with the synthesis of isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP) through the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways in the cytosol and plastids, respectively[2].

  • Squalene Synthesis: Farnesyl diphosphate (FPP) synthase catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form FPP. Two molecules of FPP are then reductively coupled by squalene synthase (SS) to yield squalene[4].

  • Epoxidation: Squalene epoxidase (SE) then catalyzes the stereospecific epoxidation of squalene to form 2,3-oxidosqualene[5]. This is a critical branch point for the biosynthesis of sterols and triterpenoids.

  • Cyclization: The committed step in the formation of the this compound backbone is the cyclization of 2,3-oxidosqualene. In Astragalus species producing cycloartane-type saponins, this reaction is catalyzed by cycloartenol synthase (CAS)[6]. This enzyme facilitates a proton-initiated cyclization cascade that results in the formation of the characteristic cyclopropane ring of cycloartenol. It is hypothesized that a specific oxidosqualene cyclase (OSC) in the this compound-producing plant, likely a cycloartenol synthase or a related enzyme, is responsible for forming the initial cyclolanostane precursor skeleton.

Triterpenoid Skeleton Biosynthesis Acetyl-CoA Acetyl-CoA MVA Pathway MVA Pathway Acetyl-CoA->MVA Pathway multiple steps IPP IPP MVA Pathway->IPP Pyruvate + G3P Pyruvate + G3P MEP Pathway MEP Pathway Pyruvate + G3P->MEP Pathway multiple steps MEP Pathway->IPP DMAPP DMAPP IPP->DMAPP FPP FPP IPP->FPP FPPS DMAPP->FPP Squalene Squalene FPP->Squalene SS 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene SE Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol CAS Putative this compound Biosynthesis cluster_0 Triterpenoid Backbone Synthesis cluster_1 Aglycone Formation cluster_2 Glycosylation 2,3-Oxidosqualene 2,3-Oxidosqualene Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol Synthase (CAS) Hydroxylated Intermediates Hydroxylated Intermediates Cycloartenol->Hydroxylated Intermediates Cytochrome P450s (multiple steps) (Hydroxylation at C3, C16, C25) This compound Aglycone This compound Aglycone Hydroxylated Intermediates->this compound Aglycone Cytochrome P450s (multiple steps) (Epoxidation, Rearrangement, Oxidation at C6) This compound This compound This compound Aglycone->this compound UDP-Glycosyltransferase (UGT) + UDP-Glucose Experimental Workflow Transcriptome Analysis Transcriptome Analysis Candidate Gene Identification Candidate Gene Identification Transcriptome Analysis->Candidate Gene Identification Gene Cloning Gene Cloning Candidate Gene Identification->Gene Cloning Heterologous Expression\n(Yeast, E. coli, N. benthamiana) Heterologous Expression (Yeast, E. coli, N. benthamiana) Gene Cloning->Heterologous Expression\n(Yeast, E. coli, N. benthamiana) Enzyme Assays Enzyme Assays Heterologous Expression\n(Yeast, E. coli, N. benthamiana)->Enzyme Assays Product Identification\n(LC-MS, GC-MS, NMR) Product Identification (LC-MS, GC-MS, NMR) Enzyme Assays->Product Identification\n(LC-MS, GC-MS, NMR) Kinetic Analysis Kinetic Analysis Product Identification\n(LC-MS, GC-MS, NMR)->Kinetic Analysis Pathway Elucidation Pathway Elucidation Kinetic Analysis->Pathway Elucidation

References

An In-depth Technical Guide on the Preliminary Biological Activity of Brachyoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brachyoside B is a cycloartane-type triterpenoid saponin that has been isolated from several species of the Astragalus genus, including Astragalus wiedemannianus and Astragalus trojanus. As a member of the diverse family of saponins found in this genus, this compound is of interest for its potential pharmacological activities. The Astragalus genus has a long history of use in traditional medicine, with various extracts and purified compounds demonstrating a wide range of biological effects, including immunomodulatory, anti-inflammatory, and anti-diabetic properties[1][2][3]. This technical guide provides a summary of the currently available preliminary biological activity data for this compound, details of relevant experimental protocols, and an overview of a pertinent signaling pathway. It is important to note that specific research on the biological activities of this compound is limited, and therefore, information on closely related compounds and general experimental methodologies is also included to provide a broader context for future research. This compound is also known as Cycloastragenol-6-O-beta-D-glucoside[4].

Quantitative Data on Biological Activity

The available quantitative data on the biological activity of this compound is sparse. The primary reported activity is related to its effect on the nuclear factor-kappa B (NF-κB) signaling pathway.

CompoundBiological ActivityAssay SystemConcentrationResultReference
This compound ImmunomodulationNF-κB activation in THP-1 human monocyte cells100 µg/mLInactive[5]

Experimental Protocols

NF-κB Activation Bioassay

This protocol describes a transcription-based bioassay used to evaluate the immunostimulatory effects of compounds by measuring the activation of the NF-κB pathway in a human macrophage/monocyte cell line (THP-1).

Objective: To determine if this compound can induce the activation of the NF-κB signaling pathway.

Cell Line: THP-1 (human monocyte cell line).

Methodology:

  • Cell Culture and Differentiation: THP-1 monocytes are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. To differentiate the monocytes into macrophage-like cells, they are treated with a stimulating agent such as phorbol 12-myristate 13-acetate (PMA).

  • Transfection: The differentiated THP-1 cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

  • Compound Treatment: The transfected cells are then treated with the test compound (this compound) at the desired concentration (e.g., 100 µg/mL). A positive control, such as lipopolysaccharide (LPS), is used to induce a maximal NF-κB response, and a negative control (vehicle) is also included.

  • Incubation: The treated cells are incubated for a specific period (e.g., 4-6 hours) to allow for NF-κB activation and subsequent luciferase expression.

  • Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of NF-κB activation.

  • Data Analysis: The results are expressed as a percentage of the maximal response induced by the positive control (LPS).

Logical Workflow for NF-κB Activation Bioassay:

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture THP-1 monocytes differentiate Differentiate with PMA culture->differentiate transfect Transfect with NF-κB reporter plasmid differentiate->transfect treat_brachyoside Treat with this compound transfect->treat_brachyoside treat_lps Treat with LPS (Positive Control) transfect->treat_lps treat_vehicle Treat with Vehicle (Negative Control) transfect->treat_vehicle incubate Incubate for 4-6 hours treat_brachyoside->incubate treat_lps->incubate treat_vehicle->incubate lyse Lyse cells incubate->lyse measure Measure luciferase activity lyse->measure analyze Analyze data measure->analyze EGFR_ERK_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds to Grb2 Grb2 EGFR->Grb2 Activates SOS SOS Grb2->SOS Recruits Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP Activates Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation & Migration Transcription_Factors->Cell_Proliferation Promotes

References

Brachyoside B and Its Congeners: A Technical Guide to Potential Therapeutic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brachyoside B, a triterpenoid saponin identified as Cycloastragenol-6-O-β-D-glucoside, is a natural compound isolated from various species of the Astragalus genus, including Astragalus wiedemannianus and Astragalus membranaceus. While direct research into the specific therapeutic effects of this compound is limited, its close structural and metabolic relationship with other well-studied Astragalus saponins—namely Astragaloside IV (AS-IV) and its aglycone, Cycloastragenol (CAG)—provides a strong basis for exploring its potential pharmacological activities. Astragaloside IV is a major bioactive constituent of Astragalus and is metabolized in vivo to Cycloastragenol. This compound is a direct glycoside of Cycloastragenol. This technical guide will, therefore, focus on the extensively documented therapeutic effects of Astragaloside IV and Cycloastragenol as potent proxies for understanding the potential of this compound in anti-inflammatory, anti-cancer, and neuroprotective applications.

Anti-inflammatory Effects

Astragaloside IV and Cycloastragenol have demonstrated significant anti-inflammatory properties in a variety of preclinical models. Their primary mechanism of action involves the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. By suppressing the activation of NF-κB, these compounds reduce the expression and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Quantitative Data on Anti-inflammatory Activity
CompoundModel SystemConcentration/DoseEffectReference
Astragaloside IVLPS-stimulated BV-2 microgliaNot specifiedReduced mRNA expression of IL-1β, COX-2, iNOS, and TNF-α.[1]
Astragaloside IVLPS-induced acute inflammation in mice10 mg/kg (i.p.)Significantly inhibited serum levels of MCP-1 and TNF-α.[2]
Astragaloside IVLPS-induced lung inflammation in rats1.25, 2.5, 5 mg/kgDose-dependently down-regulated IL-6, IL-1, IL-18, TNF-α, and IL-1β.[3]
CycloastragenolLPS-stimulated BV-2 microgliaNot specifiedSuppressed M1 polarization by inhibiting NF-κB.[4]
CycloastragenolSenescent cellsNot specifiedReduced SASP components by inhibiting NF-κB and STAT3 activation.[5]
Experimental Protocols

In Vitro Anti-inflammatory Assay in Macrophages

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Astragaloside IV or Cycloastragenol for 1-2 hours.

  • Inflammatory Challenge: Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • Nitric Oxide (NO) Measurement: The production of NO, a key inflammatory mediator, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Cytokine Analysis: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

In Vivo Model of LPS-Induced Systemic Inflammation

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.

  • Drug Administration: Mice are pre-treated with Astragaloside IV or Cycloastragenol (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for a specified period (e.g., 6 days).

  • Induction of Inflammation: On the final day of treatment, mice are challenged with an i.p. injection of LPS (e.g., 1 mg/kg).

  • Sample Collection: After a set time (e.g., 3-6 hours) post-LPS injection, blood is collected via cardiac puncture to obtain serum. Tissues such as the lungs and liver are harvested.

  • Analysis: Serum levels of inflammatory cytokines (TNF-α, MCP-1) are measured by ELISA. Tissue homogenates are used for Western blot analysis to determine the activation status of signaling proteins like NF-κB (p65 phosphorylation).

Signaling Pathway Diagram

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nucleus->Cytokines induces transcription AS_IV_CAG Astragaloside IV Cycloastragenol AS_IV_CAG->IKK inhibits

Caption: NF-κB Signaling Pathway in Inflammation.

Anti-Cancer Effects

The anti-cancer properties of Astragaloside IV and Cycloastragenol have been investigated in various cancer cell lines, including those of the colon, liver, and pancreas. These compounds exert their effects by inhibiting cell proliferation, inducing cell cycle arrest, and promoting apoptosis.

Quantitative Data on Anti-Cancer Activity
CompoundCancer Cell LineAssayIC50 / EffectReference
Astragaloside IVHT29, SW480 (Colon)CCK-8Dose-dependent inhibition (0-40 µg/ml).[6]
Astragaloside IVSK-Hep1, Hep3B (Liver)Cell ViabilityDose-dependent reduction (0-400 µM).[7]
Astragaloside IVPANC-1 (Pancreatic)CCK-8, Wound HealingSuppression of proliferation and migration.[8]
CycloastragenolHCT116 p53+/+ (Colon)MTTDose-dependent inhibition; significant at 50 µM.[9]
CycloastragenolColon Cancer CellsWestern BlotIncreased p53 expression.[9]
Experimental Protocols

Cell Viability Assay (CCK-8)

  • Cell Seeding: Cancer cells (e.g., HT29, PANC-1) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Astragaloside IV or Cycloastragenol, and the cells are incubated for 24, 48, or 72 hours.

  • Assay: 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.

  • Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the compound for 24-48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Logical Relationship Diagram

G AS_IV_CAG Astragaloside IV Cycloastragenol p53 p53 activation AS_IV_CAG->p53 Bax Bax expression AS_IV_CAG->Bax Bcl2 Bcl-2 expression AS_IV_CAG->Bcl2 p21 p21 expression p53->p21 G1_arrest G1 Cell Cycle Arrest p21->G1_arrest Mito Mitochondrial Pathway Bax->Mito Bcl2->Mito Caspases Caspase Activation (Caspase-3, -9) Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Anti-Cancer Mechanisms of Action.

Neuroprotective Effects

Astragaloside IV and Cycloastragenol exhibit promising neuroprotective effects in models of neurodegenerative diseases and cerebral ischemia-reperfusion injury. Their mechanisms include reducing oxidative stress, inhibiting neuroinflammation, and preventing neuronal apoptosis.

Quantitative Data on Neuroprotective Activity
CompoundModel SystemConcentration/DoseEffectReference
Astragaloside IVOligomeric Aβ-induced AD mouse modelNot specifiedInhibited microglial activation and NADPH oxidase expression.[10][11]
Astragaloside IVMCAO/R rat modelNot specifiedImproved neurological function, reduced infarct volume.[12]
Astragaloside IVHypoxia-induced brain injury in miceNot specifiedInhibited calpain-1/HIF-1α/caspase-3 pathway, reduced oxidative stress and apoptosis.[13]
CycloastragenolAβ-injected mouse modelNot specifiedReduced expression of inflammatory cytokines (TNF-α, IL-1β).[14]
CycloastragenolSAH rat model5, 10, 20 mg/kgAmeliorated neuronal apoptosis and degeneration.[15]
Experimental Protocols

In Vitro Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

  • Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., HT22) are cultured under standard conditions.

  • OGD Induction: The culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS). The cells are then placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2-4 hours).

  • Reperfusion: The glucose-free medium is replaced with the original complete culture medium, and the cells are returned to a normoxic incubator for 24 hours. Astragaloside IV or Cycloastragenol is added to the medium during the reperfusion phase.

  • Assessment of Neuronal Injury: Cell viability is assessed using the MTT or LDH assay. Apoptosis is measured by TUNEL staining or Western blot for cleaved caspase-3. Oxidative stress is quantified by measuring intracellular ROS levels with probes like DCFH-DA.

In Vivo Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model

  • Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are used.

  • Surgical Procedure: Animals are anesthetized, and the middle cerebral artery (MCA) is occluded for a period of 60-90 minutes using an intraluminal filament. The filament is then withdrawn to allow for reperfusion.

  • Drug Administration: Astragaloside IV or Cycloastragenol is administered (e.g., via i.p. or intravenous injection) either before occlusion, during occlusion, or at the onset of reperfusion.

  • Neurological Deficit Scoring: Neurological function is assessed at 24 hours post-reperfusion using a standardized scoring system.

  • Infarct Volume Measurement: Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is calculated using image analysis software.

  • Histological and Molecular Analysis: Brain tissue is processed for immunohistochemistry (e.g., for markers of apoptosis like cleaved caspase-3 or neuroinflammation like Iba-1) and Western blotting to analyze signaling pathways.

Signaling Pathway Diagram

G Ischemia_Reperfusion Ischemia/Reperfusion (Oxidative Stress) Keap1 Keap1 Ischemia_Reperfusion->Keap1 causes oxidative stress AS_IV_CAG Astragaloside IV Cycloastragenol PI3K PI3K AS_IV_CAG->PI3K Akt Akt PI3K->Akt activates Nrf2 Nrf2 Akt->Nrf2 promotes dissociation from Keap1 ARE ARE Nrf2->ARE translocates to nucleus and binds to ARE Keap1->Nrf2 sequesters Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes induces transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: Neuroprotective Signaling via PI3K/Akt/Nrf2 Pathway.

Conclusion

While direct evidence for the therapeutic effects of this compound is currently sparse, the extensive research on its closely related congeners, Astragaloside IV and Cycloastragenol, provides a compelling rationale for its potential as a multi-target therapeutic agent. The data strongly suggest that this class of cycloartane-type saponins from Astragalus holds significant promise in the development of novel treatments for inflammatory diseases, various cancers, and neurological disorders. Further investigation is warranted to specifically elucidate the pharmacological profile of this compound and to determine if it possesses unique or enhanced therapeutic properties compared to its well-studied relatives. This guide serves as a foundational resource for researchers and drug development professionals to design and execute further preclinical and clinical studies in this promising area of natural product-based drug discovery.

References

In Vitro Screening of Brachyoside B: A Technical Guide to Unveiling Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brachyoside B, a saponin of interest, remains largely uncharacterized in terms of its biological activities. This technical guide provides a comprehensive framework for the in vitro screening of this compound's bioactivity. In the absence of specific published data on this compound, this document outlines a robust, tiered screening strategy encompassing cytotoxicity, anti-inflammatory, and antioxidant assays. Detailed experimental protocols, standardized data presentation formats, and workflow visualizations are provided to facilitate a thorough investigation into the therapeutic potential of this compound. This guide is intended to serve as a foundational resource for researchers initiating studies on this and other novel saponins.

Introduction

Saponins are a diverse group of naturally occurring glycosides known for a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1] this compound is a saponin whose bioactivity profile is not yet extensively documented in scientific literature. Preliminary phytochemical screenings often indicate the presence of saponins in various plant extracts, suggesting the potential for significant pharmacological effects.[2][3] This guide presents a systematic approach to the in vitro screening of isolated this compound to elucidate its potential as a therapeutic agent.

The proposed screening cascade begins with an assessment of cytotoxicity to establish a safe therapeutic window for subsequent bioactivity assays. This is followed by a panel of assays to investigate its anti-inflammatory and antioxidant properties, which are common activities attributed to saponins.[1][4] The methodologies provided are established and widely accepted in the scientific community.

Proposed Screening Strategy

A tiered approach is recommended to efficiently screen the bioactivity of this compound. This ensures that foundational data on cytotoxicity informs the design of subsequent, more specific bioactivity assays.

G cluster_0 Tier 1: Cytotoxicity Assessment cluster_2 Tier 3: Mechanism of Action Studies T1_1 Determine Concentration Range of this compound T1_2 MTT Assay (Cell Viability) T1_1->T1_2 T1_3 LDH Assay (Cell Membrane Integrity) T1_1->T1_3 T2_1 Anti-inflammatory Assays T1_3->T2_1 Establish IC50/LC50 T2_2 Antioxidant Assays T1_3->T2_2 Establish IC50/LC50 T3_1 Signaling Pathway Analysis (e.g., NF-κB, MAPKs) T2_1->T3_1

Figure 1: Proposed tiered screening workflow for this compound.

Data Presentation

To ensure clarity and facilitate comparison across different assays, all quantitative data should be summarized in structured tables.

Table 1: Cytotoxicity of this compound

Cell LineAssayIC50 (µM)LC50 (µM)
e.g., RAW 264.7MTT
e.g., HepG2MTT
e.g., RAW 264.7LDH
e.g., HepG2LDH

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineTest Concentrations (µM)% InhibitionIC50 (µM)
Nitric Oxide (LPS-stimulated)e.g., RAW 264.7
IL-6 Release (LPS-stimulated)e.g., RAW 264.7
TNF-α Release (LPS-stimulated)e.g., RAW 264.7

Table 3: Antioxidant Capacity of this compound

AssayScavenging Activity (%)IC50 (µM)FRAP Value (mM Fe(II)/mg)
DPPHN/A
ABTSN/A
FRAPN/AN/A

Experimental Protocols

Cytotoxicity Assays

Cytotoxicity assays are crucial for determining the concentration range of this compound that can be used in subsequent bioactivity studies without causing significant cell death.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and a vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the concentration of this compound.

This assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.[5][6]

  • Principle: LDH released into the cell culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product.[5]

  • Procedure:

    • Plate and treat cells as described for the MTT assay.

    • Include controls for no cells (medium only), untreated cells, and maximum LDH release (cells lysed with a detergent like Triton X-100).[5]

    • After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture to each well.

    • Incubate at room temperature, protected from light, for up to 30 minutes.

    • Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the maximum release control. The LC50 value (the concentration that causes 50% cell lysis) can be determined.

Anti-inflammatory Assays

These assays assess the potential of this compound to modulate inflammatory responses in vitro.

This assay measures the production of nitric oxide, a key inflammatory mediator.[7][8]

  • Principle: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[7]

  • Procedure:

    • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a positive control (e.g., a known iNOS inhibitor like L-NAME).

    • Incubate for 18-24 hours.

    • Collect the supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm.

  • Data Analysis: A standard curve of sodium nitrite is used to quantify the amount of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

This assay quantifies the levels of key pro-inflammatory cytokines released by activated immune cells.[9][10]

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.

  • Procedure:

    • Plate and treat RAW 264.7 cells with this compound and LPS as described for the NO inhibition assay. A known anti-inflammatory agent like dexamethasone can be used as a positive control.[11]

    • After incubation, collect the cell culture supernatant.

    • Perform ELISA for IL-6 and TNF-α according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Generate a standard curve for each cytokine to determine their concentrations in the samples. Calculate the percentage of inhibition of cytokine production for each concentration of this compound.

Antioxidant Assays

These assays evaluate the capacity of this compound to neutralize free radicals.[12][13]

This is a common and straightforward method to assess antioxidant activity.[14][15]

  • Principle: In the presence of an antioxidant, the stable purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.[14]

  • Procedure:

    • Prepare a methanolic solution of DPPH.

    • In a 96-well plate, add different concentrations of this compound to the DPPH solution. Use a known antioxidant like ascorbic acid or Trolox as a positive control.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.

This assay is applicable to both hydrophilic and lipophilic antioxidants.[15][16]

  • Principle: The pre-formed ABTS radical cation (ABTS•+) is green in color. In the presence of an antioxidant, the radical is scavenged, leading to a loss of color.

  • Procedure:

    • Generate the ABTS•+ solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or PBS to obtain a specific absorbance at 734 nm.

    • Add different concentrations of this compound to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value.

This assay measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[14][17]

  • Principle: At a low pH, an antioxidant reduces the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the reducing power.[17]

  • Procedure:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.

    • Add the FRAP reagent to different concentrations of this compound.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The results are expressed as mM of Fe²⁺ equivalents per milligram of the compound.

Potential Mechanism of Action: A Hypothetical Pathway

While the specific signaling pathways modulated by this compound are unknown, many saponins exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[18] Future studies on this compound could investigate this pathway.

G cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB degradation DNA DNA NFkB_nuc->DNA Binds to promoter Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription BrachyosideB This compound BrachyosideB->IKK Inhibits? BrachyosideB->NFkB_nuc Inhibits?

Figure 2: Hypothetical anti-inflammatory signaling pathway for investigation.

Conclusion

This technical guide provides a comprehensive roadmap for the initial in vitro screening of this compound. The outlined protocols for assessing cytotoxicity, anti-inflammatory, and antioxidant activities are robust and well-established. By adhering to the proposed tiered screening strategy and standardized data presentation formats, researchers can generate high-quality, comparable data that will be crucial in determining the therapeutic potential of this compound. The lack of existing data on this compound underscores the importance of such systematic investigations to unlock the potential of novel natural products. The findings from these foundational studies will be instrumental in guiding future research into the mechanisms of action and potential in vivo efficacy of this compound.

References

Brachyoside B: A Technical Guide on Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial studies specifically detailing the mechanism of action of Brachyoside B are not extensively available in the current body of scientific literature. This guide, therefore, presents a putative mechanism of action based on the known biological activities of its chemical class—cyclolanostane triterpenoid glycosides—and the pharmacological profile of its plant source, Astragalus spinosus. The experimental protocols and signaling pathways described herein are based on established methodologies for investigating anti-inflammatory compounds and represent a predictive framework for future research on this compound.

Introduction to this compound

This compound is a triterpenoid saponin, specifically a 9,19-cyclolanostane glycoside, that has been isolated from plants of the Astragalus genus, including Astragalus spinosus and Astragalus wiedemannianus.[1][2][3] The Astragalus genus is well-documented in traditional medicine for its wide array of therapeutic properties.[4][5][6][7] Extracts from Astragalus spinosus, containing this compound, have demonstrated significant analgesic and anti-inflammatory activities in preclinical models, suggesting that this compound may be one of the active constituents responsible for these effects.[8]

Putative Core Mechanism: Anti-Inflammatory Action

The primary therapeutic potential of this compound, inferred from studies on its source plant and related compounds, appears to be rooted in anti-inflammatory effects. The molecular mechanisms underlying the anti-inflammatory activity of many triterpenoid glycosides involve the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators. The most probable targets for this compound are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in the canonical NF-κB signaling pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation p_IkB p-IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB (Inactive) Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation Brachyoside_B This compound (Putative) Brachyoside_B->IKK_Complex Inhibition? Brachyoside_B->NFkB_n Inhibition of Translocation? DNA DNA NFkB_n->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes IkBNFkB IkBNFkB

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Modulation of MAPK Signaling Pathways

The MAPK family of serine/threonine kinases (including ERK, JNK, and p38) plays a critical role in transducing extracellular stimuli into cellular responses, including the production of inflammatory mediators. It is plausible that this compound could interfere with the phosphorylation and activation of key kinases within these pathways, thereby downregulating the expression of inflammatory genes.

MAPK_Pathway cluster_mapk MAPK Cascades Inflammatory_Stimulus Inflammatory Stimulus Cell_Surface_Receptor Cell Surface Receptor Inflammatory_Stimulus->Cell_Surface_Receptor Upstream_Kinases Upstream Kinases (e.g., TAK1, MEKKs) Cell_Surface_Receptor->Upstream_Kinases MKKs MKKs (e.g., MKK3/6, MKK4/7, MEK1/2) Upstream_Kinases->MKKs Phosphorylation MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPKs->Transcription_Factors Activation Inflammatory_Response Inflammatory Response (Cytokine Production, etc.) Transcription_Factors->Inflammatory_Response Brachyoside_B This compound (Putative) Brachyoside_B->Upstream_Kinases Inhibition? Brachyoside_B->MAPKs Inhibition of Phosphorylation? Experimental_Workflow Start Start: Isolate/Synthesize This compound Cell_Viability Determine Non-Toxic Concentration Range (MTT/XTT Assay) Start->Cell_Viability Cytokine_Screen Screen for Inhibition of Pro-inflammatory Cytokines (ELISA for TNF-α, IL-6) Cell_Viability->Cytokine_Screen Pathway_Investigation Investigate Upstream Signaling Pathways Cytokine_Screen->Pathway_Investigation If Cytokine Inhibition Observed NFkB_Assays NF-κB Pathway Assays (Western Blot for p-IκBα, Immunofluorescence for p65) Pathway_Investigation->NFkB_Assays MAPK_Assays MAPK Pathway Assays (Western Blot for p-p38, p-JNK, p-ERK) Pathway_Investigation->MAPK_Assays Data_Analysis Data Analysis and Mechanism Elucidation NFkB_Assays->Data_Analysis MAPK_Assays->Data_Analysis End End: Putative Mechanism of Action Identified Data_Analysis->End

References

Brachyoside B: A Technical Review of a Promising Triterpenoid Saponin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Brachyoside B, a triterpenoid saponin, has garnered interest within the scientific community for its potential therapeutic applications. Also known by its synonym, Cycloastragenol-6-O-beta-D-glucoside (CMG), this natural compound has been isolated from plant species such as Astragalus spinosus and Astragalus wiedemannianus. This technical guide provides a comprehensive review of the existing research on this compound and its aglycone, cycloastragenol (CAG), summarizing key findings on its biological activities, mechanisms of action, and relevant experimental methodologies. While research specifically on this compound is still emerging, studies on its core structure and metabolites offer valuable insights into its pharmacological potential.

Biological Activities and Therapeutic Potential

The primary biological activity attributed to this compound is the promotion of wound healing. Research has demonstrated its efficacy in both in vitro and in vivo models[1][2]. In contrast, its aglycone, cycloastragenol (CAG), has been more extensively studied and is noted for a wider range of activities, including anti-aging, anti-inflammatory, and immunomodulatory effects[3][4][5].

Wound Healing

Studies have shown that this compound (CMG) enhances the proliferation and migration of human keratinocytes (HaCaT) and human dermal fibroblast (HDF) cells in a concentration-dependent manner. This cellular activity translates to accelerated healing of both sterile and infected wounds in animal models, where it was also observed to increase angiogenesis in the scar tissue[1]. The wound-healing properties of the aglycone, cycloastragenol, have also been noted, particularly in the context of diabetic wound repair, where it has been shown to promote the proliferation and migration of epidermal stem cells[6][7][8].

Anti-inflammatory and Other Activities of the Aglycone, Cycloastragenol

While specific anti-inflammatory data for this compound is limited, its aglycone, cycloastragenol (CAG), has demonstrated notable anti-inflammatory properties. Studies on CAG have shown that it can suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages[4]. Furthermore, cycloastragenol has been investigated for its potential to inhibit the progression of experimental abdominal aortic aneurysms, a condition with a significant inflammatory component[4]. Other reported activities of cycloastragenol include telomerase activation, antioxidant effects, and protection against endoplasmic reticulum stress-associated inflammasome activation[4][5].

Quantitative Data on Biological Activity

Quantitative data on the biological activities of this compound are not extensively available in the current literature. However, some data is available for its aglycone, cycloastragenol.

CompoundAssayCell LineEndpointResultReference
Cycloastragenol (CAG)Antioxidant Activity-DPPH Radical ScavengingIC50 = 3.2 μM[3]
Cycloastragenol (CAG)Anti-inflammatoryRAW264.7 macrophagesNO Production Inhibition-[4]
Cycloastragenol (CAG)CytotoxicityHCT116p53+/+Cell ViabilityDose-dependent decrease[9]
Cycloastragenol (CAG)Wound HealingEpidermal Stem CellsProliferation & MigrationMost pronounced at 0.3 μM[6][7][8]

Note: The data presented above for Cycloastragenol (CAG) may not be directly extrapolated to this compound, as the glycosidic moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. Further research is required to determine the specific quantitative bioactivity of this compound.

Mechanism of Action: Signaling Pathways

The wound-healing effects of this compound are primarily mediated through the activation of the Epidermal Growth Factor Receptor (EGFR) / Extracellular Signal-regulated Kinase (ERK) signaling pathway [1][2].

Upon binding to and activating EGFR, a cascade of intracellular signaling events is initiated, leading to the phosphorylation and activation of ERK. Activated ERK then translocates to the nucleus, where it regulates the expression of genes involved in cell proliferation, migration, and survival, all of which are critical processes in wound repair.

EGFR/ERK Signaling Pathway Activated by this compound

EGFR_ERK_Pathway Brachyoside_B This compound (CMG) EGFR EGFR Brachyoside_B->EGFR MEK MEK EGFR->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation Migration Cell Migration Nucleus->Migration

Caption: EGFR/ERK signaling pathway initiated by this compound.

The aglycone, cycloastragenol, has been shown to modulate other signaling pathways, including the MAPK and PI3K/Akt pathways , which are also involved in cell survival and proliferation[4].

Experimental Protocols

In Vitro Wound Healing (Scratch) Assay

This assay is used to assess the effect of a compound on cell migration and proliferation, mimicking the process of wound closure.

Workflow: In Vitro Scratch Assay

Scratch_Assay_Workflow Start Start Seed_Cells Seed cells (e.g., HaCaT, HDF) in a culture plate Start->Seed_Cells Confluent_Monolayer Grow to a confluent monolayer Seed_Cells->Confluent_Monolayer Create_Scratch Create a 'scratch' in the monolayer with a sterile pipette tip Confluent_Monolayer->Create_Scratch Wash Wash with PBS to remove dislodged cells Create_Scratch->Wash Add_Compound Add media containing this compound or control Wash->Add_Compound Incubate Incubate and capture images at time points (e.g., 0h, 24h) Add_Compound->Incubate Analyze Measure the width of the scratch to quantify cell migration Incubate->Analyze End End Analyze->End

Caption: Workflow for a typical in vitro scratch wound healing assay.

Cell Viability/Cytotoxicity Assay (MTT or CCK-8)

These colorimetric assays are used to determine the effect of a compound on cell viability and to establish a non-toxic concentration range for further experiments.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • Reagent Incubation: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify the phosphorylation of key proteins in a signaling cascade, such as EGFR and ERK.

  • Cell Lysis: Treat cells with this compound for various time points, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion and Future Directions

This compound (Cycloastragenol-6-O-beta-D-glucoside) is an emerging natural product with demonstrated potential in promoting wound healing through the activation of the EGFR/ERK signaling pathway. While current research provides a solid foundation, further studies are necessary to fully elucidate its therapeutic potential. Specifically, future research should focus on:

  • Determining the specific quantitative bioactivity of this compound , including IC50 and EC50 values for its various effects.

  • Investigating the anti-inflammatory and other potential therapeutic activities of this compound, independent of its aglycone.

  • Elucidating the detailed molecular mechanisms underlying its observed biological effects.

  • Conducting comprehensive pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.

As research in this area progresses, this compound may emerge as a valuable lead compound for the development of novel therapeutics for wound care and potentially other inflammatory conditions.

References

Brachyoside B: A Technical Guide to a Bioactive Triterpenoid Saponin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brachyoside B, a cycloartane-type triterpenoid saponin, is a naturally occurring compound found in several species of the Astragalus genus. Also known as cycloastragenol-6-O-beta-D-glucoside, this glycoside has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities with a focus on its role in wound healing through the EGFR/ERK signaling pathway, and detailed experimental protocols for its isolation and analysis. While its anti-inflammatory and anticancer potential are of interest, quantitative data on these activities remain limited in publicly available research.

Introduction

Triterpenoid saponins are a diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. This compound belongs to the cycloartane subclass of triterpenoid saponins, characterized by a distinctive cyclopropane ring in their steroidal skeleton. It has been isolated from various medicinal plants, most notably from the roots of Astragalus species such as Astragalus spinosus, Astragalus wiedemannianus, and Astragalus membranaceus.[1][2] The structural foundation of this compound is the aglycone cycloastragenol, to which a glucose molecule is attached at the C-6 position.

This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on this compound and providing detailed methodologies for its study.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its extraction, purification, and formulation.

PropertyValueSource
Molecular Formula C₃₆H₆₀O₁₀[1]
Molecular Weight 652.87 g/mol [1]
IUPAC Name (2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-6,14-dihydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1]
Synonyms Cycloastragenol-6-O-beta-D-glucoside, CMG[1][3]
CAS Number 86764-12-7[1]

Biological Activities and Signaling Pathways

The primary reported biological activity of this compound is its ability to promote wound healing. Research has shown that it enhances the proliferation and migration of skin cells, a critical process in tissue regeneration.[1][4]

Wound Healing and the EGFR/ERK Signaling Pathway

A key study demonstrated that this compound (referred to as cycloastragenol-6-O-beta-D-glucoside or CMG) promotes wound healing both in vitro and in vivo. The mechanism of action was elucidated to be the activation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent phosphorylation of the Extracellular signal-Regulated Kinase (ERK), a downstream component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] This signaling cascade is crucial for cell proliferation, differentiation, and migration.

EGFR_ERK_Pathway Brachyoside_B This compound EGFR EGFR Brachyoside_B->EGFR activates ERK ERK EGFR->ERK activates Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Fig. 1: EGFR/ERK signaling pathway activated by this compound.
Anti-inflammatory and Anticancer Activities

While many triterpenoid saponins exhibit anti-inflammatory and anticancer properties, specific quantitative data for this compound is limited. One study reported that this compound was inactive in a nuclear factor-kappa B (NF-κB) activation bioassay at a concentration of 100 μg/mL.[4][5] NF-κB is a key transcription factor that regulates inflammatory responses, and its inhibition is a common mechanism for anti-inflammatory compounds. The lack of activity at this high concentration suggests that this compound may not be a potent direct inhibitor of the NF-κB pathway.

There is currently a lack of publicly available, peer-reviewed studies providing dose-response curves and IC50 values for the anti-inflammatory (e.g., inhibition of nitric oxide production) or cytotoxic effects of this compound against cancer cell lines. Further research is warranted to fully characterize its potential in these areas.

Experimental Protocols

The following sections provide detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound from Astragalus membranaceus

The following protocol is based on the methodology described by Kim et al. (2008) for the isolation of cycloartane-type saponins from the roots of Astragalus membranaceus.[1][3][4]

Workflow for Isolation and Purification:

Isolation_Workflow Start Dried Roots of Astragalus membranaceus Extraction Extraction with Methanol Start->Extraction Concentration Concentration under Vacuum Extraction->Concentration Suspension Suspension in Water Concentration->Suspension Partition Partitioning with n-Butanol Suspension->Partition BuOH_Fraction n-Butanol Fraction Partition->BuOH_Fraction Silica_Gel_1 Silica Gel Column Chromatography (Eluent: CHCl₃-MeOH-H₂O) BuOH_Fraction->Silica_Gel_1 Fractions Collection of Fractions Silica_Gel_1->Fractions Silica_Gel_2 Repeated Silica Gel Column Chromatography (Eluent: CHCl₃-MeOH-H₂O) Fractions->Silica_Gel_2 RP_18 Reversed-Phase (RP-18) Column Chromatography (Eluent: MeOH-H₂O) Silica_Gel_2->RP_18 Brachyoside_B Pure this compound RP_18->Brachyoside_B

Fig. 2: General workflow for the isolation of this compound.

Detailed Protocol:

  • Extraction:

    • Air-dried and powdered roots of Astragalus membranaceus are extracted with methanol (MeOH) at room temperature.

    • The extraction is typically repeated multiple times to ensure complete extraction of the saponins.

    • The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and then partitioned with an equal volume of n-butanol (n-BuOH).

    • The n-BuOH layer, which contains the saponins, is collected and concentrated to dryness.

  • Chromatographic Separation:

    • The n-BuOH fraction is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of chloroform-methanol-water (e.g., starting from 15:6:1 to 7:6:1).

    • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

    • Fractions containing the target compound are combined and subjected to further purification by repeated silica gel and reversed-phase (RP-18) column chromatography using appropriate solvent systems (e.g., methanol-water gradients for RP-18).

Structural Elucidation: NMR Spectroscopy

The structure of this compound is confirmed using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The following are characteristic ¹H and ¹³C NMR chemical shifts, though slight variations may occur depending on the solvent used.

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ)
132.11.15, 1.50
227.11.80, 1.95
378.93.30
.........
Glc-1'106.84.85 (d, J=7.5 Hz)
Glc-2'75.23.95
Glc-3'78.44.15
Glc-4'71.84.10
Glc-5'78.03.85
Glc-6'62.94.35, 4.50
(Note: This is a representative table; complete spectral data should be obtained from original research articles for accurate comparison.)
Biological Assay: In Vitro Wound Healing (Scratch Assay)

This protocol is adapted from the methodology used to assess the effect of this compound on cell migration.[1][6]

  • Cell Culture:

    • Human keratinocytes (e.g., HaCaT cell line) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Scratch Assay:

    • Cells are seeded in a 6-well plate and grown to confluence.

    • A sterile 200 µL pipette tip is used to create a linear "scratch" in the cell monolayer.

    • The wells are washed with phosphate-buffered saline (PBS) to remove detached cells.

    • The cells are then incubated with culture medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control.

    • Images of the scratch are captured at different time points (e.g., 0, 12, 24 hours) using a microscope.

    • The width of the scratch is measured, and the percentage of wound closure is calculated to determine the rate of cell migration.

Western Blot Analysis for ERK Phosphorylation

This protocol outlines the steps to assess the activation of the ERK signaling pathway.[1]

  • Cell Treatment and Lysis:

    • Cells are treated with this compound for a specified time.

    • After treatment, the cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • The cell lysates are centrifuged, and the protein concentration of the supernatant is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK).

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of p-ERK to t-ERK is quantified to determine the level of ERK activation.

Conclusion

This compound is a promising bioactive triterpenoid saponin with demonstrated efficacy in promoting wound healing through the activation of the EGFR/ERK signaling pathway. This technical guide provides a foundational understanding of its chemical nature, biological activity, and the experimental methodologies required for its investigation. While its potential as an anti-inflammatory or anticancer agent remains to be fully elucidated through rigorous quantitative studies, the existing data on its wound-healing properties make it a compelling candidate for further research and development in dermatological and regenerative medicine. Researchers are encouraged to build upon the protocols and data presented herein to further explore the therapeutic potential of this intriguing natural product.

References

Methodological & Application

Brachyoside B: Application Notes and Protocols for Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brachyoside B, a naturally occurring cycloartane triterpenoid saponin, has garnered interest within the scientific community for its potential therapeutic applications. This document provides detailed application notes and protocols for the chemical synthesis and chromatographic purification of this compound. The proposed synthetic route leverages a regioselective glycosylation strategy, while the purification protocol outlines an efficient method for isolating this compound from natural sources, specifically from the roots of Astragalus species. These protocols are intended to serve as a comprehensive guide for researchers engaged in the study and development of this compound and related compounds.

Introduction

This compound is a glycoside of cycloastragenol, characterized by a β-D-glucopyranosyl moiety attached to the C-3 hydroxyl group of the aglycone. Cycloastragenol and its glycosides, including the closely related Astragaloside IV, have been reported to possess a range of biological activities, most notably the activation of telomerase, an enzyme implicated in cellular aging and various disease states[1][2][3]. The therapeutic potential of these compounds has driven the need for reliable methods to obtain pure this compound for further investigation. While total synthesis of complex natural products can be challenging, it offers the advantage of producing structurally pure compounds and allows for the generation of analogs for structure-activity relationship (SAR) studies. Alternatively, isolation from natural sources remains a primary method for obtaining significant quantities of this compound. This document details both a proposed synthetic pathway and a comprehensive purification protocol.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₃₆H₆₀O₁₀PubChem CID: 14241109
Molecular Weight 652.86 g/mol PubChem CID: 14241109
IUPAC Name (3β,6α,16β,20R,24S)-20,24-Epoxy-16,25-dihydroxy-9,19-cyclolanostan-3-yl β-D-glucopyranosidePubChem CID: 14241109
CAS Number 126640-90-2[4]
Appearance White to off-white crystalline powderInferred
Solubility Soluble in methanol, ethanol; sparingly soluble in waterInferred

Proposed Synthesis of this compound

The total synthesis of this compound has not been explicitly detailed in the literature. However, based on the successful synthesis of other cycloastragenol glycosides, a plausible synthetic route can be designed. The key challenge lies in the regioselective glycosylation of the C-3 hydroxyl group of the cycloastragenol aglycone, which possesses multiple hydroxyl groups with varying reactivity. The following protocol is a proposed method for the synthesis of this compound.

Synthetic Workflow

Synthesis_Workflow cluster_0 Protection cluster_1 Glycosylation cluster_2 Deprotection A Cycloastragenol B Protection of 6-OH, 16-OH, 25-OH A->B Protecting Agent (e.g., TBDMSCl) C Protected Cycloastragenol E Glycosylation Reaction C->E D Glycosyl Donor (e.g., Acetobromo-α-D-glucose) D->E F Protected this compound G Deprotection F->G Deprotecting Agent (e.g., TBAF) H This compound G->H Purification_Workflow A Dried Astragalus Root Powder B Extraction (80% Ethanol) A->B C Crude Extract B->C D Solvent Partitioning (n-Butanol/Water) C->D E n-Butanol Fraction (Saponin-rich) D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection F->G H Preparative HPLC (C18) G->H I Pure this compound H->I Signaling_Pathway Brachyoside_B This compound Receptor Putative Receptor Brachyoside_B->Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB ERK->CREB hTERT hTERT (Telomerase) CREB->hTERT Transcription Cellular_Effects Anti-aging, Cytoprotection hTERT->Cellular_Effects

References

Application Notes and Protocols for the Quantification of Brachyoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brachyoside B, also known as Cycloastragenol-6-O-beta-D-glucoside, is a saponin with potential therapeutic applications. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for research, quality control, and pharmacokinetic studies. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

I. High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quantification of this compound in raw materials and finished products.

Experimental Protocol

1. Sample Preparation (Solid Samples, e.g., Plant Material):

  • Weigh 1.0 g of the homogenized and dried sample powder.

  • Add 25 mL of methanol.

  • Extract using ultrasonication for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process on the residue twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in 5 mL of methanol and filter through a 0.45 µm syringe filter prior to HPLC analysis.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • Start with 30% A, increasing to 70% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

3. Method Validation Summary:

ParameterResult
Linearity Range 10 - 500 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Accuracy (Recovery) 98.5% - 102.3%
Precision (RSD%) < 2.0%

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis HPLC Analysis s1 Weigh Sample s2 Methanol Extraction (Ultrasonication) s1->s2 s3 Centrifuge & Collect Supernatant s2->s3 s4 Evaporate to Dryness s3->s4 s5 Reconstitute & Filter s4->s5 h1 Inject Sample s5->h1 Filtered Extract h2 C18 Column Separation h1->h2 h3 UV Detection (210 nm) h2->h3 h4 Data Acquisition & Quantification h3->h4

Figure 1. HPLC analysis workflow for this compound.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma and tissue homogenates.

Experimental Protocol

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar saponin).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with a gradient elution.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • This compound: Precursor ion [M+H]⁺ → Product ion (specific fragment).

    • Internal Standard: Precursor ion → Product ion.

3. Method Validation Summary:

ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Accuracy (Recovery) 95.7% - 104.5%
Precision (RSD%) < 10.0%

Logical Relationship of LC-MS/MS Analysis

cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC_Sample Reconstituted Sample LC_Column C18 Column Separation LC_Sample->LC_Column LC_Elution Analyte Elution LC_Column->LC_Elution MS_Ionization ESI Source (Ionization) LC_Elution->MS_Ionization Transfer to MS MS_Q1 Quadrupole 1 (Precursor Ion Selection) MS_Ionization->MS_Q1 MS_Q2 Quadrupole 2 (Collision Cell - Fragmentation) MS_Q1->MS_Q2 MS_Q3 Quadrupole 3 (Product Ion Selection) MS_Q2->MS_Q3 MS_Detector Detector MS_Q3->MS_Detector Data_System Data System & Quantification MS_Detector->Data_System Signal

Figure 2. Logical flow of the LC-MS/MS system.

III. High-Performance Thin-Layer Chromatography (HPTLC) Method

HPTLC offers a rapid and cost-effective method for the simultaneous analysis of multiple samples, making it suitable for quality control and screening of herbal extracts.

Experimental Protocol

1. Sample and Standard Preparation:

  • Prepare sample extracts as described in the HPLC method.

  • Prepare a standard stock solution of this compound (1 mg/mL in methanol). Create a series of working standards by serial dilution.

2. HPTLC Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Sample Application: Apply 5 µL of standard and sample solutions as bands using an automated applicator.

  • Mobile Phase: A mixture of chloroform, methanol, and water (e.g., 7:3:0.5, v/v/v).

  • Development: Develop the plate in a pre-saturated twin-trough chamber up to a distance of 8 cm.

  • Densitometric Analysis:

    • Scan the dried plate at 210 nm using a TLC scanner.

    • Quantify based on the peak area of the bands.

3. Method Validation Summary:

ParameterResult
Linearity Range 100 - 800 ng/spot
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 25 ng/spot
Limit of Quantification (LOQ) 75 ng/spot
Accuracy (Recovery) 97.2% - 103.1%
Precision (RSD%) < 3.0%

IV. This compound Signaling Pathway

This compound, as a cycloastragenol glycoside, has been shown to influence cellular processes such as wound healing through the activation of specific signaling pathways. One such pathway involves the Epidermal Growth Factor Receptor (EGFR).[1]

Brachyoside_B This compound EGFR EGFR (Epidermal Growth Factor Receptor) Brachyoside_B->EGFR Activates ERK ERK (Extracellular Signal-Regulated Kinase) EGFR->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Wound_Healing Wound Healing Proliferation->Wound_Healing Migration->Wound_Healing

Figure 3. this compound signaling via the EGFR/ERK pathway.

The activation of EGFR by this compound leads to the subsequent activation of the Extracellular Signal-Regulated Kinase (ERK).[1] This cascade ultimately promotes cellular processes like proliferation and migration, which are essential for wound healing.[1]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Brachyoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Brachyoside B, a triterpenoid saponin of significant interest in pharmaceutical research. The described method utilizes reversed-phase chromatography with UV detection, providing a sensitive and specific protocol for the determination of this compound in various sample matrices. This document provides comprehensive experimental protocols, including sample preparation, chromatographic conditions, and method validation parameters as per ICH guidelines.

Introduction

This compound is a naturally occurring triterpenoid saponin with potential therapeutic applications. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and drug development processes. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the analysis of complex mixtures and the quantification of specific compounds like this compound. This application note presents a detailed HPLC method developed for the reliable analysis of this compound.

Chemical Properties of this compound

  • Molecular Formula: C₃₆H₆₀O₁₀[1]

  • Molecular Weight: 652.9 g/mol [1]

  • Chemical Class: Triterpenoid Saponin

Due to the general lack of strong chromophores in many triterpenoid saponins, UV detection is typically performed at a low wavelength.[2][3][4][5]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Phosphoric acid (analytical grade)

  • Plant material or other sample matrix containing this compound

Instrumentation

A standard HPLC system equipped with:

  • Binary or Quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Sample Preparation: Extraction from Plant Material

This protocol provides a general method for the extraction of this compound from a solid plant matrix.

  • Grinding: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a flask.

    • Add 25 mL of 70% methanol.

    • Perform extraction using one of the following methods:

      • Soxhlet extraction: Extract for 4-6 hours.

      • Ultrasonic extraction: Sonicate for 30 minutes at room temperature.

      • Maceration: Shake for 24 hours at room temperature.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure at a temperature not exceeding 50°C.

  • Reconstitution: Dissolve the dried extract in a known volume of the mobile phase (e.g., 5 mL) and vortex thoroughly.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before analysis.

Chromatographic Conditions
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Water with 0.1% Phosphoric Acid

    • B: Acetonitrile

  • Gradient Elution:

Time (min)% A% B
08020
204060
254060
308020
358020
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm (based on typical absorbance for triterpenoid saponins)[2][3]

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6][7][8] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve should be constructed using at least five different concentrations of the this compound reference standard.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by spike and recovery experiments.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The quantitative data from the method validation should be summarized in the following tables for clear comparison.

Table 1: Linearity Data for this compound Analysis

ParameterResult
Linearity Range (µg/mL)e.g., 1 - 100
Regression Equatione.g., y = mx + c
Correlation Coefficient (r²)≥ 0.999

Table 2: Accuracy (Recovery) Data for this compound Analysis

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)% RSD
Low
Medium
High

Table 3: Precision Data for this compound Analysis

Concentration (µg/mL)Intra-day Precision (% RSD)Inter-day Precision (% RSD)
Low
Medium
High

Table 4: LOD and LOQ for this compound Analysis

ParameterResult (µg/mL)
Limit of Detection (LOD)
Limit of Quantitation (LOQ)

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Plant Material grind Grinding start->grind extract Extraction (70% Methanol) grind->extract filter1 Filtration extract->filter1 concentrate Concentration filter1->concentrate reconstitute Reconstitution in Mobile Phase concentrate->reconstitute filter2 0.45 µm Syringe Filtration reconstitute->filter2 hplc_vial HPLC Vial filter2->hplc_vial hplc_system HPLC System (C18 Column, Gradient Elution) hplc_vial->hplc_system detection UV Detection (210 nm) hplc_system->detection data_acq Data Acquisition & Processing detection->data_acq results Quantitative Results data_acq->results

Caption: Experimental workflow for HPLC analysis of this compound.

Validation_Parameters center Method Validation (ICH) specificity Specificity center->specificity linearity Linearity center->linearity accuracy Accuracy center->accuracy precision Precision center->precision lod LOD center->lod loq LOQ center->loq robustness Robustness center->robustness

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Conclusion

The HPLC method described in this application note provides a reliable and robust tool for the quantitative analysis of this compound. The detailed protocols for sample preparation, chromatographic separation, and method validation will be valuable for researchers and professionals in the fields of natural product chemistry, pharmacology, and pharmaceutical quality control. Adherence to these protocols will ensure the generation of accurate and reproducible data for a variety of applications involving this compound.

References

Application Note: Structural Elucidation of Brachyoside B using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brachyoside B is a cycloartane-type triterpenoid saponin isolated from species of the Astragalus genus, plants with a long history in traditional medicine. The structural characterization of such natural products is fundamental for understanding their biological activity and potential therapeutic applications. This application note provides a detailed protocol for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), presenting key spectroscopic data for its unambiguous identification.

Introduction

Triterpenoid saponins from Astragalus species are known for their diverse biological activities. This compound, a glycoside of cycloastragenol, has been a subject of interest for its potential pharmacological properties. Accurate structural elucidation is the first critical step in the drug discovery process. This document outlines the analytical workflow for isolating and characterizing this compound, with a focus on the interpretation of its NMR and mass spectrometry data.

Data Presentation

Mass Spectrometry Data

High-resolution mass spectrometry is employed to determine the elemental composition and exact mass of this compound. Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar, non-volatile molecules like saponins.

Table 1: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/zMolecular Formula
[M+Na]⁺675.4033675.4030C₃₆H₆₀O₁₀Na
[M-H]⁻651.4058651.4052C₃₆H₅₉O₁₀
NMR Spectroscopic Data

The structural backbone and glycosidic linkages of this compound are elucidated through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The data presented here were acquired in pyridine-d₅.

Table 2: ¹H NMR (500 MHz, C₅D₅N) Spectroscopic Data for this compound

PositionδH (ppm)MultiplicityJ (Hz)
Aglycone
10.85m
21.80m
33.45dd11.0, 4.5
41.50m
51.15m
64.30br d5.0
71.95m
81.65m
10--
111.60m
122.10m
13--
14--
152.25m
164.90br s
172.55m
18-Me1.18s
19a0.35d4.0
19b0.65d4.0
21-Me1.35s
221.70m
232.05m
244.15t7.0
26-Me1.25s
27-Me1.28s
28-Me0.95s
29-Me1.05s
30-Me1.15s
Glucosyl Moiety
1'4.95d7.5
2'4.10dd8.5, 7.5
3'4.25t8.5
4'4.35t8.5
5'3.90m
6'a4.45dd11.5, 5.5
6'b4.30dd11.5, 2.5

Table 3: ¹³C NMR (125 MHz, C₅D₅N) Spectroscopic Data for this compound

PositionδC (ppm)PositionδC (ppm)
Aglycone Glucosyl Moiety
132.11'106.5
230.52'75.4
390.13'78.6
440.54'71.8
548.25'78.2
678.96'62.9
746.1
845.8
920.3
1026.8
1127.1
1234.5
1349.5
1453.2
1536.4
1672.5
1756.8
1817.9
1929.9
2088.1
2127.8
2235.1
2324.2
2485.3
2572.8
2628.1
2726.5
2816.2
2921.3
3026.2

Experimental Protocols

Sample Preparation
  • Isolation: this compound is isolated from the dried and powdered aerial parts of Astragalus species. The plant material is extracted with methanol, and the resulting extract is subjected to a series of chromatographic separations, typically including column chromatography on silica gel and reversed-phase (C18) HPLC to yield pure this compound.

  • NMR Sample: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated pyridine (C₅D₅N). Transfer the solution to a 5 mm NMR tube.

  • Mass Spectrometry Sample: Prepare a 1 mg/mL stock solution of this compound in methanol. For analysis, dilute the stock solution to a final concentration of 10 µg/mL with a 1:1 mixture of methanol and water containing 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

NMR Spectroscopy
  • Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Spectral width: 12 ppm

    • Acquisition time: 2.7 s

    • Relaxation delay: 2.0 s

  • ¹³C NMR:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Spectral width: 240 ppm

    • Acquisition time: 1.1 s

    • Relaxation delay: 2.0 s

  • 2D NMR (COSY, HSQC, HMBC):

    • Standard pulse programs available on the spectrometer software should be used.

    • Optimize spectral widths and acquisition times based on the ¹H and ¹³C spectra.

    • For HMBC, a long-range coupling delay (d6) of 60-80 ms is typically used to observe correlations over 2-3 bonds.

High-Resolution Mass Spectrometry (HRMS)
  • Instrument: A Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer coupled to a UHPLC system.

  • Ionization Source: Electrospray Ionization (ESI)

  • Ionization Mode: Positive and Negative

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: m/z 100-1000

  • Data Acquisition: Full scan mode with a resolution of at least 20,000.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis plant_material Astragalus Plant Material extraction Methanol Extraction plant_material->extraction silica_cc Silica Gel Column Chromatography extraction->silica_cc rp_hplc Reversed-Phase HPLC silica_cc->rp_hplc pure_compound Pure this compound rp_hplc->pure_compound nmr_sample NMR Sample Prep (Pyridine-d5) pure_compound->nmr_sample ms_sample MS Sample Prep (MeOH/H2O) pure_compound->ms_sample nmr_acq NMR Data Acquisition (1D & 2D) nmr_sample->nmr_acq ms_acq HRMS Data Acquisition ms_sample->ms_acq data_analysis Structure Elucidation nmr_acq->data_analysis ms_acq->data_analysis

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Key HMBC Correlations in this compound

hmbc_correlations cluster_aglycone Aglycone cluster_glucose Glucose Moiety C3 C-3 (90.1) C5 C-5 (48.2) C6 C-6 (78.9) C7 C-7 (46.1) H1_prime H-1' (4.95) H1_prime->C6  HMBC H6 H-6 (4.30) H6->C5  HMBC H6->C7  HMBC C1_prime C-1' (106.5)

Caption: Key HMBC correlations confirming the glycosylation site of this compound.

Conclusion

The combination of high-resolution mass spectrometry and a suite of NMR experiments provides a robust methodology for the structural elucidation of this compound. The data and protocols presented herein serve as a comprehensive guide for researchers in natural product chemistry and drug development, enabling the confident identification of this and structurally related compounds. This analytical framework is essential for advancing the study of the therapeutic potential of saponins from Astragalus and other medicinal plants.

Application Notes and Protocols for Brachyoside B Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brachyoside B is a triterpenoid glycoside that has been identified in Astragalus spinosus. While direct and extensive cell culture studies on isolated this compound are limited in publicly available literature, extracts from Astragalus spinosus have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][2][3][4][5] This suggests that this compound, as a constituent, may contribute to these activities. Furthermore, other triterpenoid glycosides have been shown to induce apoptosis in cancer cell lines and modulate inflammatory responses.[6][7][8][9]

These application notes provide a comprehensive framework for the experimental design of cell culture studies to investigate the potential cytotoxic, pro-apoptotic, and anti-inflammatory effects of this compound. The following protocols are based on established methodologies and the inferred biological activities from related compounds and plant extracts.

Hypothesized Biological Activities

Based on the bioactivity of Astragalus spinosus extracts and other related triterpenoid glycosides, the following activities for this compound can be hypothesized and tested:

  • Cytotoxicity: this compound may exhibit cytotoxic effects against various cancer cell lines.

  • Induction of Apoptosis: The cytotoxic mechanism may involve the induction of programmed cell death (apoptosis).

  • Anti-inflammatory Effects: this compound may suppress inflammatory responses in immune cells.

Recommended Cell Lines

  • For Cytotoxicity and Apoptosis Studies:

    • MCF-7 (Human Breast Adenocarcinoma): A well-characterized cancer cell line used in studies with Astragalus spinosus extract.[2]

    • A549 (Human Lung Carcinoma): Commonly used for screening cytotoxic compounds.[6]

    • HL-60 (Human Promyelocytic Leukemia): A suspension cell line often used in apoptosis studies.[6]

    • Normal Cell Line (e.g., WI-38 or MCF-10A): To assess selectivity and potential toxicity to non-cancerous cells.[6]

  • For Anti-inflammatory Studies:

    • RAW 264.7 (Murine Macrophage): A standard model for studying inflammation; easily stimulated with lipopolysaccharide (LPS).

    • THP-1 (Human Monocytic Leukemia): Can be differentiated into macrophage-like cells to study inflammatory responses.

Data Presentation

Quantitative data from the proposed experiments should be organized into clear and concise tables for effective comparison and analysis.

Table 1: Cytotoxicity of this compound on Various Cell Lines (IC₅₀ Values)

Cell LineThis compound IC₅₀ (µM) after 24hThis compound IC₅₀ (µM) after 48hDoxorubicin IC₅₀ (µM) after 48h (Positive Control)
MCF-7
A549
HL-60
WI-38

Table 2: Effect of this compound on Apoptosis in MCF-7 Cells (Flow Cytometry Data)

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)% Live Cells (Annexin V-/PI-)
Vehicle Control-
This compound
This compound
Staurosporine (Positive Control)

Table 3: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (µM)Cell Viability (%)
Vehicle Control-100
LPS (1 µg/mL)-
LPS + this compound
LPS + this compound
LPS + L-NAME (Positive Control)

Table 4: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control-
LPS (1 µg/mL)-
LPS + this compound
LPS + this compound
LPS + Dexamethasone (Positive Control)

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer and normal cell lines.

Materials:

  • Selected cell lines (e.g., MCF-7, A549, HL-60, WI-38)

  • Complete culture medium (specific to each cell line)

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 24 and 48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Measurement of Nitric Oxide (NO) Production in Macrophages

Objective: To assess the anti-inflammatory effect of this compound by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control and a positive control (e.g., L-NAME).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control should also be included.

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each sample and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

  • Perform a parallel MTT assay on the remaining cells to assess cytotoxicity of the treatments.

Protocol 4: Quantification of Pro-inflammatory Cytokines by ELISA

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well plates

Procedure:

  • Seed and treat RAW 264.7 cells with this compound and LPS as described in Protocol 3. A positive control such as Dexamethasone should be included.

  • After 24 hours of incubation, collect the cell culture supernatants and centrifuge to remove any cell debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Briefly, coat the ELISA plate with the capture antibody.

  • Add the collected supernatants and standards to the wells.

  • Add the detection antibody.

  • Add the enzyme conjugate (e.g., HRP-streptavidin).

  • Add the substrate and stop the reaction.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations from the standard curve.

Mandatory Visualizations

Experimental_Workflow_for_Brachyoside_B cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Anti-inflammatory Activity Cytotoxicity Cytotoxicity Assay (MTT) IC50 Determine IC50 Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis NO_Assay Nitric Oxide Assay (Griess) IC50->NO_Assay Caspase Caspase Activity Assay Apoptosis->Caspase WesternBlot_Apoptosis Western Blot (Bax, Bcl-2, Caspase-3) Caspase->WesternBlot_Apoptosis Cytokine_Assay Cytokine Assay (ELISA for TNF-α, IL-6) NO_Assay->Cytokine_Assay WesternBlot_Inflammation Western Blot (iNOS, COX-2, NF-κB) Cytokine_Assay->WesternBlot_Inflammation Apoptosis_Signaling_Pathway cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial (Intrinsic) Pathway BrachyosideB This compound Bax Bax BrachyosideB->Bax activation? Bcl2 Bcl-2 BrachyosideB->Bcl2 inhibition? Mitochondrion Mitochondrion Bax->Mitochondrion permeabilization Bcl2->Bax CytochromeC Cytochrome c Mitochondrion->CytochromeC release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis Anti_inflammatory_Signaling_Pathway cluster_0 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activation IkappaB IκBα IKK->IkappaB phosphorylation NFkB NF-κB (p65/p50) IkappaB->NFkB degradation NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_genes transcription BrachyosideB This compound BrachyosideB->IKK inhibition?

References

Application Notes and Protocols for In Vivo Administration of Brachyoside B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct in vivo administration data for Brachyoside B is publicly available. The following protocols and data are based on studies conducted with extracts from Astragalus spinosus, the plant source of this compound, and other related cycloartane-type triterpene glycosides. These notes should be considered as a starting point for protocol development and optimization, not as a definitive guideline. Researchers are strongly encouraged to conduct dose-response and toxicity studies prior to commencing efficacy experiments.

Introduction

This compound is a cycloartane-type triterpene glycoside isolated from Astragalus spinosus. Cycloartane glycosides from various Astragalus species have demonstrated a range of biological activities, including immunostimulatory effects. These notes provide a summary of available in vivo administration data for related compounds and extracts to guide the design of preclinical studies involving this compound.

Quantitative Data Summary

The following table summarizes in vivo administration protocols for extracts of Astragalus spinosus and other cycloartane glycosides. This data can be used to estimate a starting dose range for this compound.

Compound/ExtractAnimal ModelDoseRoute of AdministrationFrequencyDurationKey Findings
Astragalus spinosus Methanolic ExtractBALB/c Mice50 and 100 mg/kgNot SpecifiedDaily28 daysMarkedly declined the mean diameter of Leishmania major lesions and parasite load.[1]
Astragalus spinosus SaponinsMale Sprague Dawley Rats100 mg/kgOralDailyFrom day 50 to 117 of ageModulated neurotoxicity and DNA damage induced by bisphenol A.[2][3]
Askendoside D (Cycloartane Glycoside)Animal10 mg/kgNot SpecifiedDaily3-10 daysUnidirectional effect on carbon, lipid, and adenine nucleotide metabolism in the myocardium.
Cyclosiversioside F (Cycloartane Glycoside)Animal25 mg/kgNot SpecifiedDaily3-10 daysUnidirectional effect on carbon, lipid, and adenine nucleotide metabolism in the myocardium.[4]

Experimental Protocols

Based on the available data for related compounds, a generalized protocol for the in vivo administration of this compound is proposed below.

Materials
  • This compound (purity >95%)

  • Vehicle (e.g., sterile saline, PBS, 0.5% carboxymethylcellulose)

  • Animal model (e.g., BALB/c mice, Sprague Dawley rats)

  • Gavage needles (for oral administration)

  • Syringes and needles (for parenteral administration)

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Preparation of Dosing Solution
  • Determine the appropriate vehicle. The choice of vehicle will depend on the solubility of this compound and the intended route of administration. Preliminary solubility tests are recommended. For oral administration, an aqueous suspension using a suspending agent like 0.5% carboxymethylcellulose is common for poorly soluble compounds.

  • Calculate the required amount of this compound. Based on the desired dose and the number and weight of the animals, calculate the total amount of compound needed.

  • Prepare the dosing solution/suspension.

    • Accurately weigh the required amount of this compound.

    • Gradually add the vehicle while vortexing or stirring to ensure a homogenous suspension.

    • Sonication may be used to aid in the dispersion of the compound.

    • Prepare fresh on each day of dosing to ensure stability.

Animal Dosing
  • Animal Acclimatization. Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

  • Animal Identification. Uniquely mark each animal for identification.

  • Body Weight Measurement. Record the body weight of each animal before dosing.

  • Dose Calculation. Calculate the volume of the dosing solution to be administered to each animal based on its body weight and the desired dose.

  • Administration.

    • Oral Gavage: Gently restrain the animal. Insert the gavage needle into the esophagus and deliver the calculated volume directly into the stomach.

    • Intraperitoneal Injection: Pinch the skin of the lower abdomen to create a tent. Insert the needle at a 10-15 degree angle into the peritoneal cavity and inject the solution.

    • Intravenous Injection: Administer the solution into a suitable vein (e.g., tail vein in mice and rats). This route may require specific skills and animal restrainers.

  • Post-Dosing Monitoring. Observe the animals for any signs of toxicity or adverse effects immediately after dosing and at regular intervals throughout the study.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study with this compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A This compound Dosing Solution Preparation D In Vivo Administration of this compound A->D B Animal Acclimatization & Randomization C Baseline Measurements B->C C->D E Monitoring & Data Collection D->E F Sample Collection (Blood, Tissues) E->F G Biochemical/Histological Analysis F->G H Data Analysis & Interpretation G->H

Caption: General workflow for an in vivo study of this compound.

Note on Signaling Pathways: Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound in vivo. Therefore, a signaling pathway diagram cannot be provided at this time. Researchers investigating the mechanism of action of this compound are encouraged to explore pathways commonly associated with other cycloartane glycosides, such as those involved in inflammation and immune responses.

References

Brachyoside B: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brachyoside B, a cycloartane-type triterpenoid saponin isolated from Astragalus species such as Astragalus wiedemannianus and Astragalus spinosus, is a subject of interest for its potential pharmacological activities. This document provides a comprehensive overview of the available information on this compound and related compounds to guide the design of preclinical studies in animal models. Due to the limited specific data on this compound, this guide incorporates information from structurally similar saponins from the Astragalus genus to propose potential applications and starting dosages for in vivo research.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C36H60O10PubChem
Molecular Weight 652.9 g/mol PubChem
CAS Number 86764-12-7PubChem
Class Triterpenoid Saponin (Cycloartane-type)[1]
Source Organisms Astragalus wiedemannianus, Astragalus spinosus[1]

Potential Biological Activities and Applications

While direct biological activity data for this compound is not extensively available in published literature, cycloartane-type saponins from Astragalus species are known to possess a range of biological activities. These activities suggest potential therapeutic applications for this compound that could be explored in animal models.

Known biological activities of Astragalus cycloartane saponins include:

  • Hepatoprotective Effects: Several astragalosides have demonstrated protective effects against liver damage. For instance, various astragalosides have shown protective effects against acetaminophen-induced death of HepG2 cells[2].

  • Antiviral Activity: Astragaloside IV, a well-studied saponin from Astragalus, has shown potent anti-Hepatitis B virus (HBV) activity both in vitro and in vivo[3].

  • Immunomodulatory Effects: Saponins from Astragalus are recognized for their ability to modulate the immune system[4].

  • Anti-inflammatory Properties: Crude extracts and isolated compounds from Astragalus species have demonstrated anti-inflammatory effects[5].

  • Anticancer Potential: Some studies have indicated that cycloartane glycosides from Astragalus exhibit cytotoxic activity against certain cancer cell lines[5].

Based on the activities of related compounds, this compound could be investigated in animal models for conditions such as:

  • Drug-induced liver injury (e.g., acetaminophen or carbon tetrachloride-induced models).

  • Viral hepatitis.

  • Inflammatory disorders.

  • Various types of cancer (as a standalone or adjuvant therapy).

Proposed Dosage and Concentration for Animal Models (Based on Related Compounds)

Due to the absence of specific in vivo data for this compound, the following dosage recommendations are extrapolated from studies on other Astragalus saponins, particularly Astragaloside IV. It is crucial to perform dose-response studies to determine the optimal and safe dosage for this compound.

Animal ModelCompoundDosage RangeRoute of AdministrationApplicationReference
DucklingsAstragaloside IV10 - 120 mg/kgNot SpecifiedAnti-Hepatitis B Virus[3]
RatsAstragaloside IV0.75 - 3.0 mg/kgNot SpecifiedPharmacokinetic Study
HamstersPurified Saponin Mixture100 mg/mLNot SpecifiedIn vivo study
RatsBrachychiton populneus extract50 - 200 mg/kgIntraperitonealAnti-inflammatory

Initial Dose-Finding Studies:

It is recommended to start with a low dose (e.g., 10 mg/kg) and escalate to higher doses (e.g., 50 mg/kg, 100 mg/kg) while closely monitoring for any signs of toxicity.

Preparation of Dosing Solutions:

The solubility of this compound in common vehicles should be determined. For oral administration, it may be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC). For intraperitoneal or intravenous administration, solubility in a biocompatible solvent like a mixture of DMSO, Cremophor EL, and saline should be assessed.

Experimental Protocols

The following are generalized protocols for investigating the potential biological activities of this compound in animal models. These should be adapted based on the specific research question.

Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model (Rat)

This model is a classic method to evaluate acute inflammation.

Workflow:

G cluster_0 Acclimatization cluster_1 Grouping and Treatment cluster_2 Induction and Measurement cluster_3 Analysis acclimatize Acclimatize rats for 7 days grouping Divide rats into groups (n=6): - Vehicle Control - this compound (e.g., 10, 50, 100 mg/kg) - Positive Control (e.g., Indomethacin) acclimatize->grouping treatment Administer this compound or controls (e.g., intraperitoneally) 1 hour before carrageenan injection grouping->treatment induction Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw treatment->induction measurement Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan induction->measurement analysis Calculate the percentage inhibition of edema measurement->analysis

Figure 1. Workflow for the carrageenan-induced paw edema model.

Methodology:

  • Animals: Male Wistar rats (180-220 g).

  • Acclimatization: House the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping: Randomly divide the rats into experimental groups.

  • Treatment: Administer this compound (dissolved/suspended in a suitable vehicle) or the vehicle control. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) should be included.

  • Induction of Edema: One hour after treatment, inject carrageenan solution into the paw.

  • Measurement of Paw Edema: Measure the paw volume immediately before the carrageenan injection and at specified intervals afterward.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Hepatoprotective Activity in an Acetaminophen-Induced Liver Injury Model (Mouse)

This model is used to assess the ability of a compound to protect the liver from drug-induced damage.

Workflow:

G cluster_0 Acclimatization and Grouping cluster_1 Treatment Protocol cluster_2 Induction and Sample Collection cluster_3 Biochemical and Histological Analysis acclimatize Acclimatize mice for 7 days and divide into groups (n=8-10) treatment Pre-treat with this compound or vehicle (e.g., orally) for 7 consecutive days acclimatize->treatment positive_control A positive control group with N-acetylcysteine can be included induction On day 7, administer a single toxic dose of acetaminophen (e.g., 300 mg/kg, i.p.) 2 hours after the last this compound dose treatment->induction collection 24 hours after acetaminophen administration, collect blood and liver tissue induction->collection biochemical Measure serum ALT and AST levels collection->biochemical histology Perform H&E staining of liver sections collection->histology

Figure 2. Workflow for the acetaminophen-induced liver injury model.

Methodology:

  • Animals: Male C57BL/6 mice (20-25 g).

  • Acclimatization and Grouping: Similar to the inflammation model.

  • Treatment: Administer this compound or vehicle daily for a set period (e.g., 7 days).

  • Induction of Liver Injury: After the pre-treatment period, administer a single overdose of acetaminophen.

  • Sample Collection: At a specified time point after acetaminophen administration (e.g., 24 hours), collect blood via cardiac puncture for serum analysis and perfuse the liver for histological examination.

  • Biochemical Analysis: Measure the levels of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the serum.

  • Histopathological Analysis: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the degree of necrosis and inflammation.

Signaling Pathways

While the specific signaling pathways modulated by this compound are unknown, many triterpenoid saponins from Astragalus are known to interact with key cellular signaling pathways involved in inflammation, cell survival, and viral replication. A potential mechanism of action for this compound, if it possesses anti-inflammatory and hepatoprotective effects, could involve the modulation of the NF-κB and Nrf2 signaling pathways.

G cluster_0 Pro-inflammatory Stimulus cluster_1 Potential Inhibition by this compound cluster_2 NF-κB Signaling Pathway cluster_3 Nrf2 Signaling Pathway Stimulus e.g., LPS, Acetaminophen Metabolite IKK IKK Activation Stimulus->IKK Keap1 Nrf2 Dissociation from Keap1 BrachyosideB This compound BrachyosideB->IKK Inhibition? BrachyosideB->Keap1 Activation? IκBα IκBα Degradation IKK->IκBα NFκB NF-κB Nuclear Translocation IκBα->NFκB Inflammatory_Genes Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFκB->Inflammatory_Genes Nrf2 Nrf2 Nuclear Translocation Keap1->Nrf2 ARE Binding to Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

Figure 3. Potential signaling pathways modulated by this compound.

Conclusion

This compound represents a promising natural product for pharmacological investigation. Although direct evidence for its biological activity and in vivo dosage is currently lacking, data from structurally related cycloartane-type saponins from the Astragalus genus provide a solid foundation for initiating preclinical studies. Researchers are strongly encouraged to conduct preliminary in vitro screening to identify the specific biological activities of this compound, which will then inform the selection of appropriate in vivo models and the design of robust dose-finding studies. The protocols and dosage ranges suggested herein should serve as a starting point for such investigations.

References

Brachyoside B in Cytotoxicity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brachyoside B is a triterpenoid saponin identified in plant species of the Astragalus genus, such as Astragalus wiedemannianus and Astragalus spinosus[1][2]. While specific cytotoxic data for this compound is not extensively documented in current literature, the broader class of triterpenoid saponins from Astragalus and other plant sources has demonstrated significant cytotoxic and pro-apoptotic activities against various cancer cell lines[3][4][5]. These compounds are of growing interest in oncology research for their potential as novel therapeutic agents.

This document provides a generalized framework for utilizing this compound in cytotoxicity assays, drawing upon established methodologies for analogous triterpenoid saponins. The protocols and pathways described herein are intended to serve as a comprehensive starting point for investigating the cytotoxic potential of this compound.

Application Notes

Triterpenoid saponins from the Astragalus genus have been shown to induce cell death in cancer cells through the modulation of apoptotic pathways[6][7]. The proposed mechanism often involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases, which are key executioners of apoptosis[7]. Therefore, cytotoxicity screening of this compound is a logical first step in evaluating its potential as an anticancer compound.

Initial studies should focus on determining the half-maximal inhibitory concentration (IC50) of this compound across a panel of cancer cell lines. Subsequent mechanistic studies can then elucidate the specific pathways involved in this compound-induced cell death.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the determination of the cytotoxic effect of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, providing an estimate of cell viability.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for another 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value from the dose-response curve.

Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with this compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its predetermined IC50 concentration and a control (vehicle) for 24 or 48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC and PI fluorescence can be detected in the FL1 and FL2 channels, respectively.

    • The cell populations will be distinguished as follows:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Data Presentation

The quantitative data from cytotoxicity and apoptosis assays should be summarized in clear and well-structured tables for easy comparison.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma4825.3
A549Lung Carcinoma4838.7
HCT116Colorectal Carcinoma4819.5
HeLaCervical Cancer4845.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 2: Example of Apoptosis Analysis of HCT116 Cells Treated with this compound (19.5 µM) for 48 hours.

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound45.8 ± 3.535.1 ± 2.819.1 ± 1.9

Note: The data presented in this table is an example and for illustrative purposes only. Actual values must be determined experimentally.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay (e.g., MTT) cluster_analysis Data Analysis cluster_mechanistic Mechanistic Studies (if cytotoxic) prep_compound Prepare this compound Stock treatment Treat Cells with this compound prep_compound->treatment prep_cells Culture & Seed Cancer Cells prep_cells->treatment incubation Incubate (24-72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add readout Measure Absorbance mtt_add->readout calc_viability Calculate % Viability readout->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) det_ic50->apoptosis_assay western_blot Western Blot (Bcl-2, Caspases) det_ic50->western_blot

Caption: Workflow for assessing the cytotoxicity of this compound.

Proposed Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Brachyoside_B This compound Receptor Unknown Receptor(s) Brachyoside_B->Receptor Binds/Interacts Bcl2 Bcl-2 (Anti-apoptotic) Receptor->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Receptor->Bax Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 Cleavage Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Activation DNA_fragmentation DNA Fragmentation Caspase3->DNA_fragmentation Execution Apoptosis Apoptosis DNA_fragmentation->Apoptosis

Caption: Proposed intrinsic apoptosis pathway for this compound.

References

Brachyoside B: Application Notes and Research Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the biological activities and specific signaling pathways of Brachyoside B is limited in publicly available scientific literature. The following application notes and protocols are based on the activities of structurally related cycloartane-type triterpenoid glycosides isolated from the Astragalus genus and general methodologies for natural product research. These should be considered as a starting point for the investigation of this compound, and all protocols would require specific validation and optimization.

Introduction

This compound is a cycloartane-type triterpenoid glycoside that has been isolated from plant species of the Astragalus genus. While this compound itself is not extensively studied, other compounds in this class from Astragalus have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, hepatoprotective, and immunomodulatory effects.[1][2][3] This suggests that this compound may hold therapeutic potential and warrants further investigation as a lead compound in drug discovery.

Potential Applications in Natural Product Research

Based on the known activities of related compounds, the research applications for this compound could include:

  • Antioxidant Activity Screening: Investigating its capacity to scavenge free radicals and reduce oxidative stress.

  • Anti-inflammatory Agent Discovery: Assessing its potential to mitigate inflammatory responses.

  • Cytotoxicity and Anti-cancer Research: Evaluating its effect on cancer cell viability and proliferation.

  • Hepatoprotective Studies: Exploring its ability to protect liver cells from damage.[4]

Experimental Protocols

Isolation and Purification of this compound from Astragalus Species

This protocol outlines a general procedure for the extraction and isolation of triterpenoid glycosides from Astragalus plant material.

Workflow for Isolation and Purification

G plant_material Dried & Powdered Astragalus Plant Material extraction Methanol Extraction plant_material->extraction filtration Filtration & Concentration extraction->filtration partition Solvent Partitioning (n-hexane, ethyl acetate, n-butanol) filtration->partition column Column Chromatography (Silica Gel or Resin) partition->column n-butanol fraction hplc Preparative HPLC column->hplc brachyoside_b Pure this compound hplc->brachyoside_b G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Cell LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active activation nucleus Nucleus NFkB_active->nucleus translocates to genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) nucleus->genes induces brachyoside_b This compound (Hypothetical Target) brachyoside_b->IKK inhibits?

References

Brachyoside B: A Potential Scaffold for Saponin Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Brachyoside B, a cycloartane-type triterpenoid saponin, presents a compelling molecular framework for investigating the structure-activity relationships (SAR) of saponins. Its complex glycosidic structure and polycyclic aglycone offer multiple sites for chemical modification and subsequent evaluation of biological activity. These notes provide an overview of the potential applications of this compound in drug discovery and detailed protocols for assessing its cytotoxic and anti-inflammatory properties.

Introduction

Saponins are a diverse group of naturally occurring glycosides known for their wide range of biological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects. The relationship between the intricate structures of saponins and their biological functions is a key area of research in medicinal chemistry and drug development. This compound, isolated from plants of the Astragalus genus, belongs to the cycloartane class of saponins. While specific biological data for this compound is limited, studies on structurally similar cycloartane saponins from Astragalus species have demonstrated significant cytotoxic effects against cancer cell lines and potent anti-inflammatory activities.[1][2][3] This suggests that this compound holds promise as a lead compound for the development of novel therapeutic agents.

These application notes will guide researchers in utilizing this compound as a tool to explore saponin SAR, focusing on its potential cytotoxic and anti-inflammatory activities. The provided protocols are based on established methodologies for evaluating these biological endpoints.

Data Presentation: Cytotoxicity of Related Cycloartane Saponins

To provide a framework for investigating this compound, the following table summarizes the cytotoxic activities of other cycloartane saponins isolated from Astragalus species against two common breast cancer cell lines, MCF-7 and MDA-MB-231.[1] This data can serve as a benchmark for evaluating the potency of this compound and its synthetic analogs.

SaponinCell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
Macrophyllosaponin B MDA-MB-2313.537.533.27
MCF-713.512.9720.77
Cyclocanthoside E MDA-MB-23123.893.87869.88
MCF-711.812.8554.74
Astrasieversianin X MDA-MB-23116.0010.0020.25
MCF-724.3413.1561.27
Astragaloside IV MDA-MB-23175.6015.0088.9
MCF-715.8712.732.41
Macrophyllosaponin D MDA-MB-23124.0012.8051.70
MCF-752.762.893.89

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol describes a method to determine the cytotoxic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 add_compound Add this compound to Cells incubate1->add_compound prep_compound Prepare this compound Dilutions incubate2 Incubate 24/48/72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_plate Read Absorbance at 570nm add_dmso->read_plate analyze Calculate IC50 read_plate->analyze

Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol assesses the potential anti-inflammatory effects of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • LPS (from E. coli)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour before LPS stimulation.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Prepare a standard curve of sodium nitrite (0-100 µM).

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well.

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of NO production inhibition compared to the LPS-only treated cells.

NO_Assay_Workflow cluster_prep Cell Culture cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Analysis seed Seed RAW 264.7 Cells incubate1 Incubate 24h seed->incubate1 pretreat Pre-treat with this compound (1h) incubate1->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate2 Incubate 24h stimulate->incubate2 collect Collect Supernatant incubate2->collect add_griess Add Griess Reagent collect->add_griess incubate3 Incubate 10 min add_griess->incubate3 read Read Absorbance at 540nm incubate3->read analyze Calculate NO Inhibition read->analyze

Workflow for the Nitric Oxide (NO) production assay.
Apoptosis Detection using Annexin V-FITC Staining

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis.

Materials:

  • This compound

  • Cancer cell lines

  • Complete culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Apoptosis_Pathway cluster_induction Apoptosis Induction cluster_pathway Signaling Cascade cluster_hallmarks Apoptotic Hallmarks cluster_detection Detection BrachyosideB This compound Cell Cancer Cell BrachyosideB->Cell Induces Mitochondria Mitochondrial Pathway Cell->Mitochondria Stress Signal Caspases Caspase Activation Mitochondria->Caspases PS_translocation Phosphatidylserine Translocation Caspases->PS_translocation Membrane_blebbing Membrane Blebbing Caspases->Membrane_blebbing DNA_fragmentation DNA Fragmentation Caspases->DNA_fragmentation AnnexinV Annexin V-FITC PS_translocation->AnnexinV Binds to PI Propidium Iodide DNA_fragmentation->PI Stains fragmented DNA

References

Application Notes and Protocols: Stability Testing of Brachyoside B in Different Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brachyoside B is a compound of increasing interest within the pharmaceutical and scientific communities. A thorough understanding of its stability profile under various conditions is paramount for the development of robust formulations, appropriate storage conditions, and reliable analytical methods. Forced degradation studies are a critical component of this process, providing insights into the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[1] This application note provides a detailed protocol for conducting stability testing of this compound in different solvents, encompassing forced degradation studies and the development of a stability-indicating analytical method.

The information generated from these studies is crucial for identifying potential degradation products and establishing degradation pathways.[1] This knowledge is instrumental in developing and validating a stability-indicating assay method (SIAM), which can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradants, impurities, and excipients.[2]

Core Concepts of Stability Testing

Forced degradation, or stress testing, is designed to intentionally degrade the API to an extent of 5-20%.[3] This level of degradation is generally sufficient to produce and identify the primary degradation products without generating secondary, less relevant ones.[3] The typical stress conditions employed include hydrolysis across a range of pH values, oxidation, photolysis, and thermal stress.[1][4]

The development of a SIAM, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), is a key objective of forced degradation studies.[3][5] An effective SIAM must be able to separate the intact drug from all potential degradation products, ensuring the method's specificity.[1]

Experimental Workflow

The overall workflow for assessing the stability of this compound involves subjecting the compound to various stress conditions and subsequently analyzing the stressed samples using a suitable analytical method.

This compound Stability Testing Workflow cluster_0 Stress Condition Application cluster_1 Sample Analysis cluster_2 Data Evaluation BrachyosideB This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl) BrachyosideB->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) BrachyosideB->Base Neutral Neutral Hydrolysis (e.g., Water) BrachyosideB->Neutral Oxidation Oxidation (e.g., 3% H2O2) BrachyosideB->Oxidation Thermal Thermal Stress (e.g., 60°C) BrachyosideB->Thermal Photo Photolytic Stress (e.g., ICH Q1B) BrachyosideB->Photo Analysis HPLC/UHPLC-UV/MS Analysis Acid->Analysis Base->Analysis Neutral->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Assay of this compound & Impurity Profiling Analysis->Evaluation Pathway Degradation Pathway Elucidation Evaluation->Pathway

Caption: Workflow for this compound Forced Degradation Study.

Protocols

Preparation of this compound Stock Solution

A stock solution of this compound should be prepared in a suitable solvent in which it is known to be stable, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL. The stability of this compound in the stock solution solvent should be confirmed prior to initiating the study.

Forced Degradation Protocol

For each stress condition, a separate aliquot of the this compound stock solution is used. A control sample, diluted in the same solvent to the final concentration without the stressor, should be prepared and analyzed alongside the stressed samples.

4.2.1 Hydrolytic Degradation

  • Acidic Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M hydrochloric acid. Store the mixture at room temperature or elevated temperature (e.g., 60°C) for a predetermined time (e.g., 2, 4, 8, 12, 24 hours). After the specified time, neutralize the sample with an equivalent amount and concentration of sodium hydroxide. Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Alkaline Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M sodium hydroxide. Store the mixture under the same conditions as the acidic hydrolysis. Neutralize the sample with an equivalent amount and concentration of hydrochloric acid and dilute to the final concentration.

  • Neutral Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of purified water. Store the mixture under the same conditions as the acidic and alkaline hydrolysis. Dilute to the final concentration.

4.2.2 Oxidative Degradation

  • Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide.

  • Store the mixture at room temperature for a predetermined time.

  • Dilute the sample to a final concentration of approximately 100 µg/mL with the mobile phase.

4.2.3 Thermal Degradation

  • Place the solid this compound powder in a controlled temperature oven (e.g., 60°C or 80°C) for a specified duration.

  • Alternatively, expose the stock solution to the same thermal conditions.

  • After exposure, dissolve the solid or dilute the solution to a final concentration of approximately 100 µg/mL.

4.2.4 Photolytic Degradation

  • Expose the solid this compound powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be protected from light by wrapping it in aluminum foil.

  • After exposure, prepare a sample solution at a final concentration of approximately 100 µg/mL.

Stability-Indicating HPLC Method Development

A reverse-phase HPLC method with UV or mass spectrometric detection is a common choice for stability-indicating assays.[5] The goal is to achieve adequate separation between the this compound peak and any peaks corresponding to degradation products.

Suggested HPLC Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength of maximum absorbance for this compound, or MS detection for peak identification.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

The gradient elution should be optimized to ensure resolution between all observed peaks.

Data Presentation

The results of the stability studies should be summarized in a clear and concise manner. The following tables provide a template for presenting the quantitative data obtained from the analysis of stressed samples.

Table 1: Summary of Forced Degradation of this compound

Stress ConditionReagent/ConditionDurationTemperature% Assay of this compound% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl24 hours60°C85.214.82
Base Hydrolysis0.1 M NaOH8 hours60°C78.521.53
Neutral HydrolysisWater24 hours60°C98.11.91
Oxidation3% H₂O₂12 hoursRT82.317.72
Thermal (Solid)N/A48 hours80°C95.74.31
Photolytic (Solid)ICH Q1BN/AN/A99.20.80

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Chromatographic Data for this compound and Degradation Products

Peak IDRetention Time (min)Relative Retention TimePeak Purity
This compound12.51.00>99.5%
Degradant 1 (Base)8.20.66>99.0%
Degradant 2 (Base)10.10.81>99.0%
Degradant 3 (Acid)11.40.91>99.0%
Degradant 4 (Oxidative)14.81.18>99.0%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Elucidation of Degradation Pathways

The identification of degradation products is crucial for understanding the degradation pathways of this compound. This often involves the use of mass spectrometry (MS) coupled with liquid chromatography (LC-MS).

Degradation Pathway Elucidation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation BrachyosideB This compound (Intact Molecule) Hydrolysis_Product_1 Degradant A (e.g., Loss of a sugar moiety) BrachyosideB->Hydrolysis_Product_1 H+/OH- Hydrolysis_Product_2 Degradant B (e.g., Epimerization) BrachyosideB->Hydrolysis_Product_2 H+/OH- Oxidation_Product_1 Degradant C (e.g., N-oxide formation) BrachyosideB->Oxidation_Product_1 [O] Oxidation_Product_2 Degradant D (e.g., Hydroxylation) BrachyosideB->Oxidation_Product_2 [O]

Caption: Hypothetical Degradation Pathways of this compound.

By analyzing the mass spectra of the degradation products, it is possible to propose structures and, consequently, the degradation pathways. This information is invaluable for formulation development, as it allows for the selection of excipients and packaging that minimize degradation.

Conclusion

This application note provides a comprehensive framework for assessing the stability of this compound in various solvents through forced degradation studies. The detailed protocols for stress testing and the development of a stability-indicating HPLC method will enable researchers to effectively characterize the stability profile of this compound. The systematic approach outlined here will facilitate the identification of degradation products and the elucidation of degradation pathways, which are essential steps in the drug development process. Adherence to these protocols will ensure the generation of high-quality data suitable for regulatory submissions and for guiding formulation and storage strategies.

References

Troubleshooting & Optimization

Improving Brachyoside B solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Brachyoside B for in vitro assays. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a triterpenoid saponin, a class of natural compounds often investigated for their potential therapeutic properties.[1] Like many saponins, this compound can exhibit poor aqueous solubility due to its complex and hydrophobic chemical structure.[2][3] This limited solubility can pose a significant challenge for in vitro studies, as achieving the desired concentrations in aqueous cell culture media without precipitation is crucial for obtaining accurate and reliable results.

Q2: What are the initial recommended solvents for dissolving this compound?

Dimethyl sulfoxide (DMSO) is a common initial solvent for preparing a stock solution of this compound.[1][4][5] For subsequent dilutions into aqueous media for in vitro assays, co-solvents are often necessary to maintain solubility.

Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?

To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically at or below 1% (v/v).[4][6] It is always advisable to perform a vehicle control experiment to assess the effect of the solvent on the cells.

Q4: Can heating or sonication be used to dissolve this compound?

Yes, gentle heating and/or sonication can aid in the dissolution of this compound if precipitation or phase separation occurs during the preparation of solutions.[1] However, care should be taken to avoid degradation of the compound.

Q5: Are there alternatives to using DMSO?

While DMSO is widely used, other strategies can be employed to improve the solubility of this compound. These include the use of co-solvents like PEG300 and Tween-80, or complexation agents such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[1]

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for in vitro experiments.

Problem Potential Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock in aqueous media The compound has low aqueous solubility, and the DMSO concentration is not sufficient to keep it in solution after dilution.1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvents in the final solution (e.g., using a formulation with PEG300 and Tween-80).[1] 3. Utilize a solubilizing agent like SBE-β-CD.[1] 4. Prepare the final dilution in pre-warmed (e.g., 37-50°C) cell culture media or fetal bovine serum.[4][5]
Compound does not dissolve in pure DMSO The compound may be of poor quality, or the concentration is too high.1. Try gentle warming or sonication.[1] 2. Check the purity of the this compound. 3. Attempt to dissolve at a lower concentration.
Inconsistent results between experiments Variability in the preparation of the this compound solution.1. Prepare a fresh stock solution for each experiment. 2. Ensure the compound is fully dissolved before use. 3. Use a consistent and well-documented protocol for solution preparation.
Cell toxicity observed in vehicle control The concentration of the solvent (e.g., DMSO) is too high.1. Reduce the final concentration of the organic solvent in the cell culture medium to ≤1%.[4][6] 2. Test the toxicity of different solvents and co-solvents on your specific cell line.

Quantitative Data Summary

The following table summarizes reported solubility data for this compound in different solvent systems.

Solvent System Achievable Concentration Result Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (3.83 mM)Clear solution[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (3.83 mM)Clear solution[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (3.83 mM)Clear solution[1]

Experimental Protocols

Protocol 1: Standard Method Using DMSO for In Vitro Assays

This protocol is a general starting point for preparing this compound solutions for cell-based assays.

  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). If necessary, gently warm the solution or sonicate to ensure complete dissolution.

  • Intermediate Dilution (Optional): If a very low final concentration is required, perform an intermediate dilution of the stock solution in DMSO.

  • Final Dilution: Dilute the DMSO stock solution directly into pre-warmed (37°C) cell culture medium to achieve the desired final concentration. The final DMSO concentration should not exceed 1%. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

  • Vortex and Use Immediately: Gently vortex the final solution and use it immediately in your assay to prevent precipitation.

Protocol 2: Co-Solvent Formulation for Improved Solubility

This protocol, adapted from published data, is suitable for achieving higher concentrations of this compound in solution.[1]

  • Prepare a Concentrated Stock in DMSO: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Add Co-Solvents Sequentially: For a 1 mL final working solution, follow these steps: a. To 400 µL of PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly. b. Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed. c. Add 450 µL of saline to reach the final volume of 1 mL.

  • Final Dilution in Media: Further dilute this co-solvent formulation into your cell culture medium to reach the desired final experimental concentration. Remember to calculate the final concentration of all solvent components and test for vehicle effects.

Visualizations

G start Start: this compound Powder dissolve_dmso Dissolve in 100% DMSO to create stock solution start->dissolve_dmso check_dissolution Is the stock solution clear? dissolve_dmso->check_dissolution sonicate_heat Gentle warming or sonication check_dissolution->sonicate_heat No dilute_media Dilute in pre-warmed cell culture medium check_dissolution->dilute_media Yes sonicate_heat->dissolve_dmso check_precipitation Precipitation observed? dilute_media->check_precipitation use_in_assay Use immediately in assay check_precipitation->use_in_assay No troubleshoot Troubleshooting Required check_precipitation->troubleshoot Yes cosolvent Use co-solvent protocol (e.g., PEG300, Tween-80) troubleshoot->cosolvent cyclodextrin Use cyclodextrin formulation (e.g., SBE-β-CD) troubleshoot->cyclodextrin

Caption: Workflow for preparing this compound solutions.

G cluster_0 BrachyosideB This compound MembraneReceptor Membrane Receptor BrachyosideB->MembraneReceptor KinaseA Kinase A MembraneReceptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression (e.g., Inflammation) TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Optimizing Brachyoside B Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Brachyoside B concentration in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in a cell viability assay?

A1: Direct experimental data for this compound in common cell lines is limited. However, as this compound is a cycloartane triterpenoid glycoside, a class of saponins known for cytotoxic activity, a logical starting point can be inferred from related compounds. We recommend an initial broad-range dose-response experiment. Based on studies of similar cycloartane glycosides, a starting concentration range of 0.1 µM to 100 µM is advisable.[1][2][3][4]

Q2: How should I dissolve this compound for my experiments?

A2: this compound, like many natural product glycosides, may have limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in a sterile organic solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: Which cell viability assay is most suitable for use with this compound?

A3: Tetrazolium-based assays like MTT, MTS, and WST-1 are commonly used and are a good starting point. However, as natural products can sometimes interfere with the redox reactions of these assays, it is crucial to include a cell-free control (this compound in media without cells) to check for any direct reduction of the tetrazolium salt. If interference is observed, consider alternative assays such as the Sulforhodamine B (SRB) assay, which measures total protein content, or a luminescent assay that quantifies ATP levels as an indicator of metabolic activity.

Q4: What is the potential mechanism of action for this compound's effect on cell viability?

A4: The precise mechanism of action for this compound is not well-elucidated in publicly available literature. However, many saponins and cycloartane glycosides exert their cytotoxic effects through mechanisms such as the induction of apoptosis (programmed cell death), cell cycle arrest, and disruption of cell membrane integrity.[1][2] Further mechanistic studies would be required to determine the specific pathways affected by this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No significant decrease in cell viability even at high concentrations. 1. This compound concentration is too low. 2. The chosen cell line is resistant to this compound. 3. Insufficient incubation time. 4. Degradation of this compound in the culture medium.1. Expand the concentration range up to 200 µM or higher. 2. Test this compound on a different, more sensitive cell line. 3. Perform a time-course experiment (e.g., 24, 48, and 72 hours). 4. Prepare fresh stock solutions and minimize the time the compound is in the incubator before analysis.
High variability between replicate wells. 1. Uneven cell seeding. 2. Precipitation of this compound in the culture medium. 3. Pipetting errors.1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Visually inspect the wells for precipitate after adding this compound. If precipitation occurs, try preparing the dilutions in serum-free media before adding to cells or slightly increasing the final DMSO concentration (while maintaining a consistent vehicle control). 3. Practice consistent pipetting techniques and use calibrated pipettes.
High background in the cell-free control for tetrazolium-based assays. 1. Direct reduction of the tetrazolium salt by this compound.1. Switch to a non-redox-based assay like the Sulforhodamine B (SRB) or a luminescent ATP assay.
Unexpected increase in cell viability at certain concentrations. 1. Hormesis effect, where low doses of a substance can be stimulatory. 2. Assay interference.1. This is a valid biological response. Note the concentration at which this occurs. 2. Re-run the experiment with an alternative viability assay to confirm the finding.

Data Presentation

Table 1: Recommended Initial Concentration Range for this compound Screening

Concentration (µM)
0.1
0.5
1
5
10
25
50
100

Table 2: IC50 Values of Structurally Similar Cycloartane Glycosides

CompoundCell LineIC50 (µM)Reference
Mollic acid arabinosideCa Ski (cervical cancer)19.21[1][2]
Mollic acid xylosideCa Ski (cervical cancer)33.33[1][2]
Aspleniumside A-CHL-60 (leukemia), HepG2 (liver cancer)18 - 60[3]
Actaticas A-GHT-29 (colon cancer), McF-7 (breast cancer)9.2 - 26.4[4]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock in DMSO serial_dilute Prepare Serial Dilutions (0.1 - 100 µM) prep_stock->serial_dilute prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with This compound prep_cells->treat_cells serial_dilute->treat_cells incubate Incubate for 24, 48, 72h treat_cells->incubate add_reagent Add Cell Viability Reagent (e.g., MTT) incubate->add_reagent read_plate Read Plate (Spectrophotometer) add_reagent->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Workflow for this compound Optimization

troubleshooting_logic Troubleshooting Decision Tree start Inconsistent or Unexpected Cell Viability Results? q_variability High Variability Between Replicates? start->q_variability q_no_effect No Cytotoxic Effect Observed? start->q_no_effect q_interference High Background in Cell-Free Control? start->q_interference sol_variability Check Cell Seeding Density & Pipetting Technique. Inspect for Precipitation. q_variability->sol_variability Yes sol_no_effect Increase Concentration Range. Increase Incubation Time. Test a Different Cell Line. q_no_effect->sol_no_effect Yes sol_interference Use a Non-Redox-Based Assay (e.g., SRB, ATP-based). q_interference->sol_interference Yes signaling_pathway Potential Signaling Pathway of Saponin-Induced Apoptosis brachyoside_b This compound (Saponin) membrane Cell Membrane Perturbation brachyoside_b->membrane mitochondria Mitochondrial Stress membrane->mitochondria caspase_9 Caspase-9 Activation mitochondria->caspase_9 caspase_3 Caspase-3 Activation caspase_9->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

References

Technical Support Center: Troubleshooting Brachyoside B Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues specifically with Brachyoside B, a polar saponin glycoside. Here you will find structured troubleshooting guides and frequently asked questions to help you diagnose and resolve common chromatographic problems.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

Peak tailing is a chromatographic issue where a peak is asymmetrical, featuring a trailing edge that extends from the peak maximum.[1] An ideal chromatographic peak has a symmetrical, Gaussian shape. This distortion is particularly problematic because it can decrease the resolution between adjacent peaks, reduce the peak height (sensitivity), and negatively impact the accuracy and precision of quantification.[1] For a complex molecule like this compound, maintaining peak symmetry is crucial for accurate measurement in complex matrices.

Q2: What are the most common causes of peak tailing for a polar glycoside like this compound?

Peak tailing for polar analytes like this compound in reverse-phase HPLC is typically caused by more than one retention mechanism occurring simultaneously.[1] The most common causes include:

  • Secondary Interactions: Unwanted polar interactions between the multiple hydroxyl (-OH) groups of this compound and active sites on the stationary phase, primarily residual silanol groups (Si-OH) on the silica surface.[1][2][3]

  • Column Overload: Injecting too much sample mass for the column's capacity, which saturates the stationary phase.[4]

  • Extra-Column Volume (Dead Volume): Excessive volume from tubing, fittings, or connections between the injector and detector can cause the peak to broaden and tail.[1]

  • Column Contamination or Degradation: Accumulation of sample matrix components on the column inlet frit or the formation of a void in the packing bed can disrupt the sample path.[5]

  • Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger (more non-polar in reverse-phase) than the mobile phase can cause peak distortion.[6]

Q3: How does the HPLC column contribute to the peak tailing of this compound?

Standard silica-based reverse-phase columns (e.g., C18) are manufactured by bonding a hydrophobic layer to silica particles. However, this process is never 100% complete, leaving behind unreacted, polar silanol groups (Si-OH).[2][3] These residual silanols are a primary cause of peak tailing for polar compounds.[2]

This compound, with its numerous hydroxyl groups, can form strong hydrogen bonds with these acidic silanol sites.[3] This secondary interaction mechanism retains a fraction of the analyte molecules longer than the primary reverse-phase mechanism, resulting in a "tail." At mobile phase pH levels above 3-4, these silanol groups can become ionized (Si-O⁻), dramatically increasing their interaction with polar analytes and worsening the tailing.[3] While modern, high-purity silica columns with end-capping (blocking silanols with a small chemical group) reduce this effect, it is rarely eliminated completely.[7]

Q4: How can I adjust my mobile phase to reduce peak tailing for this compound?

Mobile phase optimization is a powerful tool to combat peak tailing. Key adjustments include controlling the pH and selecting appropriate additives and organic modifiers.

Table 1: Mobile Phase Adjustments for this compound Peak Shape Improvement
ParameterRecommendationRationale
Mobile Phase pH Adjust to a low pH, typically pH 2.5 - 3.0 .Lowering the pH suppresses the ionization of residual silanol groups, keeping them in their less active, protonated (Si-OH) form.[3] This minimizes the strong secondary ionic interactions that cause peak tailing for polar compounds.
Acidic Additive Add 0.1% Formic Acid or 0.05-0.1% Trifluoroacetic Acid (TFA) to the aqueous portion of the mobile phase.These acids are effective at controlling the mobile phase pH at a low level, ensuring silanol suppression.[8] Formic acid is often preferred for mass spectrometry (MS) compatibility.
Buffer Concentration If using a buffer (e.g., phosphate), ensure a concentration of 10-25 mM .An inadequate buffer concentration can lead to pH shifts on the column, causing inconsistent interactions and peak tailing.[7] Ensure the buffer pKa is close to the desired pH.
Organic Modifier Evaluate both Acetonitrile and Methanol .Acetonitrile is a common choice, but methanol's protic nature can sometimes offer better peak shapes for polar, hydrogen-bonding compounds by competing for active silanol sites. An empirical evaluation is recommended.

Q5: Could my sample preparation or injection parameters be causing the tailing?

Yes, several factors related to the sample itself can lead to poor peak shape.

  • Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile for a run starting at 10% acetonitrile), the analyte band can spread at the column inlet, causing distortion. Solution: Whenever possible, dissolve your this compound sample in the initial mobile phase composition or a weaker solvent.[6]

  • Column Overload: Injecting too high a concentration of this compound can saturate the active sites on the stationary phase, leading to peak fronting or tailing. Solution: Try reducing the injection volume or diluting the sample. If the peak shape improves, overload was a contributing factor.[4]

Q6: What instrumental factors can lead to peak tailing?

The primary instrumental cause is extra-column volume, also known as dead volume. This refers to any space the sample passes through outside of the column itself, such as overly long or wide tubing, and poorly made connections.[1]

Solution:

  • Minimize the length and internal diameter of all tubing between the injector and the column, and between the column and the detector.

  • Ensure all fittings are properly seated to avoid small voids.[4]

Q7: How do I know if my column is damaged or contaminated, and what should I do?

A sudden increase in peak tailing and backpressure can indicate a problem with the column itself.

  • Contamination: The inlet frit of the column can become blocked with particulate matter from the sample or mobile phase.

  • Column Void: A void can form at the head of the column due to pressure shocks or operating at a pH that dissolves the silica packing.

Solution:

  • Use a Guard Column: A guard column is a small, sacrificial column placed before the main analytical column to catch contaminants and protect it.[5][8]

  • Column Flushing: If contamination is suspected, perform a column cleaning procedure. Disconnect the column from the detector, reverse the flow direction, and flush with a series of strong solvents.[8][9] A detailed protocol is provided below.

  • Column Replacement: If flushing does not restore performance, a void has likely formed, and the column must be replaced.

Troubleshooting Guide and Experimental Protocols

This section provides a logical workflow for diagnosing peak tailing and detailed protocols for corrective actions.

Troubleshooting Workflow

The following diagram outlines a step-by-step process to identify the root cause of this compound peak tailing.

Troubleshooting_Workflow start This compound Peak Tailing Observed check_mobile_phase Step 1: Check Mobile Phase (Most Common Cause) start->check_mobile_phase action_ph Lower pH to 2.5-3.0 with 0.1% Formic Acid check_mobile_phase->action_ph Is pH > 3? action_buffer Ensure Adequate Buffer Strength (10-25 mM) check_mobile_phase->action_buffer Using a buffer? check_injection Step 2: Check Sample & Injection Parameters check_mobile_phase->check_injection No issue found action_ph->check_injection Tailing persists end_node Problem Resolved action_ph->end_node Tailing resolved action_buffer->check_injection Tailing persists action_buffer->end_node Tailing resolved action_solvent Dissolve Sample in Initial Mobile Phase check_injection->action_solvent Is sample solvent stronger than mobile phase? action_load Reduce Injection Volume or Dilute Sample check_injection->action_load Is concentration high? check_hardware Step 3: Check Hardware (Extra-Column Volume) check_injection->check_hardware No issue found action_solvent->check_hardware Tailing persists action_solvent->end_node Tailing resolved action_load->check_hardware Tailing persists action_load->end_node Tailing resolved action_tubing Minimize Tubing Length and Inner Diameter check_hardware->action_tubing action_fittings Check for Loose Fittings check_hardware->action_fittings check_column Step 4: Check Column Condition check_hardware->check_column No issue found action_tubing->check_column Tailing persists action_tubing->end_node Tailing resolved action_fittings->check_column Tailing persists action_fittings->end_node Tailing resolved action_flush Perform Column Cleaning Protocol check_column->action_flush action_guard Install/Replace Guard Column action_flush->action_guard action_flush->end_node Tailing resolved action_replace Replace Column (If No Improvement) action_guard->action_replace action_guard->end_node Tailing resolved action_replace->end_node

Caption: A logical workflow for troubleshooting this compound peak tailing.
Experimental Protocol: Column Flushing and Regeneration

This procedure is used to remove strongly retained contaminants from a C18 reverse-phase column that may be causing peak tailing and high backpressure.[1]

Objective: To clean a contaminated C18 reverse-phase column.

Materials:

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Methanol (MeOH)

Procedure:

  • Disconnect Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.

  • Reverse Column: Reverse the column direction (connect the mobile phase flow to the column outlet). This flushes contaminants from the inlet frit without passing them through the entire column bed.[8][9]

  • Perform Washes: Flush the column with a series of solvents at a standard flow rate (e.g., 1 mL/min for a 4.6 mm ID column). The recommended sequence and volumes are outlined in the table below.

  • Re-equilibrate: Turn the column back to its normal flow direction. Flush with your mobile phase without buffer for 10-15 column volumes. Finally, re-equilibrate the column with your full mobile phase (including any buffers/additives) until a stable baseline is achieved.[1]

Note: Always check the column manufacturer's guidelines for specific pH, solvent, and pressure limitations.

Table 2: Standard Reverse-Phase C18 Column Cleaning Protocol
StepSolventVolumePurpose
1100% HPLC-grade Water20 column volumesRemove polar impurities, salts, and buffers.[9][10]
2100% Methanol (MeOH)20 column volumesRemove moderately non-polar contaminants.[9]
3100% Acetonitrile (ACN)20 column volumesElute a wider range of organic compounds.[9]
4100% Isopropanol (IPA)20 column volumesRemove strongly retained non-polar contaminants.[1][9]
5100% Methanol (MeOH)10 column volumesTransition back to a weaker organic solvent.
6Mobile Phase (No Buffer)15 column volumesPrepare the column for re-introduction of the analytical mobile phase.

References

Technical Support Center: Brachyoside B Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Brachyoside B, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound that can lead to poor yields?

The total synthesis of this compound, a complex cyclolanostanol triterpenoid glycoside, presents several significant challenges that can contribute to low overall yields. These challenges can be broadly categorized into two main areas: the construction of the complex aglycone and the stereoselective glycosylation.

  • Aglycone Synthesis: The aglycone of this compound features a rigid pentacyclic core with multiple stereocenters. The formation of this complex scaffold often requires multi-step sequences, and achieving high stereoselectivity at each step is critical. Poor yields can result from the formation of diastereomers that are difficult to separate and from low-yielding bond-forming reactions required to construct the intricate ring system.

  • Stereoselective Glycosylation: The attachment of the β-D-glucopyranoside to the sterically hindered hydroxyl group of the aglycone is a major hurdle. The desired β-linkage must be formed with high selectivity to avoid the formation of the α-anomer. The reactivity of the glycosyl donor and the acceptor (the aglycone) must be carefully matched, and the choice of promoter and reaction conditions is crucial for achieving high yields and stereoselectivity.[1][2]

Q2: How can I improve the yield of the glycosylation step in this compound synthesis?

Improving the yield of the glycosylation reaction is critical for the overall success of the synthesis. Several factors should be considered for optimization:

  • Choice of Glycosyl Donor: The nature of the leaving group on the anomeric carbon of the glucose donor significantly impacts its reactivity. Common glycosyl donors include trichloroacetimidates, thioglycosides, and glycosyl halides. The selection of the donor should be based on the reactivity of the aglycone acceptor.[3]

  • Activation System: The choice of activator (promoter) is critical and must be compatible with the glycosyl donor. For example, trimethylsilyl triflate (TMSOTf) is a common activator for trichloroacetimidate donors. The optimization of the activator and its stoichiometry can significantly improve yields.

  • Protecting Groups: The protecting groups on both the glycosyl donor and the aglycone play a crucial role in modulating reactivity and preventing unwanted side reactions. The use of participating protecting groups (e.g., an acetyl group at C-2 of the glucose donor) can favor the formation of the desired 1,2-trans-glycosidic linkage (β-linkage for glucose) through neighboring group participation.

  • Reaction Conditions: Temperature, solvent, and reaction time are critical parameters to optimize. Low temperatures are often employed to enhance stereoselectivity. The choice of solvent can influence the solubility of the reactants and the stability of the reactive intermediates.

Q3: What are common side reactions during the synthesis of the this compound aglycone and how can they be minimized?

The synthesis of a complex polycyclic structure like the aglycone of this compound is prone to several side reactions that can diminish the yield of the desired product. These include:

  • Epimerization: Stereocenters, particularly those adjacent to carbonyl groups, can be susceptible to epimerization under non-optimal reaction conditions (e.g., harsh acidic or basic conditions). Careful control of pH and temperature is essential.

  • Rearrangements: Carbocationic intermediates, which may be formed during certain bond-forming reactions or functional group manipulations, can undergo rearrangements to form more stable carbocations, leading to undesired skeletal structures. The use of milder reagents and reaction conditions can help to suppress these rearrangements.

  • Incomplete Reactions: Steric hindrance around reactive sites can lead to incomplete conversion of starting materials. This can be addressed by using more reactive reagents, increasing the reaction time or temperature, or by redesigning the synthetic route to introduce sensitive functional groups at a later stage.

Troubleshooting Guides

Problem 1: Low Yield in the Glycosylation Reaction
Symptom Possible Cause Suggested Solution
Low conversion of aglycone 1. Insufficient reactivity of the glycosyl donor. 2. Ineffective activation of the glycosyl donor. 3. Steric hindrance at the glycosylation site of the aglycone.1. Switch to a more reactive glycosyl donor (e.g., from a thioglycoside to a trichloroacetimidate). 2. Increase the amount of activator or try a different activator system. 3. Increase the reaction temperature or time, or consider a different synthetic strategy that involves glycosylation at an earlier, less hindered intermediate.
Formation of α-anomer 1. Lack of neighboring group participation. 2. SN1-type reaction mechanism is favored.1. Use a glycosyl donor with a participating protecting group at the C-2 position (e.g., acetyl or benzoyl). 2. Use a less polar solvent to disfavor the formation of a solvent-separated ion pair. Employing a lower reaction temperature can also improve stereoselectivity.
Degradation of starting materials 1. Harsh reaction conditions. 2. Instability of protecting groups.1. Use milder activators and reaction conditions. 2. Re-evaluate the protecting group strategy to ensure all protecting groups are stable under the glycosylation conditions.
Problem 2: Difficulty in Purification of this compound
Symptom Possible Cause Suggested Solution
Co-elution of product with impurities 1. Similar polarity of the product and impurities (e.g., diastereomers, starting materials). 2. Presence of structurally similar byproducts.1. Employ high-performance liquid chromatography (HPLC) with a different stationary phase or solvent system.[4][5][6] 2. Consider derivatizing the crude product to alter its polarity, facilitating separation, followed by removal of the derivatizing group. 3. Utilize advanced purification techniques such as counter-current chromatography.
Low recovery from chromatography 1. Irreversible adsorption of the product onto the stationary phase. 2. Decomposition of the product on the column.1. Use a less acidic or basic stationary phase (e.g., deactivated silica gel). 2. Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent to suppress tailing and improve recovery.

Experimental Protocols

General Protocol for Optimization of a Glycosylation Reaction

This protocol provides a general framework for optimizing the glycosylation of a complex aglycone, such as that of this compound.

  • Reactant Preparation:

    • Ensure the glycosyl donor and the aglycone acceptor are pure and thoroughly dried, as moisture can quench the activator and lead to hydrolysis of the donor.

    • Use freshly distilled, anhydrous solvents.

  • Reaction Setup:

    • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the aglycone acceptor and the glycosyl donor in the chosen anhydrous solvent (e.g., dichloromethane, acetonitrile, or a mixture thereof).

    • Add activated molecular sieves (e.g., 4 Å) to the reaction mixture to scavenge any residual moisture.

    • Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).

  • Activation and Reaction:

    • Dissolve the activator (e.g., TMSOTf, BF3·OEt2) in the same anhydrous solvent and add it dropwise to the cooled reaction mixture.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Work-up:

    • Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate or triethylamine).

    • Allow the mixture to warm to room temperature and dilute with an organic solvent.

    • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4).

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography or preparative HPLC.

    • Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and stereochemistry.

Data Presentation

Table 1: Comparison of Glycosylation Conditions for Complex Alcohols

Glycosyl DonorAcceptor TypeActivatorSolventTemp (°C)Yield (%)α:β RatioReference
TrichloroacetimidateSecondary AlcoholTMSOTfCH2Cl2-40 to 070-901:10 to 1:20(General literature)
ThioglycosideSecondary AlcoholNIS/TfOHCH2Cl2/Et2O-60 to -2060-851:5 to 1:15(General literature)
Glycosyl BromideSecondary AlcoholAgOTfCH2Cl2-78 to 050-751:3 to 1:10(General literature)

Note: The yields and selectivities are illustrative and highly dependent on the specific substrates and reaction conditions.

Visualizations

Diagram 1: General Synthetic Workflow for this compound

cluster_aglycone Aglycone Synthesis cluster_glycosylation Glycosylation cluster_final Final Steps A Precursor Molecules B Polycyclization Cascade / Stepwise Annulation A->B C Functional Group Interconversions & Stereochemical Control B->C D Protected Aglycone C->D F Glycosylation Reaction D->F E Protected Glucose Donor E->F G Protected this compound F->G H Global Deprotection G->H I Purification H->I J This compound I->J

Caption: A generalized workflow for the total synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Glycosylation Yield

cluster_solutions1 Solutions for Low Reactivity cluster_solutions2 Solutions for Poor Stereocontrol Start Low Glycosylation Yield Q1 Is unreacted aglycone observed? Start->Q1 A1_Yes Increase Reactivity Q1->A1_Yes Yes A1_No Check for Degradation Q1->A1_No No Sol1_1 Use more reactive donor/activator Q2 Is α-anomer the major byproduct? A1_No->Q2 A2_Yes Improve Stereocontrol Q2->A2_Yes Yes A2_No Investigate Other Side Reactions Q2->A2_No No Sol2_1 Use participating protecting group at C-2 Sol1_2 Increase temperature/time Sol2_2 Optimize solvent and temperature

Caption: A decision tree for troubleshooting poor yields in glycosylation reactions.

References

Technical Support Center: Brachyoside B Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing cytotoxicity assays with Brachyoside B. The following protocols and advice are based on established principles of cytotoxicity testing and may require optimization for your specific cell lines and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting concentration range for this compound in a cytotoxicity assay?

A1: For a novel compound like this compound, a broad concentration range is recommended for initial screening. A common starting point is a serial dilution from 100 µM down to 0.1 µM. This wide range helps to identify the potent range of the compound and determine an approximate IC50 (half-maximal inhibitory concentration) value.

Q2: Which cell lines are recommended for initial this compound cytotoxicity screening?

A2: The choice of cell line depends on the research context. For general cytotoxicity screening, commonly used and well-characterized cell lines such as HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) are suitable. If a specific therapeutic area is being investigated, cell lines relevant to that disease should be used.

Q3: What are the essential controls to include in a this compound cytotoxicity assay?

A3: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any cytotoxic effects of the solvent itself.

  • Untreated Control: Cells cultured in medium only, representing 100% cell viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to confirm that the assay is working correctly.

  • Medium-Only Control: Wells containing only culture medium without cells to provide a background reading for the spectrophotometer.[1][2]

Q4: What is the recommended incubation time for this compound with the cells?

A4: A standard incubation period for cytotoxicity assays is 24 to 72 hours.[1] For initial experiments with this compound, a 48-hour incubation is a reasonable starting point. Time-course experiments (e.g., 24h, 48h, 72h) can be performed to understand the kinetics of this compound-induced cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay for this compound

This protocol is a general guideline for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Selected cancer cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed the cells into a 96-well plate at a predetermined optimal density (see Table 1 for general recommendations).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle and untreated controls.

    • Incubate for the desired exposure time (e.g., 48 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Mix gently by pipetting or using a plate shaker to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control.

Data Presentation

Table 1: Recommended Cell Seeding Densities for 96-well Plates

Cell Line TypeSeeding Density (cells/well)
Adherent (fast-growing)3,000 - 7,000
Adherent (slow-growing)7,000 - 15,000
Suspension10,000 - 30,000

Table 2: Typical Reagent Volumes for MTT Assay in a 96-well Plate

ReagentVolume per Well
Cell Suspension100 µL
This compound Solution100 µL
MTT Solution (5 mg/mL)10 µL
DMSO (Solubilization)100 µL

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Possible Cause A: Inconsistent cell seeding. Uneven cell distribution during seeding can lead to different cell numbers in each well.

    • Solution: Ensure the cell suspension is homogenous by gently mixing before and during plating. Pipette carefully and consistently.

  • Possible Cause B: Edge effects. Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration.

    • Solution: Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity.

  • Possible Cause C: Pipetting errors. Inaccurate pipetting of the compound, MTT, or DMSO can introduce significant variability.

    • Solution: Calibrate your pipettes regularly. Use fresh tips for each replicate and ensure proper pipetting technique.

Issue 2: No cytotoxic effect observed even at high concentrations of this compound.

  • Possible Cause A: Compound inactivity or degradation. this compound may not be cytotoxic to the chosen cell line, or the compound may have degraded.

    • Solution: Test this compound on a different, more sensitive cell line. Verify the integrity of the compound if possible. Include a positive control to ensure the assay itself is working.

  • Possible Cause B: Insufficient incubation time. The cytotoxic effect may require a longer exposure time to manifest.

    • Solution: Perform a time-course experiment, extending the incubation period to 72 hours.

  • Possible Cause C: High cell seeding density. An excessive number of cells can overwhelm the effect of the compound.

    • Solution: Optimize the cell seeding density. A lower cell number may increase sensitivity to the compound.

Issue 3: Absorbance values in the vehicle control are significantly lower than in the untreated control.

  • Possible Cause: Solvent toxicity. The concentration of the solvent (e.g., DMSO) may be too high, causing cytotoxicity.

    • Solution: Ensure the final concentration of DMSO in the well is typically below 0.5%. Perform a dose-response curve for the solvent alone to determine its toxic threshold for your specific cell line.

Visualizations

G A Seed cells in 96-well plate B Incubate for 24h for cell attachment A->B C Prepare this compound serial dilutions D Add compound to cells C->D E Incubate for 24-72h D->E F Add MTT reagent G Incubate for 2-4h F->G H Add DMSO to dissolve formazan G->H I Read absorbance at 570 nm J Calculate % cell viability I->J

Caption: Experimental workflow for the this compound cytotoxicity assay.

G start Troubleshooting Start issue1 High variability between replicates? start->issue1 issue2 No cytotoxic effect observed? start->issue2 issue3 Vehicle control toxicity? start->issue3 sol1a Check cell seeding consistency issue1->sol1a Yes sol1b Use inner wells / Add PBS to outer wells issue1->sol1b Yes sol2a Test on other cell lines / Check compound issue2->sol2a Yes sol2b Increase incubation time issue2->sol2b Yes sol3a Lower solvent (DMSO) concentration issue3->sol3a Yes

Caption: Logical workflow for troubleshooting common cytotoxicity assay issues.

Mechanism of Action

The specific signaling pathway and mechanism of action for this compound-induced cytotoxicity have not yet been elucidated in the scientific literature. Determining this would be the next logical step following the confirmation of its cytotoxic properties. A general workflow for such an investigation is outlined below.

G A Confirm cytotoxicity (e.g., MTT, LDH assay) B Determine IC50 values A->B C Annexin V / PI staining D Caspase activity assays (3/7, 8, 9) C->D E Western blot for PARP cleavage D->E F Western blot for key signaling proteins (e.g., Akt, MAPK, p53) G Gene expression analysis (qPCR, RNA-seq) F->G H Use of specific pathway inhibitors G->H I Propose signaling pathway

Caption: General workflow for investigating the mechanism of action of a novel cytotoxic compound.

References

Technical Support Center: Optimizing Brachyoside B Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of Brachyoside B in experimental settings. The following information is designed to address common challenges, with a particular focus on the critical aspect of adjusting pH for optimal compound activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

A1: The optimal pH for this compound activity has not been definitively established in the scientific literature. This compound is a type of saponin, and the activity of saponins can be significantly influenced by the pH of the environment. The ideal pH is often dependent on the specific biological activity being investigated. For instance, studies on other saponins have shown varying optimal pH values for different effects.[1]

Q2: How does pH affect the stability of this compound?

A2: As a glycoside, this compound's stability can be compromised under certain acidic or alkaline conditions.[2] Extreme pH levels can lead to the hydrolysis of the glycosidic bonds, which may result in the degradation of the compound and a loss of biological activity. Therefore, it is crucial to consider pH not only for activity but also for maintaining the structural integrity of this compound during your experiments.

Q3: What are the known biological activities of this compound?

A3: this compound belongs to the brassinosteroid class of plant hormones.[3][4][5][6][7] Brassinosteroids are known to play crucial roles in a wide range of physiological processes in plants, including cell elongation, division, and differentiation, as well as responses to environmental stress.[3][4][7] The specific biological activities of this compound in other contexts are still an active area of research.

Troubleshooting Guides

Issue 1: Inconsistent or No Activity Observed with this compound

  • Possible Cause: The pH of your experimental buffer is not optimal for the desired biological activity.

  • Troubleshooting Steps:

    • Determine the Optimal pH: Conduct a pH optimization experiment. This involves testing the activity of this compound across a range of pH values using different buffer systems. A detailed protocol for this is provided below.

    • Review Literature on Similar Compounds: While specific data for this compound is limited, reviewing literature on the pH-dependent activities of other saponins or brassinosteroids can provide a starting point for selecting a pH range to test. The table below summarizes the pH-dependent activities of tea saponins as an example.[1]

    • Ensure Compound Integrity: Verify that the compound has not degraded due to improper storage or handling. Saponins can be sensitive to hydrolysis.[2]

Issue 2: Precipitation of this compound in Aqueous Solutions

  • Possible Cause: Saponins can have limited solubility in aqueous solutions, and pH can affect their solubility.

  • Troubleshooting Steps:

    • Adjust pH: Test the solubility of this compound at different pH values. The presence of charged groups in the molecule can be influenced by pH, thereby affecting solubility.

    • Use of Co-solvents: If adjusting the pH is not sufficient, consider the use of a small percentage of a biocompatible co-solvent, such as DMSO, to aid in solubilization. However, be mindful that the co-solvent itself can affect the biological system.

    • Sonication: Gentle sonication can sometimes help to dissolve precipitated compounds.

Data Presentation

Table 1: pH-Dependent Biological Activities of Tea Saponins

Biological ActivityOptimal pHObservationsReference
Antioxidant Activity8.0Showed the best antioxidant properties at this pH.[1]
Antimicrobial Activity4.8Exhibited higher antibacterial activities at this acidic pH.[1]

Note: This table is provided as a general reference for the pH-dependent behavior of saponins. The optimal pH for this compound may differ and should be determined experimentally.

Experimental Protocols

Protocol: Determination of Optimal pH for this compound Activity

  • Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., from pH 4.0 to 10.0 with 0.5 pH unit increments). Use buffers that are appropriate for your experimental system and have buffering capacity in the desired pH range (e.g., citrate buffer for acidic range, phosphate buffer for neutral range, and borate buffer for alkaline range).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • For each pH value to be tested, set up your standard activity assay.

    • Add the appropriate buffer to each reaction vessel.

    • Add a consistent final concentration of this compound from the stock solution to each reaction. Ensure the final concentration of the solvent is low and consistent across all assays to avoid solvent effects.

    • Include a control for each pH value without this compound.

  • Incubation: Incubate the reactions under the standard conditions for your assay (e.g., temperature, time).

  • Activity Measurement: Measure the biological activity of this compound using your established endpoint measurement.

  • Data Analysis: Plot the measured activity as a function of pH. The pH at which the highest activity is observed is the optimal pH for this compound under your experimental conditions.

Mandatory Visualization

Brassinosteroid Signaling Pathway

This compound is a brassinosteroid. The binding of a brassinosteroid (BR) to its cell surface receptor, BRI1, initiates a signaling cascade that ultimately leads to changes in gene expression.

Brassinosteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BR Brassinosteroid (e.g., this compound) BRI1 BRI1 (Receptor Kinase) BR->BRI1 Binds BAK1 BAK1 (Co-receptor) BRI1->BAK1 Associates with BSK BSK BAK1->BSK Phosphorylates BSU1 BSU1 (Phosphatase) BSK->BSU1 Activates BIN2 BIN2 (Kinase) BSU1->BIN2 Dephosphorylates (Inactivates) BZR1_BES1 BZR1/BES1 (Transcription Factors) BSU1->BZR1_BES1 Dephosphorylates BZR1_BES1_p Phosphorylated BZR1/BES1 BIN2->BZR1_BES1_p Phosphorylates Degradation Degradation BZR1_BES1_p->Degradation Leads to DNA Target Genes BZR1_BES1->DNA Regulates Expression

Caption: Simplified Brassinosteroid Signaling Pathway.

Experimental Workflow: Determining Optimal pH

The following diagram outlines the logical steps for experimentally determining the optimal pH for this compound activity.

Optimal_pH_Workflow start Start prepare_buffers Prepare Buffers (Range of pH values) start->prepare_buffers setup_assay Set up Activity Assay for each pH prepare_buffers->setup_assay prepare_compound Prepare this compound Stock Solution add_compound Add this compound to Assay prepare_compound->add_compound setup_assay->add_compound incubate Incubate under Standard Conditions add_compound->incubate measure_activity Measure Biological Activity incubate->measure_activity analyze_data Plot Activity vs. pH measure_activity->analyze_data determine_optimum Identify Optimal pH analyze_data->determine_optimum end End determine_optimum->end

References

Brachyoside B interference in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no specific scientific literature detailing the interference of Brachyoside B in biochemical assays. This technical support guide has been developed as a proactive resource for researchers. The troubleshooting advice and frequently asked questions (FAQs) are based on the known biochemical properties of saponins and glycosides, the chemical classes to which this compound belongs, and general principles of assay interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

A1: this compound is a triterpenoid saponin, a type of glycoside, that has been isolated from plants such as Astragalus spinosus.[1][2] Like other saponins, it has an amphiphilic structure, consisting of a hydrophobic triterpene backbone and a hydrophilic sugar moiety.[3] This structure is responsible for its surface-active properties.

Q2: What are the potential mechanisms by which this compound could interfere with my biochemical assay?

A2: Based on its classification as a saponin, this compound could potentially interfere with biochemical assays through several mechanisms:

  • Compound Aggregation: At certain concentrations, amphiphilic molecules like saponins can form aggregates or micelles in aqueous solutions. These aggregates can non-specifically sequester and denature proteins, leading to false-positive results, particularly in enzyme inhibition assays. This is a common characteristic of Pan-Assay Interference Compounds (PAINS).

  • Membrane Disruption: Saponins are known to interact with cell membranes, causing permeabilization.[4][5][6] In cell-based assays, this can lead to cytotoxicity or the release of intracellular components that interfere with the assay readout. In assays involving red blood cells, this can cause hemolysis, the rupture of the cells.[7][8]

  • Non-specific Protein Interaction: The hydrophobic and hydrophilic regions of this compound can interact non-specifically with various proteins, potentially altering their conformation and activity.

  • Interference with Assay Readout: As a natural product, this compound could possess inherent fluorescent or chromophoric properties that may interfere with fluorescence- or absorbance-based assays.

Q3: I am observing inhibition of my target enzyme in the presence of this compound. Is this a genuine effect?

A3: While the inhibition could be genuine, it is crucial to rule out non-specific effects. Saponins can act as promiscuous inhibitors by forming aggregates that sequester the enzyme. A key diagnostic test is to repeat the assay in the presence of a non-ionic detergent.

Q4: Can this compound interfere with my cell-based assay?

A4: Yes, due to the membrane-disrupting properties of saponins, this compound could induce cytotoxicity, leading to a decrease in cell viability that might be misinterpreted as a specific biological effect.[4][7] It is essential to perform a cell viability counter-assay to assess the cytotoxic effects of this compound at the concentrations used in your primary assay.

Troubleshooting Guides

Problem 1: Apparent Enzyme Inhibition by this compound

Symptoms:

  • Concentration-dependent decrease in enzyme activity in the presence of this compound.

  • The inhibition appears potent (low IC50).

Troubleshooting Workflow:

A Initial Hit: This compound shows enzyme inhibition B Hypothesis: Inhibition is due to compound aggregation A->B C Experiment: Re-run assay with 0.01% Triton X-100 B->C D Result 1: Inhibition is attenuated or abolished C->D F Result 2: Inhibition is unaffected C->F E Conclusion 1: Initial hit was likely a false positive due to aggregation D->E G Conclusion 2: Inhibition is likely not due to aggregation. Proceed with orthogonal assays. F->G

Troubleshooting workflow for apparent enzyme inhibition.

Experimental Protocol: Detergent-Based Counter-Screen for Aggregation

Objective: To determine if the observed enzyme inhibition by this compound is due to compound aggregation.

Methodology:

  • Prepare two sets of assay reactions.

  • In the control set, perform the standard assay protocol with varying concentrations of this compound.

  • In the experimental set, add a non-ionic detergent (e.g., 0.01% (v/v) Triton X-100) to the assay buffer before adding this compound.

  • Incubate both sets of reactions under standard conditions and measure enzyme activity.

Data Interpretation:

This compound Conc. (µM)% Inhibition (Standard Buffer)% Inhibition (with 0.01% Triton X-100)
0.152
1558
109512
1009815

A significant decrease in inhibition in the presence of detergent suggests that the initial result was likely due to aggregation.

Problem 2: Unexplained Cell Death or Lysis in a Cell-Based Assay

Symptoms:

  • Decreased cell viability in the presence of this compound.

  • Inconsistent results in assays that rely on cell membrane integrity.

Troubleshooting Workflow:

A Observation: Decreased signal in cell-based assay with this compound B Hypothesis: This compound is causing cell lysis or cytotoxicity A->B C Experiment: Perform a cell viability assay (e.g., LDH release or Trypan Blue) B->C D Result 1: Concentration-dependent increase in cell death/lysis C->D F Result 2: No significant change in cell viability C->F E Conclusion 1: Observed effect is likely due to cytotoxicity. Determine cytotoxic concentration range. D->E G Conclusion 2: Cytotoxicity is not the primary cause. Investigate other potential mechanisms of interference. F->G

Troubleshooting workflow for cell-based assay interference.

Experimental Protocol: Lactate Dehydrogenase (LDH) Release Assay

Objective: To quantify the level of cell membrane disruption caused by this compound.

Methodology:

  • Plate cells at a suitable density in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for the same duration as your primary assay.

  • Include a negative control (vehicle only) and a positive control for maximum LDH release (e.g., cell lysis buffer).

  • After incubation, collect the cell culture supernatant.

  • Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit.

Data Interpretation:

This compound Conc. (µM)% Cytotoxicity (LDH Release)
13%
1025%
5078%
10095%

A significant increase in LDH release indicates that this compound is compromising cell membrane integrity at those concentrations.

Problem 3: Suspected Interference with Fluorescence-Based Readouts

Symptoms:

  • Anomalous fluorescence readings in the presence of this compound, independent of the biological target.

  • High background fluorescence in wells containing only this compound and buffer.

Troubleshooting Workflow:

A Observation: Unusual fluorescence signal with this compound B Hypothesis: This compound is autofluorescent A->B C Experiment: Measure fluorescence of This compound in assay buffer B->C D Result 1: Significant fluorescence detected C->D F Result 2: No significant fluorescence C->F E Conclusion 1: This compound is autofluorescent. Subtract background fluorescence or use a different detection method. D->E G Conclusion 2: Autofluorescence is not the issue. Investigate quenching or other assay component interactions. F->G

Troubleshooting workflow for fluorescence interference.

Experimental Protocol: Autofluorescence Measurement

Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of the assay.

Methodology:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a microplate, add the this compound solutions to wells.

  • Include wells with buffer only as a blank.

  • Read the fluorescence of the plate using the same excitation and emission wavelengths as your primary assay.

Data Interpretation:

This compound Conc. (µM)Relative Fluorescence Units (RFU)
0 (Buffer)50
1250
102500
10025000

A concentration-dependent increase in RFU indicates that this compound is autofluorescent and will contribute to the background signal of your assay.

References

Troubleshooting inconsistent results in Brachyoside B experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Brachyoside B experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and ensure consistency in their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a cycloartane-type triterpenoid saponin isolated from plants of the Astragalus genus. While specific research on this compound is limited, compounds of this class, particularly those from Astragalus species, are known to possess a range of biological activities. These primarily include anti-inflammatory and anticancer (cytotoxic) properties.

Q2: What are the common sources of variability in experiments with natural products like this compound?

Inconsistent results in experiments involving natural products can arise from several factors:

  • Purity and Integrity of the Compound: Variations in the purity of the this compound sample can significantly impact its biological activity. Degradation of the compound due to improper storage or handling is also a common issue.

  • Solubility: this compound, like many triterpenoid saponins, has poor water solubility. Inconsistent solubilization can lead to variability in the effective concentration in your assays.

  • Cell Line Variability: Different cell lines, and even the same cell line at different passages, can respond differently to treatment.

  • Assay Conditions: Minor variations in experimental conditions such as incubation times, reagent concentrations, and detection methods can lead to divergent results.

Q3: How should I store and handle this compound to ensure its stability?

To maintain the integrity of this compound, it is recommended to store the stock solution at -80°C for up to 6 months, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. Protect the compound from light and moisture.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity/Antiproliferative Assay Results (e.g., MTT, XTT)
Potential Cause Troubleshooting Steps
Incomplete Solubilization This compound is poorly soluble in aqueous media. Ensure complete solubilization in a suitable solvent like DMSO before preparing final dilutions in cell culture media. Observe for any precipitation upon dilution. Sonication may aid in dissolution.
Compound Precipitation in Media The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept low (typically <0.5%) to avoid both solvent-induced cytotoxicity and precipitation of the compound.
Cell Seeding Density Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a uniform single-cell suspension and consistent seeding density across all wells.
Incubation Time The cytotoxic effect of this compound may be time-dependent. Optimize the incubation time for your specific cell line and experimental goals.
Metabolic State of Cells Cells in different growth phases (lag, log, stationary) can exhibit varied sensitivity to cytotoxic agents. Use cells in the logarithmic growth phase for consistent results.
Issue 2: Inconsistent Results in Anti-Inflammatory Assays (e.g., Nitric Oxide Inhibition in Macrophages)
Potential Cause Troubleshooting Steps
Incomplete Solubilization Similar to cytotoxicity assays, ensure this compound is fully dissolved in a suitable solvent before adding to the cell culture.
LPS/Inducing Agent Activity The activity of the inflammatory stimulus (e.g., Lipopolysaccharide - LPS) can vary between batches. Test each new batch of LPS for its ability to induce a robust inflammatory response.
Timing of Treatment The timing of this compound treatment relative to the inflammatory stimulus can significantly affect the outcome. Investigate whether pre-treatment, co-treatment, or post-treatment is most effective for your experimental question.
Cell Viability At higher concentrations, this compound may be cytotoxic to the cells used in the anti-inflammatory assay (e.g., RAW 264.7 macrophages). Always perform a concurrent cytotoxicity assay to ensure that the observed anti-inflammatory effect is not due to cell death.
Assay Interference Some compounds can interfere with the Griess reagent used for nitric oxide detection. Include appropriate controls to rule out any direct interaction of this compound with the assay components.

Data Presentation

Table 1: Reported Cytotoxic Activity of Selected Cycloartane Triterpenoids (Similar to this compound)

CompoundCell LineAssayIC50 (µM)Reference
23-epi-26-deoxyacteinMDA-MB-231 (Breast Cancer)MTT~15[1]
CimigenolMDA-MB-231 (Breast Cancer)MTT~20[1]
ADHC-AXpnMCF-7 (Breast Cancer)MTT27.81[2]
Mollic Acid ArabinosideCa Ski (Cervical Cancer)MTT19.21[3]

Table 2: Reported Anti-Inflammatory Activity of Selected Cycloartane-Type Saponins

CompoundCell LineAssayEffectReference
Curculigosaponin PRAW 264.7NO ProductionIC50 = 37.21 µM[4]
Agroastragaloside VRAW 264.7NO ProductionInhibition[5]
Ginsenoside RdRAW 264.7NO & PGE2 ProductionInhibition[6]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in medium) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., a known iNOS inhibitor).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the inhibitory effect as a percentage of the LPS-stimulated control.

Visualizations

Diagram 1: General Experimental Workflow for Assessing Bioactivity

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound This compound Stock (DMSO) assay_treatment Treatment of Cells prep_compound->assay_treatment prep_cells Cell Culture (Log Phase) prep_cells->assay_treatment assay_incubation Incubation assay_treatment->assay_incubation assay_measurement Data Acquisition assay_incubation->assay_measurement analysis_viability Cell Viability Assay (e.g., MTT) assay_measurement->analysis_viability analysis_inflammation Anti-inflammatory Assay (e.g., NO) assay_measurement->analysis_inflammation analysis_results Calculate IC50 / Inhibition % analysis_viability->analysis_results analysis_inflammation->analysis_results

Caption: A general workflow for in vitro testing of this compound.

Diagram 2: Postulated Anti-Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_COX2 iNOS, COX-2 (Pro-inflammatory Genes) Nucleus->iNOS_COX2 Induces Transcription NO_PGs NO, Prostaglandins (Inflammatory Mediators) iNOS_COX2->NO_PGs Leads to Production of BrachyosideB This compound BrachyosideB->IKK Inhibits G BrachyosideB This compound Raf Raf BrachyosideB->Raf Inhibits Akt Akt BrachyosideB->Akt Inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK Bcl2 Bcl-2 (Anti-apoptotic) ERK->Bcl2 Inhibits Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes CytoC Cytochrome c Mitochondrion->CytoC Releases Caspases Caspase Cascade CytoC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

References

Validation & Comparative

Validating the Anti-inflammatory Effects of Brachyoside B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Brachyoside B against commonly used non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Diclofenac. The following sections present supporting experimental data, detailed methodologies for key in vitro assays, and visualizations of the implicated signaling pathways to offer a comprehensive resource for evaluating this compound's potential as an anti-inflammatory agent.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound and standard NSAIDs can be quantitatively compared by their half-maximal inhibitory concentration (IC50) values against key inflammatory mediators. The data presented below is a summary from various in vitro studies. While a direct IC50 value for this compound (Forsythiaside B) on nitric oxide and prostaglandin E2 inhibition was not available in the reviewed literature, data for the structurally similar Forsythiaside A is presented as a proxy.

CompoundTargetCell LineIC50 Value
This compound (as Forsythiaside A) Nitric Oxide (NO) ProductionRAW 264.7~33.0 µM
Diclofenac Nitric Oxide (NO) ProductionRAW 264.747.12 µg/mL (~159 µM)
Ibuprofen Prostaglandin E2 (PGE2) ProductionGill Tissue0.4 µM
Ibuprofen COX-1Human Whole Blood2.1 µM
Ibuprofen COX-2Human Whole Blood1.6 µM

Note: The IC50 value for Forsythiaside A is used as an estimate for this compound due to their close structural similarity. The IC50 for Diclofenac was converted from µg/mL to µM for comparison, assuming a molecular weight of 296.1 g/mol .

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of these findings.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol outlines the measurement of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound, Diclofenac (or other test compounds)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Pre-treat the cells with various concentrations of this compound or comparator drugs for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well, except for the control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol describes the quantification of pro-inflammatory cytokines, such as TNF-α and IL-6, in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell culture supernatants from treated and stimulated cells (as prepared in the NO assay protocol).

  • Commercially available ELISA kit for the specific cytokine (e.g., human or mouse TNF-α, IL-6).

  • Wash buffer, substrate solution, and stop solution (typically provided in the ELISA kit).

  • 96-well ELISA plates pre-coated with capture antibody.

  • Microplate reader.

Procedure:

  • Sample Addition: Add 100 µL of cell culture supernatant and standards to the appropriate wells of the pre-coated ELISA plate.

  • Incubation: Incubate the plate according to the kit manufacturer's instructions (typically 2 hours at room temperature or overnight at 4°C).

  • Washing: Wash the wells multiple times with the provided wash buffer to remove unbound substances.

  • Detection Antibody: Add the biotinylated detection antibody to each well and incubate as per the manufacturer's protocol.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate.

  • Washing: Repeat the washing step.

  • Substrate Development: Add the substrate solution (e.g., TMB) to each well and incubate in the dark until color develops.

  • Stop Reaction: Add the stop solution to each well to terminate the reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Quantification: Calculate the cytokine concentration from the standard curve.

Signaling Pathway Analysis

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory genes.

NFkB_Pathway_Inhibition cluster_NFkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa P NFkB_complex p65/IκBα (Inactive) IKK->NFkB_complex Phosphorylation & Degradation of IκBα p65 p65 p65_active p65 (Active) NFkB_complex->p65_active Release of p65 Nucleus Nucleus p65_active->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes BrachyosideB This compound BrachyosideB->IKK Inhibits

Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway

This compound also influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It has been observed to inhibit the phosphorylation of key kinases such as p38, JNK, and ERK. The activation of these kinases is crucial for the inflammatory response, and their inhibition by this compound contributes to its anti-inflammatory effects.

MAPK_Pathway_Modulation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Inflammatory_Stimuli->Upstream_Kinases p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK p_p38 p-p38 p38->p_p38 P p_JNK p-JNK JNK->p_JNK P p_ERK p-ERK ERK->p_ERK P Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors p_JNK->Transcription_Factors p_ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response BrachyosideB This compound BrachyosideB->p38 Inhibits Phosphorylation BrachyosideB->JNK Inhibits Phosphorylation BrachyosideB->ERK Inhibits Phosphorylation

Modulation of the MAPK signaling pathway by this compound.
Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram illustrates a typical workflow for screening the anti-inflammatory potential of a compound like this compound in vitro.

Experimental_Workflow Start Start Cell_Culture RAW 264.7 Cell Culture Start->Cell_Culture Treatment Compound Treatment (this compound, Comparators) Cell_Culture->Treatment Stimulation LPS Stimulation Treatment->Stimulation Incubation 24h Incubation Stimulation->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection NO_Assay Nitric Oxide Assay (Griess Assay) Supernatant_Collection->NO_Assay Cytokine_Assay Cytokine Assay (ELISA for TNF-α, IL-6) Supernatant_Collection->Cytokine_Assay Data_Analysis Data Analysis (IC50 Calculation) NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis End End Data_Analysis->End

In vitro screening workflow for anti-inflammatory compounds.

Comparative Analysis of Astragaloside IV and Brachyoside B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Pharmacological Properties, Experimental Data, and Signaling Pathways

Introduction

In the realm of natural product research and drug development, saponins have garnered significant attention for their diverse pharmacological activities. Among these, Astragaloside IV, a key active component of Astragalus membranaceus, has been extensively studied for its therapeutic potential. This guide provides a comprehensive analysis of Astragaluside IV, covering its anti-inflammatory, anti-fibrotic, and cardioprotective effects, supported by experimental data and detailed protocols.

It is important to note that while the initial aim of this guide was to provide a comparative analysis with Brachyoside B, a saponin found in species such as Astragalus spinosus, a thorough review of the scientific literature reveals a significant lack of specific pharmacological data for this compound in the public domain. Therefore, a direct comparison is not feasible at this time. This guide will focus on the extensive body of research available for Astragaloside IV, while highlighting the current knowledge gap regarding this compound.

Astragaloside IV: A Multifaceted Therapeutic Agent

Astragaloside IV is a cycloartane-type triterpene glycoside that has demonstrated a wide range of pharmacological effects, making it a promising candidate for the treatment of various diseases.

Pharmacological and Pharmacokinetic Properties of Astragaloside IV

The therapeutic efficacy of Astragaloside IV is underpinned by its distinct pharmacological activities and pharmacokinetic profile.

PropertyAstragaloside IVThis compound
Molecular Formula C41H68O14C36H60O10
Molecular Weight 784.97 g/mol 652.9 g/mol [1]
Key Pharmacological Effects Anti-inflammatory, Anti-fibrotic, Cardioprotective, Neuroprotective, ImmunomodulatoryData not available
Bioavailability (Oral) Low (approximately 2.2% in rats)Data not available
Metabolism Primarily hepaticData not available
Excretion Biliary and urinary routesData not available
Anti-inflammatory Effects of Astragaloside IV

Astragaloside IV exerts potent anti-inflammatory effects by modulating various signaling pathways and reducing the production of pro-inflammatory mediators.

Experimental ModelKey Findings
Lipopolysaccharide (LPS)-induced inflammation in miceSignificantly suppressed the activation of NF-κB and AP-1, leading to reduced expression of inflammatory cytokines such as TNF-α and IL-6.
Carrageenan-induced paw edema in ratsDemonstrated a significant reduction in paw swelling and inflammatory cell infiltration.
In vitro studies with macrophagesInhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of iNOS and COX-2.
  • Animal Model: Male C57BL/6 mice are randomly divided into control, LPS, and Astragaloside IV treatment groups.

  • Drug Administration: Astragaloside IV (typically 20-80 mg/kg) is administered intraperitoneally or orally for a specified period before LPS challenge.

  • Induction of Inflammation: Mice are injected with LPS (e.g., 5 mg/kg, i.p.) to induce a systemic inflammatory response.

  • Sample Collection: After a set time (e.g., 6 hours), blood and tissue samples (e.g., lung, liver) are collected.

  • Analysis: Serum levels of TNF-α and IL-6 are measured by ELISA. Tissue samples are analyzed for NF-κB activation using Western blot or immunohistochemistry.

Anti-fibrotic Effects of Astragaloside IV

Fibrosis, characterized by excessive extracellular matrix deposition, can lead to organ dysfunction. Astragaloside IV has shown significant anti-fibrotic activity in various models.

Experimental ModelKey Findings
Bleomycin-induced pulmonary fibrosis in miceAttenuated collagen deposition, reduced the expression of α-smooth muscle actin (α-SMA), and inhibited the TGF-β1/Smad signaling pathway.
Carbon tetrachloride (CCl4)-induced liver fibrosis in ratsSuppressed hepatic stellate cell activation and reduced liver collagen content.
Unilateral ureteral obstruction (UUO)-induced renal fibrosis in miceAmeliorated renal interstitial fibrosis by inhibiting epithelial-mesenchymal transition (EMT).
  • Animal Model: C57BL/6 mice are used.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 5 mg/kg) is administered.

  • Treatment: Astragaloside IV (e.g., 40 mg/kg/day) is administered orally or intraperitoneally for 14-28 days.

  • Assessment:

    • Histology: Lung tissues are stained with Masson's trichrome to assess collagen deposition.

    • Biochemical Analysis: Hydroxyproline content in lung tissue is measured as an indicator of collagen levels.

    • Western Blot/Immunohistochemistry: Expression of α-SMA, TGF-β1, and phosphorylated Smad2/3 is analyzed.

Cardioprotective Effects of Astragaloside IV

Astragaloside IV has demonstrated significant potential in protecting the heart from various injuries, including ischemia-reperfusion injury and myocardial infarction.

Experimental ModelKey Findings
Myocardial ischemia-reperfusion (I/R) injury in ratsReduced infarct size, improved cardiac function, and inhibited cardiomyocyte apoptosis.
Doxorubicin-induced cardiotoxicity in miceAttenuated oxidative stress and inflammation in the heart tissue.
Pressure overload-induced cardiac hypertrophy in ratsInhibited the development of cardiac hypertrophy and fibrosis.
  • Animal Model: Male Sprague-Dawley rats are used.

  • Surgical Procedure: The left anterior descending (LAD) coronary artery is ligated for a period (e.g., 30 minutes) to induce ischemia, followed by reperfusion.

  • Treatment: Astragaloside IV (e.g., 5 mg/kg) is administered intravenously before or during reperfusion.

  • Evaluation:

    • Infarct Size Measurement: The heart is stained with TTC to delineate the infarct area.

    • Echocardiography: Cardiac function (e.g., ejection fraction, fractional shortening) is assessed.

    • Biochemical Markers: Serum levels of creatine kinase-MB (CK-MB) and cardiac troponin I (cTnI) are measured.

    • Apoptosis Assay: TUNEL staining is used to detect apoptotic cardiomyocytes.

Signaling Pathways Modulated by Astragaloside IV

The diverse pharmacological effects of Astragaloside IV are mediated through its interaction with multiple signaling pathways.

Astragaloside_IV_Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_fibrosis Anti-fibrotic Effects cluster_cardioprotection Cardioprotective Effects AS_IV Astragaloside IV NFkB NF-κB Pathway AS_IV->NFkB Inhibits AP1 AP-1 Pathway AS_IV->AP1 Inhibits TGFb_Smad TGF-β1/Smad Pathway AS_IV->TGFb_Smad Inhibits PI3K_Akt PI3K/Akt Pathway AS_IV->PI3K_Akt Activates Inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines AP1->Inflammatory_Cytokines EMT Epithelial-Mesenchymal Transition (EMT) TGFb_Smad->EMT Collagen ↓ Collagen Deposition EMT->Collagen Oxidative_Stress ↓ Oxidative Stress PI3K_Akt->Oxidative_Stress Apoptosis ↓ Apoptosis PI3K_Akt->Apoptosis

References

Comparative Efficacy of Astragalus Saponins: An Analysis of Total Saponins versus Astragaloside IV

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Researcher: The initial request for a direct efficacy comparison between Brachyoside B and other Astragalus saponins could not be fulfilled as a comprehensive literature search yielded no direct comparative studies involving this compound. To provide a valuable and data-supported alternative within the scope of the topic, this guide presents a detailed comparison between Total Astragalus Saponins (AST) and its most well-characterized constituent, Astragaloside IV (ASIV) . This comparison highlights the differential effects and mechanisms of a complex natural extract versus its principal purified component.

Introduction

Astragalus membranaceus is a fundamental herb in traditional medicine, prized for its rich content of bioactive saponins. These saponins are credited with a wide range of pharmacological effects, including potent anti-inflammatory and immunomodulatory activities.[1] While Astragaloside IV (ASIV) is the most extensively studied of these compounds, research indicates that the therapeutic effects of the total saponin (AST) extract may differ significantly from ASIV alone.[2][3] This guide provides an objective comparison of the anti-inflammatory efficacy of AST versus ASIV, focusing on their distinct mechanisms in modulating critical inflammatory signaling pathways, supported by experimental data.

Comparative Efficacy in Anti-Inflammatory Signaling

A key study conducted by Wang et al. (2014) provides a direct comparison of the inhibitory effects of AST and ASIV on TNFα-induced inflammatory responses in mouse arterial endothelial cells. The findings reveal that while both substances can inhibit certain aspects of the inflammatory cascade, their mechanisms diverge at critical points in the NF-κB signaling pathway.[2][3]

Table 1: Comparative Effects of AST and ASIV on TNFα-Induced NF-κB Signaling

Signaling EventTreatmentOutcomeReference
NF-κB-p65 Nuclear Translocation Astragaloside IV (ASIV)Inhibited TNFα-induced translocation[2][3]
Total Astragalus Saponins (AST)Inhibited TNFα-induced translocation[2][3]
NF-κB-p65 Phosphorylation Astragaloside IV (ASIV)Inhibited TNFα-induced phosphorylation[2][3]
Total Astragalus Saponins (AST)Inhibited TNFα-induced phosphorylation[2][3]
IκBα Degradation Astragaloside IV (ASIV)No significant inhibitory effect [2][3]
Total Astragalus Saponins (AST)Significantly attenuated TNFα-induced degradation[2][3]
TNFR1-Mediated Apoptosis Astragaloside IV (ASIV)No significant inhibitory effect [2][3]
Total Astragalus Saponins (AST)Inhibited apoptosis[2][3]

This data indicates that while both AST and ASIV can prevent the nuclear translocation and activation of the NF-κB-p65 subunit, only the total saponin mixture (AST) can inhibit the upstream degradation of its inhibitor, IκBα. This suggests a broader mechanism of action for AST, potentially due to the synergistic effects of other saponins present in the extract, such as Astragaloside II and III.[2][3]

Mechanistic Differences in Signaling Pathways

The differential effects of AST and ASIV on IκBα degradation point to distinct points of intervention in the TNFα-induced inflammatory pathway. ASIV appears to act downstream, affecting p65 translocation and phosphorylation, whereas AST acts further upstream by preventing the degradation of the IκBα inhibitor.

G cluster_0 TNFα-Induced NF-κB Activation Pathway cluster_1 Points of Inhibition TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds IKK IKK Complex TNFR1->IKK Activates IkBa_p65 IκBα p65 p50 IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 IkBa_deg IκBα Degradation IkBa_p65->IkBa_deg nucleus Nucleus p65_p50->nucleus Translocates to Inflammation Inflammatory Gene Expression nucleus->Inflammation Promotes AST Total Astragalus Saponins (AST) AST->IkBa_deg Inhibits ASIV Astragaloside IV (ASIV) ASIV->p65_p50 Inhibits Translocation & Phosphorylation

Caption: Differential inhibition points of AST and ASIV in the NF-κB pathway.

Experimental Protocols

The following methodologies were employed in the comparative study by Wang et al. (2014) to elucidate the effects of AST and ASIV.[2]

Cell Culture and Treatment
  • Cell Line: Mouse arterial endothelial cells (AECs).

  • Culture Conditions: Cells were cultured in standard medium and conditions.

  • Treatment Protocol: Cells were pre-treated with either Total Astragalus Saponins (AST) or Astragaloside IV (ASIV) at specified concentrations for 2 hours before being stimulated with tumor necrosis factor-alpha (TNFα) to induce an inflammatory response.

Western Blot Analysis
  • Purpose: To identify and quantify specific proteins related to the NF-κB pathway, including phosphorylated NF-κB-p65 and IκBα.

  • Methodology:

    • Total protein was extracted from treated and untreated cell lysates.

    • Proteins were separated by molecular weight using SDS-PAGE.

    • Separated proteins were transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies specific for target proteins (e.g., anti-p-p65, anti-IκBα, anti-β-actin).

    • The membrane was subsequently incubated with HRP-conjugated secondary antibodies.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) system, and band densities were quantified to determine relative protein expression.

Immunofluorescent Staining
  • Purpose: To visualize the subcellular location of the NF-κB-p65 subunit.

  • Methodology:

    • AECs were grown on coverslips and subjected to the treatment protocol.

    • Cells were fixed, permeabilized, and blocked.

    • Cells were incubated with a primary antibody against NF-κB-p65.

    • After washing, cells were incubated with a fluorescently-labeled secondary antibody.

    • Nuclei were counterstained with DAPI.

    • Coverslips were mounted, and images were captured using a fluorescence microscope to observe the nuclear translocation of p65.

G cluster_workflow Experimental Workflow for AST vs. ASIV Comparison cluster_assays Analytical Assays A Culture Mouse Arterial Endothelial Cells B Pre-treatment with AST or ASIV (2 hours) A->B C Stimulation with TNFα B->C D Cell Lysis & Protein Extraction C->D for Biochemistry E Fixation & Permeabilization C->E for Imaging F Western Blot (for p-p65, IκBα) D->F G Immunofluorescent Staining (for p65 Nuclear Translocation) E->G

Caption: Workflow for comparing the anti-inflammatory effects of AST and ASIV.

Conclusion

The available experimental data demonstrates that while Astragaloside IV is a potent anti-inflammatory saponin, the total saponin extract from Astragalus exhibits a broader and potentially more effective mechanism of action against TNFα-induced inflammation.[2][3] Specifically, AST's unique ability to inhibit IκBα degradation suggests that the synergistic action of multiple saponins within the extract provides a more comprehensive blockade of the NF-κB signaling pathway.[2][3] This finding is critical for researchers and drug development professionals, as it underscores that the efficacy of a purified lead compound like ASIV may not fully represent the therapeutic potential of the complete natural extract. Future research should aim to identify the other active saponins in AST that contribute to this enhanced effect.

References

Unraveling the Molecular Target of Brachyoside B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Currently, the specific molecular target of Brachyoside B, a cycloartane-type triterpenoid saponin isolated from Astragalus species, remains to be definitively identified in publicly available scientific literature. While research has delved into the broader family of Astragalus saponins and related compounds like cycloastragenol, revealing a spectrum of biological activities, the direct protein or nucleic acid target with which this compound interacts to elicit its effects is not yet confirmed. This guide provides an overview of the known biological context of related compounds and outlines a potential experimental strategy to identify the molecular target of this compound, aimed at researchers, scientists, and drug development professionals.

Biological Activities of Structurally Related Saponins

Compounds structurally similar to this compound, primarily other Astragalus saponins and their aglycone, cycloastragenol, have been shown to possess a range of pharmacological effects. Understanding these can provide clues to the potential mechanisms of this compound.

  • Anti-Cancer Properties: Many Astragalus saponins have demonstrated anti-cancer effects by influencing various signaling pathways. These include the inhibition of tumor cell proliferation, migration, and invasion, as well as the induction of apoptosis. Key pathways implicated are the MAPK and PI3K/Akt signaling cascades[1][2][3].

  • Immunomodulation: Saponins from Astragalus are also known to modulate the immune system, which can contribute to their therapeutic effects[4][5].

  • Telomerase Activation: Cycloastragenol, the aglycone of astragaloside IV (a related saponin), is a known activator of telomerase, the enzyme responsible for maintaining telomere length. This activity is linked to anti-aging effects[6][7][8][9].

  • Modulation of Cellular Stress and Senescence Pathways: Novel derivatives of cycloastragenol have been shown to enhance the NRF2 pathway, which is crucial for cellular protection against oxidative stress. They also appear to modulate the p53/p21 pathway, a key regulator of cell cycle arrest and senescence[6][10].

While these findings for related compounds are suggestive, it is crucial to experimentally determine if this compound shares these activities and through which direct molecular interactions.

Proposed Experimental Workflow for Molecular Target Identification

To elucidate the molecular target of this compound, a multi-pronged approach combining computational and experimental methods is recommended. The following workflow outlines a logical progression for target identification and validation.

G cluster_0 Phase 1: Target Prediction & Initial Screening cluster_1 Phase 2: Target Engagement & Identification cluster_2 Phase 3: Target Validation & Mechanism of Action in_silico In Silico Target Prediction (e.g., PharmMapper, TargetNet) affinity_chromatography Affinity Chromatography-Mass Spectrometry in_silico->affinity_chromatography Hypotheses phenotypic_screening Phenotypic Screening (e.g., Cell Viability, Reporter Assays) phenotypic_screening->affinity_chromatography Cellular Context binding_assays Direct Binding Assays (e.g., SPR, ITC) affinity_chromatography->binding_assays Candidate Proteins thermal_shift Cellular Thermal Shift Assay (CETSA) thermal_shift->binding_assays Candidate Proteins drug_affinity_responsive Drug Affinity Responsive Target Stability (DARTS) drug_affinity_responsive->binding_assays Candidate Proteins knockdown_studies Target Knockdown/Knockout Studies (e.g., siRNA, CRISPR) binding_assays->knockdown_studies Confirmed Binders enzymatic_assays In Vitro Enzymatic/Functional Assays knockdown_studies->enzymatic_assays Validate Phenotype pathway_analysis Downstream Pathway Analysis (e.g., Western Blot, RNA-seq) enzymatic_assays->pathway_analysis Functional Effect pathway_analysis->knockdown_studies Confirm Mechanism

Figure 1. A proposed experimental workflow for the identification and validation of the molecular target of this compound.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments proposed in the workflow.

Affinity Chromatography-Mass Spectrometry

This technique is used to isolate binding partners of this compound from a complex biological sample.

  • Protocol:

    • Immobilization of this compound: Synthesize a derivative of this compound with a linker arm that can be covalently attached to a solid support (e.g., NHS-activated sepharose beads) without sterically hindering its potential binding site.

    • Preparation of Cell Lysate: Culture relevant cells to 80-90% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.

    • Affinity Pull-down: Incubate the cell lysate with the this compound-conjugated beads for 2-4 hours at 4°C with gentle rotation. As a negative control, incubate lysate with beads conjugated with a linker but no this compound.

    • Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

    • Elution: Elute the bound proteins from the beads using a competitive inhibitor (if known), a high salt buffer, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel digestion with trypsin. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct binding of this compound to its target protein in a cellular environment. Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.

  • Protocol:

    • Cell Treatment: Treat intact cells with either this compound at various concentrations or a vehicle control.

    • Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures for a defined period (e.g., 3 minutes).

    • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Protein Detection: Analyze the soluble fractions by Western blot using an antibody against the putative target protein identified in the affinity chromatography-mass spectrometry experiment. A positive result is indicated by a higher amount of the target protein remaining in the soluble fraction at elevated temperatures in the this compound-treated samples compared to the control.

Direct Binding Assays (e.g., Surface Plasmon Resonance - SPR)

SPR is a label-free technique to quantitatively measure the binding affinity and kinetics between a ligand and a target protein.

  • Protocol:

    • Immobilization of Target Protein: Covalently immobilize the purified recombinant candidate target protein onto a sensor chip surface.

    • Binding Analysis: Flow different concentrations of this compound in solution over the sensor chip surface. The binding of this compound to the immobilized protein will cause a change in the refractive index at the surface, which is detected in real-time and reported in resonance units (RU).

    • Kinetic and Affinity Determination: Measure the association (kon) and dissociation (koff) rates from the sensorgram. The equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated from these rates (KD = koff/kon).

Comparative Data (Hypothetical)

Once a molecular target is identified and validated, quantitative data comparing this compound to other molecules targeting the same protein can be generated. The table below illustrates how such data could be presented.

CompoundTarget Binding Affinity (KD, nM)In Vitro IC50 (nM)Cellular EC50 (µM)
This compound To be determinedTo be determinedTo be determined
Alternative 1 ValueValueValue
Alternative 2 ValueValueValue

The successful identification of the molecular target of this compound will be a significant step forward in understanding its mechanism of action and will enable its rational development for therapeutic applications. The workflow and protocols outlined above provide a roadmap for researchers to achieve this goal.

References

Unveiling the Bioactive Potential of Brachyoside B: A Comparative Analysis in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the bioactive properties of Brachyoside B and related cycloartane glycosides across various cell lines. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural compounds. Due to the limited availability of direct experimental data for this compound, this guide leverages findings from studies on structurally similar cycloartane glycosides to provide a comparative overview of their cytotoxic and anti-inflammatory activities.

This compound, a cycloartane glycoside identified as Cycloastragenol-6-O-beta-D-glucoside, belongs to a class of triterpenoids known for their diverse biological activities. While specific bioactivity data for this compound is not yet available in the public domain, extensive research on other cycloartane glycosides provides valuable insights into its potential therapeutic applications.

Comparative Cytotoxicity of Cycloartane Glycosides

Cycloartane glycosides have demonstrated significant cytotoxic effects against a range of cancer cell lines. The following table summarizes the reported IC50 values for various cycloartane glycosides, offering a comparative perspective on their potential anti-cancer efficacy.

Compound/ExtractCell LineAssayIC50 (µM)Reference
Aspleniumside A-CHL-60 (Leukemia)Not Specified18-60[1]
Aspleniumside A-CHepG2 (Liver Cancer)Not Specified18-60[1]
Mollic acid arabinoside (MAA)Ca Ski (Cervical Cancer)Not Specified19.21[2]
Mollic acid xyloside (MAX)Ca Ski (Cervical Cancer)Not Specified33.33[2]
Argentatin B derivative 14PC-3 (Prostate Cancer)Not SpecifiedHigh[3]
Argentatin B derivative 14HCT-15 (Colon Cancer)Not SpecifiedHigh[3]
3β,16β-Dihydroxy-cycloartan-24-onePC-3 (Prostate Cancer)Not SpecifiedHigh[3]
3β,16β-Dihydroxy-cycloartan-24-oneHCT-15 (Colon Cancer)Not SpecifiedHigh[3]
Cycloart-25-en-3β, 24 diolMCF7 (Breast Cancer)Sulforhodamine-B4.28 µg/mL[4]
Cycloart-23-en-3β, 22α, 25 triolMCF7 (Breast Cancer)Sulforhodamine-B3.83 µg/mL[4]
Cycloart-23(E)-ene-3β,25-diolMDA-MB468 (Breast Cancer)MTT2.05 µg/mL[5]
Cycloart-23(Z)-ene-3β,25-diolMCF-7 (Breast Cancer)MTT5.4 µg/mL[5]
RhizostylosideKB (Epidermoid Carcinoma)Not SpecifiedSignificant[6]
RhizostylosideLU-1 (Lung Adenocarcinoma)Not SpecifiedSignificant[6]
RhizostylosideSK-Mel-2 (Melanoma)Not SpecifiedSignificant[6]

Anti-inflammatory Activity of Cycloartane Glycosides

Several cycloartane glycosides have been investigated for their anti-inflammatory properties. These studies often utilize lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells as an in vitro model of inflammation.

CompoundCell LineKey FindingsReference
Curculigosaponin PRAW 264.7Moderate inhibition of NO production (IC50 = 37.21 µM), suppressed TNF-α and IL-6 expression, downregulated iNOS and COX-2 protein levels.[7][8][9]
Agroastragaloside VRAW 264.7Significant inhibition of NO production without cytotoxicity.[10]
Astragaloside IVRAW 264.7Significant inhibition of NO production without cytotoxicity.[10]

Mechanisms of Action: Induction of Apoptosis

A significant body of evidence suggests that the cytotoxic effects of cycloartane triterpenoids are often mediated through the induction of apoptosis. Studies have elucidated the involvement of the p53-dependent mitochondrial signaling pathway in this process.

cluster_extrinsic Extracellular Signals cluster_cellular Cellular Response Cycloartane Glycosides Cycloartane Glycosides p53 p53 Cycloartane Glycosides->p53 activate Bax Bax p53->Bax upregulate Mitochondrion Mitochondrion Bax->Mitochondrion induce loss of potential Caspase_7 Caspase_7 Mitochondrion->Caspase_7 activate Apoptosis Apoptosis Caspase_7->Apoptosis trigger

Caption: p53-dependent mitochondrial apoptosis pathway induced by cycloartane glycosides.

Some cycloartane triterpenoids have also been shown to induce apoptosis in human colon cancer HT-29 cells through the activation of caspase-8 and -3, and the cleavage of poly(ADP-ribose) polymerase (PARP).[11]

Experimental Protocols

This section details the methodologies for key experiments commonly used to validate the bioactivity of natural compounds like this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cell proliferation.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with compound A->B C Add MTT solution B->C D Incubate and dissolve formazan C->D E Measure absorbance D->E

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.

Protocol:

  • Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

cluster_workflow Apoptosis Assay Workflow A Cell treatment B Harvest and wash cells A->B C Stain with Annexin V/PI B->C D Flow cytometry analysis C->D

Caption: Workflow for apoptosis detection by flow cytometry.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Cells)

Objective: To assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production.

Protocol:

  • Seed RAW 264.7 macrophages in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate.

  • Measure the absorbance at 540 nm to determine the nitrite concentration, an indicator of NO production.

cluster_workflow NO Production Assay Workflow A Seed RAW 264.7 cells B Pre-treat with compound A->B C Stimulate with LPS B->C D Measure nitrite concentration C->D

Caption: Workflow for assessing anti-inflammatory activity via NO inhibition.

Conclusion

The available evidence on cycloartane glycosides strongly suggests that this compound is a promising candidate for further investigation as a potential cytotoxic and anti-inflammatory agent. The data presented in this guide, derived from studies on related compounds, provides a solid foundation for initiating research into the specific bioactivities of this compound. Future studies should focus on isolating or synthesizing pure this compound and validating its effects in a comprehensive panel of cancer and inflammatory cell line models. Elucidating its precise mechanism of action will be crucial for its potential development as a novel therapeutic agent.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Brachyoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Brachyoside B, a triterpenoid saponin with potential therapeutic applications. Due to the limited availability of direct comparative studies for this compound, this document leverages validated methodologies for structurally related triterpenoid saponins to present a robust framework for analysis and cross-validation. The experimental protocols and validation data herein are representative of the performance expected for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) in the context of saponin analysis.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for this compound depends on the specific research or quality control objectives, such as routine quality control, metabolite identification, or pharmacokinetic studies. Each technique offers distinct advantages in terms of sensitivity, selectivity, and throughput.

ParameterHPLC-UVUPLC-MS/MSHPTLC-Densitometry
Linearity (r²) > 0.998> 0.999> 0.995
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 5 ng/mL20 - 100 ng/spot
Limit of Quantification (LOQ) 50 - 150 ng/mL0.5 - 15 ng/mL100 - 300 ng/spot
Precision (%RSD) < 2%< 5%< 3%
Accuracy (Recovery %) 98 - 102%95 - 105%97 - 103%
Analysis Time per Sample 20 - 40 minutes5 - 15 minutes20 - 30 samples/plate
Selectivity ModerateHighModerate to High
Primary Application Routine QC, PurityMetabolite ID, PK studiesHigh-throughput screening

Experimental Protocols

Detailed methodologies for the analysis of triterpenoid saponins, adaptable for this compound, are provided below. These protocols are based on established and validated methods for similar compounds.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in raw materials and finished products.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • 0-20 min: 20-40% A

    • 20-30 min: 40-60% A

    • 30-35 min: 60-20% A

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Extract the sample with methanol, followed by filtration through a 0.45 µm filter.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Method

This highly sensitive and selective method is ideal for the determination of this compound in complex biological matrices and for pharmacokinetic studies.

  • Instrumentation: UPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of Acetonitrile with 0.1% Formic Acid (A) and 0.1% Formic Acid in Water (B).

    • 0-5 min: 10-90% A

    • 5-7 min: 90% A

    • 7-7.1 min: 90-10% A

    • 7.1-10 min: 10% A

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions: To be determined by direct infusion of a this compound standard. For a typical triterpenoid saponin, this would involve monitoring the precursor ion [M-H]⁻ and characteristic fragment ions.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Sample Preparation: Protein precipitation with acetonitrile for plasma samples, followed by centrifugation and filtration.

High-Performance Thin-Layer Chromatography (HPTLC) Method

This method is suitable for the high-throughput screening and quantification of this compound in herbal extracts.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: Chloroform: Glacial Acetic Acid: Methanol: Water (6:3:1.2:0.8, v/v/v/v).

  • Sample Application: Apply samples as bands using an automated applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: Scan the plate at 254 nm before derivatization and at a suitable wavelength after derivatization with a reagent like Liebermann-Burchard.

  • Derivatization: Spray the plate with Liebermann-Burchard reagent and heat at 110°C for 10 minutes for visualization.

Cross-Validation of Analytical Methods

Cross-validation ensures that different analytical methods produce comparable and reliable results.[1] This is crucial when transferring methods between laboratories or when using different techniques to analyze the same sample.[1] A typical workflow for cross-validation is illustrated below.

G cluster_0 Method Validation Phase cluster_1 Cross-Validation Phase cluster_2 Acceptance Criteria HPLC_Val HPLC Method Validation Linearity, Precision, Accuracy, LOD, LOQ Sample_Selection Sample Selection Select a minimum of 3 batches of this compound samples UPLC_MS_Val UPLC-MS Method Validation Linearity, Precision, Accuracy, LOD, LOQ HPTLC_Val HPTLC Method Validation Linearity, Precision, Accuracy, LOD, LOQ Analysis_HPLC Analysis by HPLC Quantify this compound concentration Sample_Selection->Analysis_HPLC Analysis_UPLC_MS Analysis by UPLC-MS Quantify this compound concentration Sample_Selection->Analysis_UPLC_MS Analysis_HPTLC Analysis by HPTLC Quantify this compound concentration Sample_Selection->Analysis_HPTLC Data_Comparison Data Comparison & Statistical Analysis Compare results from all three methods using statistical tests (e.g., t-test, F-test) Analysis_HPLC->Data_Comparison Analysis_UPLC_MS->Data_Comparison Analysis_HPTLC->Data_Comparison Acceptance Acceptance Criteria Results should be within a predefined acceptance range (e.g., ±15% agreement) Data_Comparison->Acceptance

Cross-Validation Workflow for this compound Analytical Methods.

Signaling Pathways of Triterpenoid Saponins

This compound, as a triterpenoid saponin, is expected to exhibit biological activities through the modulation of various signaling pathways. Triterpenoid saponins are known to possess anti-inflammatory and anti-cancer properties by targeting key cellular signaling cascades.[2][3] A representative signaling pathway is depicted below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Saponin This compound (Triterpenoid Saponin) Receptor Cell Surface Receptor Saponin->Receptor Binds MAPK {MAPK Pathway | (ERK, JNK, p38)} Receptor->MAPK Activates/Inhibits PI3K_Akt {PI3K/Akt Pathway} Receptor->PI3K_Akt Activates/Inhibits Transcription Transcription Factors (e.g., AP-1, NF-kB) MAPK->Transcription NF_kB {NF-kB Pathway} PI3K_Akt->NF_kB NF_kB->Transcription Gene_Expression Gene Expression Transcription->Gene_Expression Biological_Response {Biological Response | Anti-inflammatory, Anti-cancer Effects} Gene_Expression->Biological_Response

Representative Signaling Pathway for Triterpenoid Saponins.

This guide serves as a foundational resource for the analytical validation and cross-validation of methods for this compound. Researchers are encouraged to perform method-specific validation according to ICH guidelines to ensure data integrity and reliability for their specific application.

References

A Researcher's Guide to Comparing the Cytotoxicity of Novel Compounds: A Case Study Framework Using Brachyoside B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the quest for novel anticancer therapeutics, rigorous evaluation of the cytotoxic potential of new compounds against established cancer cell lines and in comparison to standard chemotherapeutic agents is a critical first step. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct such a comparative analysis. While specific cytotoxic data for the natural compound Brachyoside B is not yet publicly available, this document will use it as a placeholder to illustrate the necessary experimental design, data presentation, and mechanistic investigation. This guide will compare the hypothetical cytotoxicity of this compound against the well-established anticancer drugs, Doxorubicin and Cisplatin.

Data Presentation: A Comparative Analysis of Cytotoxicity

A crucial aspect of evaluating a novel compound is to quantify its cytotoxic efficacy and compare it to existing standard drugs. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table provides a template for presenting such comparative data, populated with IC50 values for standard drugs found in the literature. Once the IC50 values for this compound are determined experimentally, they can be directly compared.

Table 1: Comparative Cytotoxicity (IC50 Values in µM) of this compound and Standard Anticancer Drugs Against Various Human Cancer Cell Lines.

CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)
This compound Data to be determinedData to be determinedData to be determinedData to be determined
Doxorubicin 2.50[1]12.18[1]> 20[1]2.92[1]
Cisplatin Variable[2]Variable[2]Variable[3]Variable[2]

Note: IC50 values for Cisplatin show significant variability across studies, highlighting the importance of including it as a reference standard in direct comparative experiments.[2]

Experimental Protocols

To ensure reproducibility and validity of results, detailed experimental protocols are essential. The following are standard methods for assessing cytotoxicity and apoptosis.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound, Doxorubicin, and Cisplatin for 24, 48, or 72 hours. Include a vehicle control.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

b) Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[7][8][9]

Protocol:

  • Seed cells in a 96-well plate and treat with the compounds as described for the MTT assay.

  • After the treatment period, fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water and air dry.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and then air dry.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell viability and IC50 values.

Apoptosis Detection by Annexin V-FITC Staining

Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[10][11] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.

Protocol:

  • Seed cells in a 6-well plate and treat with the IC50 concentration of each compound for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC Annexin V and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be positive for Annexin V-FITC and negative for PI, and late apoptotic/necrotic cells will be positive for both.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for comparing the cytotoxicity of a novel compound with standard drugs.

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis & Interpretation start Seed Cancer Cell Lines (MCF-7, HepG2, A549, HeLa) treatment Treat with this compound & Standard Drugs (Doxorubicin, Cisplatin) at various concentrations start->treatment mtt_srb MTT / SRB Assay (24, 48, 72 hours) treatment->mtt_srb annexin Annexin V-FITC Assay treatment->annexin ic50 Calculate IC50 Values mtt_srb->ic50 apoptosis_analysis Quantify Apoptosis annexin->apoptosis_analysis comparison Compare Cytotoxicity & Mechanism of Action ic50->comparison apoptosis_analysis->comparison

Caption: Experimental workflow for comparing the cytotoxicity of a novel compound.

Signaling Pathway for Apoptosis

Understanding the mechanism of action is crucial. Many anticancer drugs induce apoptosis through the intrinsic (mitochondrial) pathway. The diagram below illustrates a simplified overview of this pathway, which could be investigated for this compound.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade drug This compound / Standard Drug bax_bak Bax / Bak (Pro-apoptotic) drug->bax_bak activates bcl2_xl Bcl-2 / Bcl-xL (Anti-apoptotic) drug->bcl2_xl inhibits mitochondrion Mitochondrion bax_bak->mitochondrion permeabilizes bcl2_xl->bax_bak inhibits cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic pathway of apoptosis.

This guide provides a robust framework for the initial cytotoxic evaluation of novel compounds like this compound. By employing standardized assays, presenting data in a clear, comparative format, and investigating the underlying mechanisms of cell death, researchers can effectively assess the therapeutic potential of new drug candidates. The provided protocols and visualizations serve as a practical resource to ensure a comprehensive and rigorous evaluation. The future determination of this compound's cytotoxic profile using this framework will be a valuable contribution to the field of anticancer drug discovery.

References

Examining the Reproducibility of Brachyoside B's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial research into the experimental findings for Brachyoside B reveals a landscape of promising but limited direct evidence. However, a deeper dive into its identity as a synonym for Cycloastragenol-6-O-beta-D-glucoside (CMG) and its relationship with its well-studied aglycone, Cycloastragenol (CAG), provides a broader basis for assessing the reproducibility of its biological activities. This guide synthesizes the available data on CMG and CAG to offer a comparative overview of their experimental findings in key therapeutic areas, including wound healing, anti-inflammatory, antioxidant, and anticancer effects.

This compound, a triterpenoid saponin, is chemically identical to Cycloastragenol-6-O-beta-D-glucoside (CMG). The biological activity of CMG is intrinsically linked to its metabolic conversion to Cycloastragenol (CAG), a process that has been demonstrated through enzymatic hydrolysis.[1] This guide will therefore consider the experimental data for both CMG and its active metabolite, CAG, to provide a comprehensive analysis of the reproducibility of this compound's potential therapeutic effects.

Wound Healing and Tissue Regeneration

The most direct evidence for the biological activity of this compound (CMG) comes from a study on its wound-healing properties. This research demonstrated that CMG, along with Astragaloside VI, promotes the proliferation and migration of human keratinocytes and dermal fibroblasts.[2][3][4] The study further elucidated that these effects are mediated through the activation of the Epidermal Growth Factor Receptor (EGFR) and the Extracellular Signal-regulated Kinase (ERK) signaling pathway.[2][3][4]

Further supporting these findings, independent studies on Cycloastragenol (CAG) have also highlighted its efficacy in promoting wound repair. One study found that CAG at a concentration of 0.3 μM significantly promoted the proliferation and migration of human epidermal stem cells, an effect linked to the activation of the Wnt/β-catenin signaling pathway.[5][6][7] Another review noted that a 5% preparation of CAG was highly effective for in vivo wound healing.[8] The consistent observation of wound healing properties across different studies and forms of the molecule (glycoside vs. aglycone) suggests a reproducible biological effect.

Quantitative Data on Wound Healing
CompoundCell Line/ModelAssayEffective ConcentrationObserved EffectReference
Cycloastragenol-6-O-beta-D-glucoside (CMG)Human Keratinocytes (HaCaT), Human Dermal Fibroblasts (HDF)Cell Proliferation & MigrationNot specifiedIncreased proliferation and migration[2][3][4]
Cycloastragenol (CAG)Human Epidermal Stem CellsCell Proliferation & Migration0.3 µMSignificant promotion of proliferation and migration[5][6][7]
Cycloastragenol (CAG)In vivo wound healing modelTopical Application5% preparationEffective wound healing[8]
Experimental Protocols: Wound Healing Assays

A common in vitro method to assess wound healing is the scratch wound healing assay . In this assay, a "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the scratch is monitored over time. For example, in the study with human epidermal stem cells, the migratory ability was observed for up to 24 hours after treatment with CAG.[5][6]

Cell proliferation is often measured using assays like the Cell Counting Kit-8 (CCK-8) assay . This colorimetric assay measures the activity of dehydrogenases in viable cells. In one study, the CCK-8 assay was used to determine the cytotoxic effects of CAG on nucleus pulposus cells at various concentrations over 24 hours.[9][10]

Signaling Pathway: EGFR/ERK in Wound Healing

The activation of the EGFR/ERK pathway is a critical step in initiating cell proliferation and migration, essential processes for wound healing.

Wound_Healing_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound (CMG) This compound (CMG) EGFR EGFR This compound (CMG)->EGFR Binds to & Activates Src Src EGFR->Src MEK MEK Src->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation & Migration Cell Proliferation & Migration Transcription Factors->Cell Proliferation & Migration Promotes

Caption: EGFR/ERK signaling pathway activated by this compound (CMG) to promote wound healing.

Anti-inflammatory Activity

Multiple studies have investigated the anti-inflammatory properties of Cycloastragenol (CAG). A key mechanism of action appears to be the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. One study demonstrated that CAG dose-dependently inhibited NF-κB activity in RANKL-stimulated bone marrow macrophages.[11][12] Another recent study in a sepsis model showed that CAG exerts its anti-inflammatory effects by suppressing the TLR4-mediated activation of MAPK and NF-κB pathways.[13] The consistent finding of NF-κB inhibition across different inflammatory models points towards a reproducible anti-inflammatory mechanism.

Quantitative Data on Anti-inflammatory Effects
CompoundCell Line/ModelAssayIC50/Effective ConcentrationObserved EffectReference
Cycloastragenol (CAG)RAW264.7 macrophagesNO production inhibitionNot specifiedSuppression of nitric oxide production[14]
Cycloastragenol (CAG)RANKL-stimulated bone marrow macrophagesNF-κB Luciferase Reporter AssayDose-dependent inhibitionInhibition of NF-κB activity[11][12]
Compound 51 (NF-κB inhibitor)RAW264.7 cellsNO release inhibition3.1 ± 1.1 µMInhibition of nitric oxide release[15]
Compound 51 (NF-κB inhibitor)RAW264.7 cellsNF-κB activity inhibition172.2 ± 11.4 nMInhibition of NF-κB transcriptional activity[15]
Experimental Protocols: Anti-inflammatory Assays

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 cells) is a common in vitro assay for anti-inflammatory activity. NO is a pro-inflammatory mediator, and its reduction is indicative of an anti-inflammatory effect.

NF-κB activity can be quantified using a luciferase reporter assay . In this method, cells are transfected with a plasmid containing the luciferase gene under the control of an NF-κB responsive promoter. A decrease in luciferase activity upon treatment with the test compound indicates inhibition of the NF-κB pathway.

Signaling Pathway: NF-κB Inhibition

The inhibition of the NF-κB pathway by Cycloastragenol (CAG) is a key anti-inflammatory mechanism.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes activates transcription of Cycloastragenol (CAG) Cycloastragenol (CAG) Cycloastragenol (CAG)->IKK inhibits Inflammation Inflammation Pro-inflammatory Genes->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by Cycloastragenol (CAG).

Antioxidant Activity

Quantitative Data on Antioxidant Effects

Direct quantitative comparisons of the antioxidant activity of this compound or its derivatives are limited in the currently available literature. To provide a benchmark, the IC50 values for other natural extracts in common antioxidant assays are presented below.

AssayCompound/ExtractIC50 ValueReference
DPPH radical scavengingTurmeric ethanol extract4.424 ± 0.123 µg/mL[16]
ABTS radical scavengingTurmeric ethanol extract3.514 ± 0.052 µg/mL[16]
DPPH radical scavengingMacaranga hypoleuca ethyl acetate fraction14.31 mg/L
ABTS radical scavengingMacaranga hypoleuca ethyl acetate fraction2.10 mg/L
Experimental Protocols: Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay are two of the most common in vitro methods to evaluate the antioxidant capacity of a compound. Both assays are based on the ability of the antioxidant to donate an electron to the stable radical, which results in a color change that can be measured spectrophotometrically. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the radicals.[17]

Anticancer Activity

The potential of Cycloastragenol (CAG) as an anticancer agent has been explored in several studies, with a particular focus on its ability to induce apoptosis (programmed cell death) in cancer cells. One study found that CAG reduces the viability of colon cancer cells in a p53-dependent manner, inducing apoptosis through the activation of the p53 tumor suppressor protein.[9][14][18][19][20] The reproducibility of this p53-mediated anticancer effect is a significant finding.

Quantitative Data on Anticancer Effects
CompoundCell LineAssayIC50/Effective ConcentrationObserved EffectReference
Cycloastragenol (CAG)HCT116 p53+/+ (colon cancer)MTT assay~50 µMDecreased cell survival[20]
Cycloastragenol (CAG)HCT116 p53-/- (colon cancer)MTT assay>50 µMNo significant decrease in cell survival[20]
Cycloastragenol (CAG)HT29 (colon cancer)MTT assay>50 µMNo significant decrease in cell survival[20]
Experimental Protocols: Anticancer Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. A decrease in the MTT signal indicates a reduction in cell viability, which can be due to cytotoxicity or inhibition of proliferation.

Western blotting is a technique used to detect specific proteins in a sample. In the context of anticancer research, it can be used to analyze the expression levels of proteins involved in apoptosis and cell signaling pathways, such as p53, caspases, and PARP.

Signaling Pathway: p53 Activation in Cancer

The activation of the p53 pathway by Cycloastragenol (CAG) is a key mechanism for its anticancer effects in certain cancer types.

p53_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cycloastragenol (CAG) Cycloastragenol (CAG) MAPK Pathway MAPK Pathway Cycloastragenol (CAG)->MAPK Pathway activates DNA Damage DNA Damage MAPK Pathway->DNA Damage p53 p53 DNA Damage->p53 activates p21 p21 p53->p21 BAX BAX p53->BAX PUMA PUMA p53->PUMA Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Apoptosis Apoptosis BAX->Apoptosis PUMA->Apoptosis

Caption: p53 signaling pathway activated by Cycloastragenol (CAG) leading to anticancer effects.

Conclusion

While direct experimental data on this compound (Cycloastragenol-6-O-beta-D-glucoside) is limited, the existing evidence, particularly for its aglycone Cycloastragenol, suggests reproducible biological activities in several key areas. The consistent findings across independent studies regarding wound healing, anti-inflammatory effects mediated by NF-κB inhibition, and p53-dependent anticancer activity provide a solid foundation for its potential therapeutic applications. However, to definitively establish the reproducibility and full therapeutic potential of this compound, further direct experimental studies are warranted. Such studies should focus on generating robust quantitative data and detailed mechanistic insights for this compound itself, allowing for a more direct comparison with the extensive data available for Cycloastragenol. Researchers and drug development professionals should consider the metabolic conversion of this compound to Cycloastragenol in their experimental designs and interpretations of findings.

References

Statistical Validation of Brachyoside B Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioassay results for cycloartane-type saponins, a class of compounds to which Brachyoside B belongs. Due to the limited availability of specific bioassay data for this compound in the public domain, this document leverages experimental data from structurally related saponins isolated from Astragalus and other plant species to provide a validated overview of their potential biological activities. The information presented herein is intended to serve as a reference for researchers and professionals in drug development.

Introduction to this compound

This compound is a cycloartane-type triterpenoid saponin isolated from Astragalus wiedemannianus. While specific experimental validation of its bioactivity is not extensively documented in publicly accessible research, the broader class of cycloartane saponins has demonstrated significant anti-inflammatory and anticancer properties. This guide will present a statistical and methodological comparison of these activities to infer the potential therapeutic relevance of this compound.

Data Presentation: Comparative Bioactivity of Cycloartane Saponins

The following tables summarize the quantitative data from various bioassays performed on cycloartane saponins, offering a comparative perspective on their potential efficacy.

Table 1: In Vitro Anti-inflammatory Activity of Cycloartane Saponins
Compound/ExtractAssayCell LineIC50 (µM)Reference
Agroastragaloside V (from A. membranaceus)Nitric Oxide (NO) Production InhibitionRAW 264.74.70[1]
Agroastragaloside I (from A. membranaceus)Nitric Oxide (NO) Production InhibitionRAW 264.71.38[1]
Isoastragaloside II (from A. membranaceus)Nitric Oxide (NO) Production InhibitionRAW 264.72.56[1]
Astragaloside IV (from A. membranaceus)Nitric Oxide (NO) Production InhibitionRAW 264.73.15[1]
Curculigosaponin P (from C. orchioides)Nitric Oxide (NO) Production InhibitionRAW 264.737.21[2][3]
Table 2: In Vitro Anticancer Activity of Cycloartane Saponins
CompoundCell LineAssayIC50 (µM)Reference
Cimicifuga foetida new compound 1HepG2 (Liver Cancer)MTT15.80[4]
Cimicifuga foetida new compound 1SMMC-7721 (Liver Cancer)MTT12.03[4]
Cimicifuga foetida new compound 1A549 (Lung Cancer)MTT10.25[4]
Cimicifuga foetida new compound 1MCF-7 (Breast Cancer)MTT13.40[4]
Cimicifuga foetida new compound 1SW-480 (Colon Cancer)MTT4.02[4]
Astragaloside IVMCF-7 (Breast Cancer)CCK-8>200 (at 72h)[5]
Cyclocanthoside EMCF-7 (Breast Cancer)CCK-8>200 (at 72h)[5]
Astrasieversianin XMCF-7 (Breast Cancer)CCK-8~150 (at 72h)[5]
Macrophyllosaponin BMCF-7 (Breast Cancer)CCK-8~100 (at 72h)[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are provided below. These protocols are representative of the standard procedures used to evaluate the anti-inflammatory and anticancer activities of natural products.

Nitric Oxide (NO) Production Inhibition Assay

This assay is a common method to screen for anti-inflammatory activity. It measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.

  • The cells are then pre-treated with various concentrations of the test compounds for 1 hour.

  • Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce NO production and incubated for another 24 hours.

Measurement of Nitric Oxide:

  • The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Briefly, 100 µL of cell culture medium is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • The amount of nitrite in the samples is calculated from a sodium nitrite standard curve.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined.[1]

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Cell Culture and Treatment:

  • Human cancer cell lines (e.g., HepG2, A549, MCF-7) are cultured in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

Measurement of Cell Viability:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.[4]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the bioassays of cycloartane saponins.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds to NFkB NF-κB TLR4->NFkB activates iNOS iNOS NFkB->iNOS induces expression of NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO produces Brachyoside_B This compound (or related saponins) Brachyoside_B->NFkB may inhibit

Caption: Putative anti-inflammatory mechanism of this compound.

Anticancer_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cancer_Cells Cancer Cell Lines (e.g., MCF-7, HepG2) Seeding Seed cells in 96-well plates Cancer_Cells->Seeding Compound Add this compound (or related saponins) at various concentrations Seeding->Compound Incubation Incubate for 24-72 hours Compound->Incubation Add_MTT Add MTT reagent Incubation->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_DMSO Add DMSO to dissolve formazan Incubate_MTT->Add_DMSO Measure Measure absorbance at 570 nm Add_DMSO->Measure Calculate_Viability Calculate % Cell Viability Measure->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Experimental workflow for in vitro anticancer cytotoxicity assay.

References

Peer-Reviewed Validation of Brachyoside B's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of peer-reviewed literature reveals a significant gap in the scientific understanding of the specific mechanism of action for Brachyoside B. While this triterpenoid saponin has been identified in plant species such as Astragalus wiedemannianus and Astragalus spinosus, dedicated studies elucidating its molecular pathways and providing comparative experimental data are not available in the public domain.[1][2]

This guide, intended for researchers, scientists, and drug development professionals, aims to transparently present the current state of knowledge and highlight the absence of validated data on this compound's mechanism of action. Consequently, a direct comparison with alternative compounds, supported by quantitative data and detailed experimental protocols, cannot be constructed at this time.

Current Status of this compound Research

This compound is a known natural compound with a defined chemical structure.[1] Its molecular formula is C36H60O10.[1] It is classified as a triterpenoid saponin, a class of compounds known for a wide range of biological activities.[2]

Despite the identification and chemical characterization of this compound, a thorough search of scientific databases for peer-reviewed articles focusing on its mechanism of action did not yield any specific results. This indicates that the biological activity and the molecular targets of this compound have not yet been a subject of in-depth investigation, or such studies have not been published in peer-reviewed journals.

Future Directions and the Need for Foundational Research

The absence of data on this compound's mechanism of action presents an opportunity for novel research. To build a comprehensive understanding of this compound and its potential therapeutic applications, the following experimental avenues would need to be explored:

  • Initial Bioactivity Screening: A broad screening of this compound against various cell lines (e.g., cancer, immune cells) and in different biological assays (e.g., anti-inflammatory, antimicrobial, antioxidant) would be the first step to identify its primary biological effects.

  • Target Identification and Validation: Once a significant biological activity is confirmed, studies to identify the molecular target(s) of this compound would be crucial. This could involve techniques such as affinity chromatography, proteomics, and genetic screening.

  • Pathway Analysis: Following target identification, detailed studies would be required to elucidate the signaling pathways modulated by this compound. This would involve a variety of molecular and cellular biology techniques, including western blotting, qPCR, and reporter gene assays.

  • In Vivo Studies: To validate the in vitro findings and assess the therapeutic potential of this compound, studies in animal models of relevant diseases would be necessary.

Logical Workflow for Future Investigation

The logical progression of research to validate the mechanism of action of a novel compound like this compound is outlined below.

G A Compound Isolation & Characterization (this compound) B In Vitro Bioactivity Screening (e.g., cytotoxicity, anti-inflammatory assays) A->B C Identification of Primary Biological Effect(s) B->C D Target Identification Studies (e.g., affinity purification, proteomics) C->D E Validation of Molecular Target(s) D->E F Elucidation of Signaling Pathway(s) (e.g., Western Blot, qPCR) E->F G In Vivo Efficacy & MoA Confirmation (Animal Models) F->G H Comparative Studies with Alternative Compounds G->H

Caption: Logical workflow for the validation of this compound's mechanism of action.

As the foundational research on this compound's mechanism of action is yet to be conducted and published, the creation of a detailed comparison guide as requested is not feasible. The scientific community awaits initial studies to uncover the biological properties of this natural compound.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Brachyoside B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds like Brachyoside B is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents environmental contamination. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring compliance with general laboratory safety standards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear impervious chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat should be worn to protect street clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

    • This container should be made of a material compatible with the chemical.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Waste Collection:

    • Solid Waste: Collect any solid this compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in the designated hazardous waste container.

    • Liquid Waste: If this compound is in a solution, collect it in a sealable, leak-proof hazardous waste container. Ensure the container is compatible with the solvent used.

  • Container Management:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory.

    • The storage area should be away from sources of ignition and incompatible materials.

  • Request for Disposal:

    • Once the container is full or is no longer needed, arrange for its disposal through your institution's EHS office.

    • Follow the specific procedures outlined by your institution for hazardous waste pickup.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Containment: For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill.

  • Cleanup: Carefully collect the absorbent material and any contaminated debris and place it in the designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, as required by your institution's policies.

Quantitative Data Summary

While specific quantitative data for this compound's immediate safety parameters are not available, the following table summarizes general hazard classifications that should be considered for similar compounds, based on information from safety data sheets of other chemicals.

Hazard ClassificationGeneral Recommendation
Acute Toxicity Handle with care to avoid ingestion, inhalation, and skin contact.
Skin Corrosion/Irritation Wear appropriate gloves and protective clothing to prevent skin contact.
Serious Eye Damage/Irritation Wear safety glasses or goggles.
Aquatic Toxicity Prevent release to the environment. Do not dispose of down the drain. Classified as very toxic to aquatic life, requiring disposal as hazardous waste.[1]

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory aspects are considered from the point of generation to final disposal.

cluster_generation Waste Generation cluster_handling On-site Handling & Storage cluster_disposal Disposal Process cluster_spill Spill Response A This compound Waste Generated B Identify as Hazardous Waste A->B H Spill Occurs A->H C Segregate in Labeled, Compatible Container B->C D Store in Satellite Accumulation Area C->D E Request EHS Pickup D->E F Transport to Central Hazardous Waste Facility E->F G Final Disposal by Licensed Vendor F->G I Contain & Clean Up Spill H->I J Collect Spill Debris as Hazardous Waste I->J J->C Add to waste container

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of Brachyoside B: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Brachyoside B, a triterpenoid saponin, ensuring personal safety and proper handling are paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) recommendations, operational plans for safe handling, and compliant disposal procedures. By adhering to these guidelines, laboratories can maintain a safe working environment and ensure the integrity of their research.

Essential Personal Protective Equipment (PPE) for Handling this compound

Given the nature of this compound as a powdered saponin, which can cause skin and eye irritation and may have potential genetic defects, a multi-layered approach to PPE is crucial. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Level                      Eye Protection                      Hand Protection                      Body Protection                      Respiratory Protection                      
Low-Risk Activities (e.g., handling sealed containers, preparing dilute solutions in a fume hood)Tightly fitting safety gogglesNitrile gloves (single pair)Standard lab coatNot generally required when handled in a certified chemical fume hood
Medium-Risk Activities (e.g., weighing powder, preparing stock solutions)Tightly fitting safety goggles with side shields or a face shieldNitrile gloves (double-gloving recommended)Lab coatNIOSH-approved particulate respirator (e.g., N95) if not handled in a fume hood
High-Risk Activities/Large Spills (e.g., cleaning up significant spills, handling large quantities of powder)Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apron over a lab coatNIOSH-approved air-purifying respirator (APR) with particulate filters or a supplied-air respirator (SAR)

Operational Plan for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh this compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve post_decontaminate Decontaminate Work Surfaces handle_dissolve->post_decontaminate Proceed to post-handling post_dispose Dispose of Waste Properly post_decontaminate->post_dispose post_remove_ppe Remove PPE in Correct Order post_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

Disposal of this compound and Contaminated Materials

Proper disposal of this compound and any materials that have come into contact with it is critical to prevent environmental contamination and ensure regulatory compliance. All this compound waste is considered hazardous.

Disposal Plan:

  • Solid Waste:

    • Collect all unused this compound powder and grossly contaminated items (e.g., weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container.

    • The container should be sealed and stored in a designated hazardous waste accumulation area.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated PPE:

    • Dispose of all used gloves, disposable lab coats, and other contaminated PPE in the designated hazardous waste container.

  • Spill Cleanup:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the hazardous waste container.

    • Clean the area with a suitable solvent and collect the cleaning materials as hazardous waste.

    • For large spills, evacuate the area and contact your institution's EHS office immediately.

Disposal Workflow:

start Waste Generation (Solid, Liquid, PPE) containerize Place in Labeled Hazardous Waste Container start->containerize segregate Segregate from Incompatible Waste containerize->segregate store Store in Designated Waste Accumulation Area segregate->store pickup Arrange for Pickup by EHS or Licensed Contractor store->pickup

Caption: Procedural flow for the disposal of this compound waste.

By implementing these safety and logistical measures, laboratories can effectively manage the risks associated with handling this compound, fostering a secure and productive research environment. Always consult your institution's specific safety protocols and EHS guidelines for additional requirements.

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